Methyl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDBPQYVWXNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049272 | |
| Record name | Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl trifluoromethanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
201 to 210 °F at 760 mmHg (NTP, 1992) | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
101 °F (NTP, 1992) | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
333-27-7, 207556-12-5 | |
| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trifluoromethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 207556-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRIFLUOROMETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B25Z22EPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of methyl trifluoromethanesulfonate?
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent extensively utilized in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, renders it effective for the methylation of a wide array of nucleophiles, including those that are weakly reactive. This guide provides an in-depth overview of its chemical properties, synthesis, purification, and detailed experimental protocols for its application in key chemical transformations.
Chemical and Physical Properties
Methyl triflate is a colorless liquid that is highly reactive and requires careful handling. It is sensitive to moisture and heat.[1][2] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Methyl Trifluoromethanesulfonate
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃F₃O₃S | [3] |
| Molecular Weight | 164.10 g/mol | [3] |
| Appearance | Colorless to yellow/brown liquid | [1][4] |
| Boiling Point | 94-99 °C (lit.) | [5] |
| Melting Point | -64 °C | [3] |
| Density | 1.45 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.326 (lit.) | [5] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [6] |
| Solubility | Insoluble in water, hydrolyzes. Soluble in many organic solvents. | [3][4][7] |
Table 2: Safety and Hazard Information
| Hazard | Description | Reference(s) |
| GHS Pictograms | Flammable, Corrosive, Toxic | [3] |
| Hazard Statements | H226: Flammable liquid and vapor.H301+H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. | [8] |
| Precautionary Statements | P210, P233, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6] |
| Toxicity | Extremely hazardous. Destructive to tissues of mucous membranes, upper respiratory tract, eyes, and skin. Inhalation may be fatal. | [1] |
Reactivity
Methyl triflate is a potent electrophilic methylating agent, significantly more reactive than traditional reagents like methyl iodide or dimethyl sulfate (B86663).[3] This high reactivity allows for the methylation of a broad spectrum of functional groups, including weakly nucleophilic substrates such as amides, aldehydes, and nitriles.[3]
Upon contact with water, methyl triflate readily hydrolyzes to form triflic acid and methanol.[3] It reacts exothermically with acids to produce heat, alcohols, and acids.[4][7] Strong oxidizing acids can lead to vigorous, potentially ignitable reactions.[4][7] Mixing with alkali metals or hydrides generates flammable hydrogen gas.[4][7]
Experimental Protocols
Caution: this compound is extremely toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use as the reagent is moisture-sensitive.
Synthesis of this compound
While commercially available, methyl triflate can be synthesized in the laboratory. A high-yielding method involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with trimethyl orthoformate.
Reaction: (CF₃SO₂)₂O + HC(OCH₃)₃ → CF₃SO₃CH₃ + HCOOCH₃ + CF₃SO₃H
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, place trifluoromethanesulfonic anhydride (8.47 g, 30 mmol).
-
Cool the flask in an ice bath.
-
Slowly add trimethyl orthoformate (3.18 g, 30 mmol) dropwise to the cooled anhydride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25 °C.
-
Monitor the reaction progress by NMR spectroscopy (the reaction is typically complete within 15 minutes).
-
Upon completion, the product is purified by vacuum distillation to yield this compound as a colorless liquid (9.74 g, 99% yield).[9]
Purification
Crude methyl triflate can be purified by vacuum distillation.[9] For the purification of the related trifluoromethanesulfonic anhydride, residual acid can be removed by treatment with phosphorus pentoxide followed by vacuum distillation.[5] A similar approach can be considered for methyl triflate if acidic impurities are present.
N-Methylation of a Quinocarcin (B1679961) Precursor
This protocol details the N-methylation of a secondary amine in the synthesis of a precursor to the antitumor antibiotic (-)-Quinocarcin.[10]
Materials:
-
Quinocarcin precursor (secondary amine)
-
This compound (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Add this compound (1.5 equivalents) dropwise via syringe over 5-10 minutes.[10]
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[10]
O-Methylation of Alcohols (Catalytic)
Methyl triflate can be used catalytically for the nucleophilic substitution of alcohols. This protocol provides a general procedure.
Materials:
-
Alcohol
-
Nucleophile
-
This compound (20 mol%)
-
Anhydrous nitromethane (B149229)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and the nucleophile (1.2 equiv).
-
Add anhydrous nitromethane and stir until all solids are dissolved.
-
Carefully add this compound (20 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Methylation of Pyridine (B92270) Derivatives
This protocol describes the methylation of a substituted pyridine.
Procedure:
-
In a dry, single-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add the pyridine derivative (e.g., ethyl 5-hydroxynicotinate, 4.44 g, 26.6 mmol, 1.0 equiv).[11]
-
Add anhydrous dichloromethane (100 mL) via syringe, resulting in a white suspension.[11]
-
Add this compound (3.00 mL, 26.5 mmol, 1.0 equiv) in one portion via syringe. An exothermic reaction occurs, and the solution turns yellow.[11]
-
Stir the mixture for 4 hours at 23 °C. A white solid will precipitate.[11]
-
Monitor the reaction by TLC.[11]
-
Upon completion, add pentane (B18724) (50 mL) and cool the flask in an ice bath for 30 minutes.[11]
-
Filter the suspension through a sintered glass funnel, wash the precipitate with pentane (50 mL), and dry the solid under high vacuum.[11]
Applications in Drug Development and Research
Methyl triflate's potent methylating ability makes it a valuable tool in drug discovery and development. It is frequently employed for the late-stage functionalization of complex molecules to explore structure-activity relationships. Its ability to methylate heteroatoms is crucial in the synthesis of many pharmaceutical compounds and natural products.[10] Furthermore, radiolabeled [¹¹C]methyl triflate is a key reagent in positron emission tomography (PET) imaging studies, enabling the synthesis of radiotracers for in vivo imaging.
Conclusion
This compound is a highly effective and versatile reagent for methylation in organic synthesis. Its strong electrophilicity allows for the methylation of a wide range of functional groups under relatively mild conditions. However, its high reactivity is accompanied by significant toxicity and hazards, necessitating strict adherence to safety protocols. The detailed experimental procedures provided in this guide offer a starting point for researchers to safely and effectively utilize this powerful synthetic tool in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104262376A - TMSOTf (trimethylsilyl trifluoromethanesulfonate) purifying method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Open Flask: Magic Methyl Effect [openflask.blogspot.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent extensively utilized in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, renders it effective for the methylation of a wide range of nucleophiles, including those that are weakly reactive. This guide provides a comprehensive overview of the synthesis of methyl trifluoromethanesulfonate, detailing various methodologies, reaction mechanisms, and experimental protocols. Furthermore, it delves into the mechanistic aspects of its key reactions, offering valuable insights for professionals in research and drug development.
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Comparative Summary of Synthesis Methods
| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Trifluoromethanesulfonic anhydride (B1165640), Trimethyl orthoformate | - | Neat | Ice bath, then 25 °C | 99% | [1] |
| Silver(I) trifluoromethanesulfonate, Methyl iodide | - | - | 200 °C (gas-phase) | High | |
| Trifluoromethanesulfonic acid, Dimethyl sulfate | - | - | High Temperature | - | [2] |
| Trifluoromethanesulfonic anhydride, Methanol | Pyridine | Dichloromethane | -78 °C to room temperature | - | |
| Trifluoromethanesulfonic anhydride, Dimethyl carbonate | - | - | - | Good | |
| Trifluoromethanesulfonic acid, Dimethyl carbonate | Thionyl chloride | Neat | Room temperature, then 60-80°C | - | [3] |
Synthesis Reaction Mechanisms
The formation of this compound from various precursors involves distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing yields.
1. From Trifluoromethanesulfonic Anhydride and Trimethyl Orthoformate:
This highly efficient method proceeds through the reaction of triflic anhydride with trimethyl orthoformate. The reaction is believed to involve the electrophilic attack of the anhydride on the orthoformate, leading to the formation of methyl triflate and methyl formate (B1220265) as a byproduct.
Caption: Synthesis of MeOTf from triflic anhydride and trimethyl orthoformate.
2. From Silver(I) Trifluoromethanesulfonate and Methyl Iodide:
This method relies on a simple salt metathesis reaction. The reaction is typically performed at elevated temperatures in the gas phase, particularly for the synthesis of radiolabeled [¹¹C]methyl triflate.
Caption: Synthesis of MeOTf from silver triflate and methyl iodide.
3. From Trifluoromethanesulfonic Acid and Dimethyl Sulfate:
This straightforward method involves the methylation of triflic acid with dimethyl sulfate. The reaction mechanism is a classic example of an Sₙ2 reaction where the oxygen of the triflic acid acts as the nucleophile.
Caption: Synthesis of MeOTf from triflic acid and dimethyl sulfate.
Key Reaction Mechanisms of this compound
Methyl triflate is a potent electrophile, and its reactions are dominated by nucleophilic substitution, primarily through an Sₙ2 mechanism. The exceptional stability of the triflate anion makes it an excellent leaving group, thus facilitating the transfer of the methyl group to a wide variety of nucleophiles.
Sₙ2 Methylation Reaction
The general mechanism for the methylation of a nucleophile (Nu:) with methyl triflate involves a backside attack of the nucleophile on the methyl group, leading to an inversion of configuration if the carbon were chiral.
Caption: General Sₙ2 reaction mechanism of methyl triflate.
Cationic Polymerization Initiation
Methyl triflate can act as an initiator for cationic polymerization of various monomers, such as alkenes and lactones. The initiation step involves the methylation of the monomer, generating a carbocationic species that propagates the polymerization.
Caption: Initiation of cationic polymerization by methyl triflate.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of this compound. The following are representative protocols for some of the key synthetic methods.
Synthesis from Trifluoromethanesulfonic Anhydride and Trimethyl Orthoformate
Materials:
-
Trifluoromethanesulfonic anhydride (8.47 g, 30 mmol)
-
Trimethyl orthoformate (3.18 g, 30 mmol)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add trimethyl orthoformate to trifluoromethanesulfonic anhydride.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25 °C.[1]
-
Monitor the reaction progress by NMR spectroscopy (the reaction is typically complete within 15 minutes).[1]
-
Upon completion, purify the this compound by vacuum distillation to obtain a colorless liquid (yield: 9.74 g, 99%).[1]
Synthesis from Silver(I) Trifluoromethanesulfonate and Methyl Iodide (Adapted for non-radiolabeled synthesis)
Materials:
-
Silver(I) trifluoromethanesulfonate
-
Methyl iodide
-
Tube furnace
-
Inert gas supply (e.g., Nitrogen)
-
Cold trap
Procedure:
-
Pack a quartz tube with silver(I) trifluoromethanesulfonate.
-
Place the tube in a furnace and heat to approximately 200 °C under a slow flow of inert gas.
-
Pass methyl iodide vapor through the heated tube using the inert gas as a carrier.
-
The product, this compound, will be carried out of the furnace with the gas stream.
-
Collect the product in a cold trap cooled with a suitable coolant (e.g., dry ice/acetone).
-
The collected product can be further purified by distillation if necessary.
Safety Precautions: this compound is a highly toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also moisture-sensitive and should be handled under anhydrous conditions.
This guide provides a foundational understanding of the synthesis and reaction mechanisms of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specialized procedures.
References
Methyl Trifluoromethanesulfonate: A Potent Methylating Agent for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126), commonly referred to as methyl triflate (MeOTf), stands as a formidable methylating agent in the arsenal (B13267) of synthetic organic chemists. Its exceptional reactivity, driven by the superlative leaving group ability of the triflate anion, enables the methylation of a wide spectrum of nucleophiles, including those that are weakly reactive. This guide provides a comprehensive overview of methyl trifluoromethanesulfonate, detailing its reactivity, comparative efficacy, and practical application in key synthetic transformations.
Core Concepts: The Power of the Triflate Leaving Group
The remarkable strength of this compound as a methylating agent is fundamentally attributed to the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻). The triflate anion is an exceptionally good leaving group due to the significant resonance stabilization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawing effect of the trifluoromethyl group. This inherent stability of the leaving group facilitates the SN2 (bimolecular nucleophilic substitution) reaction, making the methyl group of MeOTf highly susceptible to nucleophilic attack.
The reactivity of methylating agents is often compared, and methyl triflate consistently ranks as one of the most powerful. A generally accepted qualitative ranking places it significantly above traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide.[1]
Quantitative Data on Methylating Strength
| Methylating Agent | Chemical Formula | Relative Reactivity | Notes |
| Trimethyloxonium tetrafluoroborate | (CH₃)₃O⁺BF₄⁻ | Strongest | Often considered one of the most powerful methylating agents. |
| This compound (MeOTf) | CF₃SO₂OCH₃ | Very Strong | Approximately equivalent in reactivity to methyl fluorosulfonate.[1] |
| Methyl fluorosulfonate ("Magic Methyl") | FSO₂OCH₃ | Very Strong | Highly reactive and toxic. |
| Dimethyl sulfate | (CH₃)₂SO₄ | Strong | A commonly used and effective methylating agent, but less reactive than MeOTf.[1] |
| Methyl iodide | CH₃I | Moderate | A classic and widely used methylating agent, but significantly less reactive than MeOTf.[1] |
The enhanced reactivity of methyl triflate allows for the efficient methylation of a broad array of functional groups, including challenging, weakly nucleophilic substrates such as amides and nitriles.[1]
Experimental Protocols
The following sections provide detailed methodologies for key methylation reactions utilizing this compound. These protocols are adapted from peer-reviewed literature and serve as a guide for practical application.
N-Methylation of a Secondary Amine in Natural Product Synthesis
This protocol details the N-methylation of a complex secondary amine precursor in the total synthesis of (-)-Quinocarcin.[2]
Materials:
-
Quinocarcin (B1679961) precursor (secondary amine)
-
This compound (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: The quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) are dissolved in anhydrous dichloromethane.
-
Addition of Methylating Agent: The solution is cooled to 0 °C in an ice bath. This compound (1.5 equivalents) is added dropwise via syringe over a period of 5-10 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-methylated product.
O-Methylation of Alcohols
This compound is also a highly effective reagent for the O-methylation of alcohols to form methyl ethers.
Materials:
-
Alcohol substrate
-
This compound (MeOTf)
-
A non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine (B51100) or Proton Sponge®)
-
Anhydrous aprotic solvent (e.g., dichloromethane or nitromethane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
-
Addition of MeOTf: Cool the solution to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
C-Methylation of β-Keto Esters
Methyl triflate can be used for the C-methylation of enolates derived from β-dicarbonyl compounds, such as β-keto esters.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
A strong, non-nucleophilic base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
This compound (MeOTf)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add the β-keto ester (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Methylation: Cool the enolate solution back to 0 °C and add this compound (1.05 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting crude product by flash column chromatography.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Safety and Handling
This compound is a highly toxic, corrosive, and moisture-sensitive reagent. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential. Due to its sensitivity to moisture, it should be stored under an inert atmosphere and handled using anhydrous techniques. Upon contact with water, it hydrolyzes to form triflic acid and methanol.[1]
Conclusion
This compound is unequivocally a strong and versatile methylating agent, finding critical applications in modern organic synthesis. Its high reactivity allows for the methylation of a diverse range of functional groups, often under mild conditions. While its handling requires stringent safety precautions, its efficacy in complex synthetic endeavors, particularly in the development of pharmaceuticals and natural products, solidifies its role as an indispensable tool for the discerning synthetic chemist.
References
Methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, makes it a reagent of choice for the methylation of a broad spectrum of nucleophiles, including those that are weakly reactive. This technical guide provides an in-depth overview of methyl trifluoromethanesulfonate, encompassing its chemical and physical properties, synthesis, detailed experimental protocols for its application, and critical safety information.
Core Properties and Identification
This compound is a colorless liquid with the chemical formula CF₃SO₂OCH₃. It is valued for its potency as a methylating agent, outperforming traditional reagents like methyl iodide and dimethyl sulfate (B86663) in many applications.[1]
| Identifier | Value |
| CAS Number | 333-27-7 |
| Molecular Weight | 164.10 g/mol |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in experimental setups.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 95-100 °C |
| Melting Point | -64 °C |
| Density | 1.45 - 1.496 g/mL at 25 °C |
| Flash Point | 38 °C |
| Solubility | Hydrolyzes in water |
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. One highly efficient method involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with trimethyl orthoformate.
Experimental Protocol: Synthesis from Trifluoromethanesulfonic Anhydride
This protocol describes a high-yield synthesis of this compound.
Materials:
-
Trifluoromethanesulfonic anhydride
-
Trimethyl orthoformate
-
Ice bath
-
Standard laboratory glassware for reaction under inert atmosphere and distillation
Procedure:
-
In a reaction vessel placed under an ice bath, slowly add trimethyl orthoformate (1.0 equivalent) to trifluoromethanesulfonic anhydride (1.0 equivalent).
-
After the addition is complete, the reaction mixture is allowed to warm to 25 °C.
-
The reaction is monitored for completion, which is typically achieved within 15 minutes.
-
The product, this compound, is then purified by vacuum distillation. This method has been reported to yield the product in 99% purity.[2]
Applications in Organic Synthesis: Experimental Protocols
This compound is a cornerstone reagent for the introduction of methyl groups in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
N-Methylation in Natural Product Synthesis
The following protocol details the N-methylation of a precursor in the total synthesis of quinocarcinol (B1221972) methyl ester.
Materials:
-
Quinocarcin (B1679961) precursor (secondary amine)
-
This compound (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and chromatography supplies
Procedure:
-
Under an inert atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.5 equivalents) dropwise over 5-10 minutes.
-
Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-methylated product.[3]
Catalysis of Nucleophilic Substitution
This compound can also act as a catalyst for the nucleophilic substitution of alcohols.
General Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the nucleophile (1.2 equivalents) in an anhydrous solvent (e.g., nitromethane).
-
Carefully add this compound (e.g., 20 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.[4]
Application in Radiochemistry
[¹¹C]Methyl triflate is a crucial reagent in the field of positron emission tomography (PET) for the synthesis of ¹¹C-labeled radiotracers. The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates rapid and highly efficient radiolabeling reactions.
The general workflow involves the production of [¹¹C]methyl iodide from cyclotron-produced [¹¹C]CO₂, which is then passed over a heated column containing silver triflate to instantaneously form [¹¹C]methyl triflate. This highly reactive intermediate is then reacted with a suitable precursor to yield the desired PET tracer.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.
Hazards:
-
Toxicity: It is highly toxic if inhaled, swallowed, or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Flammability: It is a flammable liquid and vapor.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
-
It is often recommended to store at 2-8 °C under an inert gas.
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air immediately and seek emergency medical assistance.
-
Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
Physical properties of methyl triflate (MeOTf).
An In-depth Technical Guide to the Physical Properties of Methyl Triflate (MeOTf)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl trifluoromethanesulfonate (B1224126) (MeOTf), commonly known as methyl triflate. This powerful and versatile methylating agent is widely used in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical characteristics is essential for its safe and effective handling, as well as for the design and optimization of synthetic routes.
Core Physical Properties
Methyl triflate is a colorless liquid under standard conditions.[1] It is known for its high reactivity as a methylating agent.[2] The following tables summarize the key quantitative physical properties of methyl triflate, providing a consolidated reference for laboratory and development work.
Table 1: General Physical Properties of Methyl Triflate
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃F₃O₃S | [3] |
| Molecular Weight | 164.10 g/mol | [2][4] |
| Appearance | Colorless to light yellow or brown liquid | [2][3] |
Table 2: Quantitative Physical Properties of Methyl Triflate
| Property | Value | Temperature (°C) | Pressure (mmHg) | Source(s) |
| Boiling Point | 95 | 25 | 760 | [2] |
| 97 - 97.5 | Not Specified | 736 | [5] | |
| 98 - 99 | Not Specified | Atmospheric | [6] | |
| 99 | Not Specified | 760 | [2] | |
| 100 | Not Specified | 760 | [4] | |
| 201 - 210 °F (94 - 99 °C) | Not Specified | 760 | [3] | |
| Melting Point | -64 | Not Specified | Not Specified | [4] |
| -108 | Not Specified | Not Specified | [6] | |
| Density | 1.45 g/mL | 25 | Not Specified | [2] |
| 1.45 g/cm³ | 20 | Not Specified | ||
| 1.496 g/mL | Not Specified | Not Specified | [4][5] | |
| Refractive Index | 1.3238 | Not Specified | Not Specified | [5] |
| Solubility | Insoluble in water; Hydrolyzes | Not Specified | Not Specified | [3][4] |
| Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) | Not Specified | Not Specified | [5] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for chemical process development and quality control. The following sections outline detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of methyl triflate and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume), and an analytical balance.
-
Procedure: a. Weigh the clean, dry, and empty pycnometer. b. Fill the pycnometer with methyl triflate, ensuring no air bubbles are trapped. c. Place the stopper and wipe any excess liquid from the outside. d. Weigh the filled pycnometer. e. The mass of the methyl triflate is the difference between the filled and empty pycnometer weights. f. The density is calculated by dividing the mass of the methyl triflate by the known volume of the pycnometer.
-
Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.
Methodology: Abbe Refractometer
-
Apparatus: An Abbe refractometer.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of methyl triflate to the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index from the instrument's scale.
-
Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Visual Titration
-
Apparatus: A series of test tubes, a graduated cylinder, a balance, and a vortex mixer or magnetic stirrer.
-
Procedure: a. In a test tube, add a known volume of the solvent (e.g., water, chloroform, ethyl acetate). b. Incrementally add small, known masses of methyl triflate to the solvent. c. After each addition, vigorously mix the contents until the solute dissolves completely. d. The point at which a small amount of methyl triflate no longer dissolves, even after prolonged mixing, indicates that the solution is saturated. e. The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).
-
Observation for Reactivity: When testing solubility in water, observe for signs of hydrolysis, such as the formation of a second phase or a change in temperature, as methyl triflate is known to react with water.[4]
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and dependencies between these fundamental characteristics.
Safety and Handling Considerations
Methyl triflate is a reactive and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to heat and moisture and should be stored in a cool, dry place. Upon contact with water, it hydrolyzes to form triflic acid and methanol.[4]
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. This compound | 333-27-7 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methyl Trifluoromethanesulfonate: A Powerful and Versatile Catalyst in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile reagent in organic synthesis. While traditionally recognized as a potent methylating agent, its role as a catalyst is increasingly appreciated in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of the applications of methyl trifluoromethanesulfonate as a catalyst in key organic transformations, including nucleophilic substitutions, Friedel-Crafts reactions, glycosylations, and esterifications. The guide details reaction mechanisms, provides experimental protocols, and presents quantitative data to facilitate the adoption of this efficient catalytic system in research and development settings.
Catalysis of Nucleophilic Substitution of Alcohols
Methyl triflate has emerged as an effective catalyst for the direct nucleophilic substitution of the hydroxyl group in a variety of alcohols, including benzylic, allylic, propargylic, and tertiary alcohols.[1][3] This method circumvents the need for pre-activation of the alcohol, offering a more atom-economical and streamlined synthetic route.[3] A wide range of uncharged nucleophiles, such as 1,3-dicarbonyl compounds, amides, alkynes, and indoles, can be successfully employed to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][3]
Proposed Catalytic Cycle
The catalytic cycle of MeOTf in the nucleophilic substitution of alcohols involves the in-situ generation of trifluoromethanesulfonic acid (TfOH), a superacid. The proposed mechanism is as follows:
-
Methylation of Alcohol: MeOTf methylates the alcohol's hydroxyl group, forming a methoxy (B1213986) ether intermediate and generating TfOH.[1][3]
-
Protonation and Activation: The in-situ generated TfOH protonates the methoxy ether intermediate.[3]
-
Nucleophilic Attack: The activated intermediate undergoes nucleophilic attack by the nucleophile, leading to the formation of the desired product and methanol (B129727).[3]
-
Catalyst Regeneration: The generated methanol reacts with TfOH to regenerate the MeOTf catalyst, thus completing the catalytic cycle.[3]
References
Methyl Trifluoromethanesulfonate: A Technical Guide to Its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methyl trifluoromethanesulfonate (B1224126) (MeOTf), a powerful methylating agent, in a range of common organic solvents. Understanding its solubility is critical for its effective use in chemical synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Core Data Presentation: Solubility Summary
Precise quantitative solubility data for methyl trifluoromethanesulfonate in organic solvents is not extensively documented in publicly available literature. However, based on information from chemical databases and its use in various chemical reactions, a qualitative and inferred solubility profile has been compiled. It is crucial to note that this compound reacts exothermically with water and protic solvents, leading to hydrolysis.[1] Therefore, its use is primarily in anhydrous aprotic solvents.
| Solvent | Chemical Formula | Type | Solubility/Miscibility | Source |
| Water | H₂O | Protic | Insoluble / Reacts (Hydrolyzes) | [1][2][3] |
| Chloroform | CHCl₃ | Halogenated | Sparingly Soluble | [4][5] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Slightly Soluble | [4][5] |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Halogenated | Soluble (Inferred from use as a reaction solvent) | [6][7] |
| Nitromethane | CH₃NO₂ | Nitroalkane | Soluble (Inferred from use as a reaction solvent) | [6] |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble (Inferred from use as a reaction solvent) | [8] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Partially Soluble (Inferred from use as a reaction solvent) | [8] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Partially Soluble (Inferred from use as a reaction solvent) | [8] |
| Acetonitrile (ACN) | CH₃CN | Nitrile | Likely Soluble (Inferred from use in related applications) | [9][10] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Amide | Likely Soluble (Inferred from use in related applications) | [9][10] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Likely Soluble (Inferred from use as a cosolvent for derivatization) | [10] |
| Hexanes | C₆H₁₄ | Aliphatic Hydrocarbon | Insoluble (Inferred from use as an anti-solvent for precipitation) | [8] |
Experimental Protocols
For researchers needing to determine the precise solubility or miscibility of this compound in a specific solvent system, the following experimental protocols are provided as a general guideline. Extreme caution must be exercised when handling this compound due to its high toxicity and reactivity. [7] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Determination of Liquid-Liquid Miscibility (Qualitative)
This protocol provides a straightforward method to visually assess whether this compound is miscible, partially miscible, or immiscible with a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Dry glass test tubes with stoppers
-
Graduated pipettes or syringes
-
Vortex mixer (optional)
-
Constant temperature bath (optional)
-
Ensure all glassware is scrupulously dried to prevent hydrolysis of the this compound.
-
In a fume hood, add a defined volume (e.g., 2 mL) of the organic solvent to a dry test tube.
-
Carefully add an equal volume of this compound to the same test tube.
-
Stopper the test tube securely and shake vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand and observe.
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
-
For temperature-dependent studies, the test tube can be placed in a constant temperature bath and the observations repeated.
Protocol 2: Quantitative Determination of Solubility by Titration (for Partially Miscible Systems)
This method can be used to quantify the solubility of this compound in a solvent in which it is partially miscible. The principle involves titrating a two-phase system with a third component that is miscible with both, until a single phase is formed.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (Solvent A)
-
A third anhydrous organic solvent that is fully miscible with both this compound and Solvent A (e.g., dichloromethane or acetonitrile).
-
Burette
-
Stirred, jacketed reaction vessel connected to a constant temperature bath.
-
Magnetic stirrer and stir bar.
Procedure: [13]
-
Set up the jacketed reaction vessel in a fume hood and maintain a constant temperature using the circulating bath.
-
Accurately weigh a known amount of this compound and the organic solvent of interest (Solvent A) into the vessel to create a two-phase system.
-
Begin stirring the mixture.
-
Fill the burette with the third, fully miscible solvent.
-
Slowly add the third solvent from the burette to the stirred mixture.
-
Observe the mixture for the disappearance of turbidity. The endpoint is reached when the mixture becomes a single, clear phase.
-
Record the volume of the third solvent added.
-
The composition of the ternary mixture at the point of miscibility can be calculated, and from this, the solubility of this compound in the initial solvent can be determined. This process can be repeated with varying initial compositions to construct a ternary phase diagram.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, considering its solubility and reactivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 333-27-7 [chemicalbook.com]
- 5. This compound CAS#: 333-27-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|Powerful Methylating Agent [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
- 11. kbcc.cuny.edu [kbcc.cuny.edu]
- 12. scribd.com [scribd.com]
- 13. tuitiontube.com [tuitiontube.com]
Spectroscopic Data of Methyl Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl trifluoromethanesulfonate (B1224126) (Methyl Triflate), a powerful methylating agent frequently employed in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The key spectroscopic data for methyl trifluoromethanesulfonate are summarized in the tables below, providing a clear reference for compound identification and characterization.
NMR Spectroscopic Data
Table 1: 1H, 13C, and 19F NMR Chemical Shifts (δ) for this compound. The data presented here is compiled from various spectroscopic databases and literature sources.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent |
| 1H | ~4.16 | Singlet | CDCl3 |
| 13C | ~61.8 | Singlet | CDCl3 |
| 13C | ~118.5 | Quartet (1JCF ≈ 320 Hz) | CDCl3 |
| 19F | ~-75 to -79 | Singlet | Various |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
IR Spectroscopic Data
Table 2: Characteristic Infrared Absorption Bands for this compound. The following table lists the major IR absorption peaks, which are indicative of the compound's functional groups.[1]
| Wavenumber (cm-1) | Assignment |
| ~1420 | S=O stretch |
| ~1250 | C-F stretch |
| ~1150 | S-O stretch |
| ~1030 | C-O stretch |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound, a neat liquid.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[2][3]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][4]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize resolution.
-
For 1H NMR , acquire the spectrum using a standard single-pulse experiment.
-
For 13C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon environment.
-
For 19F NMR , use a standard fluorine-19 pulse sequence, which may or may not be proton-decoupled.
-
Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR) or an internal standard.
Infrared (IR) Spectroscopy Protocol (Neat Liquid)
1. Sample Preparation:
-
As this compound is a liquid, it can be analyzed as a neat sample.
-
Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5]
2. Instrument Setup and Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm-1).
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining and interpreting spectroscopic data of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
O-Methylation of Phenols with Methyl Trifluoromethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. The selection of an appropriate methylating agent is paramount to ensure high efficiency, selectivity, and operational safety. Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, has emerged as a superior reagent for this purpose due to its exceptional reactivity. This document provides detailed application notes and protocols for the O-methylation of phenols using methyl trifluoromethanesulfonate, targeting researchers, scientists, and drug development professionals.
Methyl triflate is recognized as one of the most powerful methylating agents, significantly more reactive than traditional reagents like methyl iodide and dimethyl sulfate.[1] This high reactivity stems from the trifluoromethanesulfonate (triflate) anion being an excellent leaving group, which facilitates the facile transfer of the methyl group to nucleophiles. Consequently, MeOTf can effectively methylate a broad range of phenols, including those that are sterically hindered or electronically deactivated, often under mild conditions and with short reaction times.
Reaction Mechanism
The O-methylation of a phenol (B47542) with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group, typically deprotonated by a non-nucleophilic base to form a more nucleophilic phenoxide anion, attacks the electrophilic methyl group of MeOTf. This concerted step results in the formation of the corresponding anisole (B1667542) derivative and the triflate anion.
Caption: General mechanism for the O-methylation of phenols.
Advantages of Using this compound
-
High Reactivity: Enables the methylation of a wide range of phenols, including those with low nucleophilicity.
-
Mild Reaction Conditions: Reactions can often be carried out at or below room temperature, preserving sensitive functional groups.
-
Fast Reaction Rates: The high reactivity of MeOTf typically leads to shorter reaction times compared to other methylating agents.
-
High Yields: O-methylation with MeOTf generally provides excellent yields of the desired anisole products.
Safety and Handling
This compound is a highly reactive, toxic, and corrosive substance that must be handled with extreme caution in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. MeOTf is also moisture-sensitive and will hydrolyze upon contact with water to form triflic acid and methanol.[1] Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware.
Experimental Protocols
A general procedure for the O-methylation of phenols using this compound involves the use of a non-nucleophilic base to deprotonate the phenol, followed by the addition of MeOTf. The choice of base and solvent can influence the reaction outcome. Sterically hindered non-nucleophilic bases such as 1,8-bis(dimethylamino)naphthalene (B140697) (Proton-Sponge®) or 2,6-di-tert-butylpyridine (B51100) are often preferred to minimize potential side reactions.
General Experimental Workflow
The following diagram outlines the typical workflow for the O-methylation of a phenol using this compound.
References
Application Notes and Protocols: The Use of Methyl Trifluoromethanesulfonate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126) (MeOTf), commonly known as methyl triflate, is a powerful and versatile reagent in organic synthesis, particularly within the intricate field of carbohydrate chemistry. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, makes it an indispensable tool for the formation of glycosidic bonds and for the strategic methylation of hydroxyl groups. These reactions are fundamental to the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based molecules of significant biological and therapeutic interest.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of methyl trifluoromethanesulfonate in carbohydrate chemistry, designed to be a valuable resource for researchers in academia and the pharmaceutical industry.
Application in Glycosidic Bond Formation
MeOTf is widely employed as a promoter in glycosylation reactions, most notably for the activation of thioglycosides. Thioglycosides are stable glycosyl donors that can be "activated" in the presence of a thiophilic promoter like MeOTf, leading to the formation of a reactive intermediate that is readily attacked by a glycosyl acceptor.
General Mechanism of Thioglycoside Activation
The activation of a thioglycoside donor with MeOTf proceeds through the formation of a highly reactive glycosyl triflate intermediate. This intermediate exists in a dynamic equilibrium between a covalent species and a more reactive contact ion pair (CIP) or solvent-separated ion pair (SSIP), which includes an oxocarbenium ion. The glycosyl acceptor, a nucleophile, can then attack this electrophilic species to form the desired glycosidic linkage. The stereochemical outcome of the reaction (α or β) is influenced by a variety of factors including the nature of the protecting groups, the solvent, and the reaction temperature.
Caption: General workflow of MeOTf-promoted glycosylation.
Factors Influencing Stereoselectivity
The stereochemical outcome of MeOTf-promoted glycosylation is a critical aspect of oligosaccharide synthesis. The formation of either an α- or β-glycosidic bond is governed by the interplay of several factors, often described as a continuum between SN1 and SN2 reaction pathways.
-
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can shield one face of the molecule, leading to the exclusive formation of the 1,2-trans-glycoside.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the glycosyl triflate intermediate. Non-participating solvents like dichloromethane (B109758) often favor SN1-like pathways, while coordinating solvents like acetonitrile (B52724) can promote SN2-like character.
-
Temperature: Lower reaction temperatures generally favor the more ordered SN2-like transition state, which can lead to higher stereoselectivity.
-
Protecting Groups: Bulky, non-participating protecting groups on the glycosyl donor can influence the conformational equilibrium of the reactive intermediate, thereby affecting the facial selectivity of the acceptor's attack.[1]
Caption: Influence of reaction pathways on stereoselectivity.
Quantitative Data on MeOTf-Promoted Glycosylations
The following table summarizes representative examples of MeOTf-promoted glycosylations, highlighting the influence of substrates and conditions on yield and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Conditions | Yield (%) | α/β Ratio | Reference |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf, Toluene, MS 3Å, rt | 58 | 1.4:1 | [2] |
| Ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf, Toluene, MS 3Å, rt | 93 | β only | [2] |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-fucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf, Toluene, MS 3Å, rt | 95 | 1:1.5 | [2] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | FeCl₃, CH₂Cl₂, MS 4Å, -20 °C to rt | 96 | 1:1.5 | [3] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | FeCl₃, CH₂Cl₂, MS 4Å, -20 °C to rt | 92 | 1:4.1 | [3] |
Note: While the last two entries utilize FeCl₃ as a promoter, they provide a relevant comparison for thioglycoside activation, illustrating how different promoters can influence the outcome.
Application in Protecting Group Chemistry
MeOTf is a highly efficient and reactive methylating agent for hydroxyl groups in carbohydrates. Its potency allows for the methylation of even sterically hindered or less reactive hydroxyls. This is crucial for creating selectively protected monosaccharide building blocks, which are essential for the synthesis of complex oligosaccharides.
Regioselective Methylation
By employing appropriate protecting group strategies, specific hydroxyl groups can be left exposed for methylation with MeOTf. For instance, the use of bulky protecting groups like benzylidene acetals can mask certain hydroxyls, allowing for regioselective methylation of the remaining free positions.
Experimental Protocols
General Protocol for MeOTf-Promoted Glycosylation of a Thioglycoside
This protocol describes a general procedure for the activation of a thioglycoside donor with MeOTf and subsequent reaction with a glycosyl acceptor.
Materials:
-
Glycosyl donor (thioglycoside, 1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
This compound (MeOTf, 1.5 equiv.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Activated molecular sieves (4 Å)
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Inert Atmosphere: The flask is placed under an inert atmosphere of argon or nitrogen.
-
Solvent Addition: Anhydrous dichloromethane is added via syringe, and the suspension is stirred at room temperature for 30 minutes.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically between -40 °C and 0 °C) in a cooling bath.
-
Addition of MeOTf: this compound is added dropwise via syringe.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a few drops of triethylamine or pyridine, followed by dilution with dichloromethane.
-
Work-up: The mixture is filtered through a pad of Celite®, and the filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.
Protocol for Methylation of a Carbohydrate Hydroxyl Group
This protocol provides a general method for the methylation of a free hydroxyl group on a partially protected carbohydrate.
Materials:
-
Partially protected carbohydrate (1.0 equiv.)
-
This compound (MeOTf, 1.2-1.5 equiv.)
-
A non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, 1.5 equiv.)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with the carbohydrate substrate and the non-nucleophilic base under an argon or nitrogen atmosphere.
-
Solvent Addition: Anhydrous dichloromethane is added, and the mixture is stirred until all solids are dissolved.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of MeOTf: MeOTf is added dropwise to the stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC), typically for 1-4 hours.
-
Quenching: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the methylated carbohydrate.
Safety Precautions
This compound is a highly reactive, corrosive, and toxic substance. It should be handled with extreme caution in a well-ventilated fume hood.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: MeOTf is moisture-sensitive and should be handled under an inert atmosphere. Use syringes or cannulas for transfers.
-
Quenching: Reactions involving MeOTf should be quenched carefully, as the reagent can react violently with water and other protic solvents.
-
Disposal: Dispose of MeOTf and any contaminated materials in accordance with institutional and local regulations.
Conclusion
This compound is a cornerstone reagent in modern carbohydrate chemistry. Its ability to activate stable thioglycoside donors and efficiently methylate hydroxyl groups provides chemists with powerful tools for the construction of complex carbohydrate structures. A thorough understanding of the reaction mechanisms, influencing factors on stereoselectivity, and adherence to strict safety protocols are paramount for the successful application of this versatile reagent in research and development.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.ie [fishersci.ie]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methyl Trifluoromethanesulfonate: A Versatile Reagent for the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2][3][4] Its high reactivity, stemming from the excellent leaving group ability of the triflate anion, makes it particularly suitable for the methylation of a wide array of substrates, including those with poor nucleophilicity.[1][3][4] This attribute is of paramount importance in the synthesis of complex molecules, such as pharmaceutical intermediates, where the introduction of a methyl group can be a critical step in defining a compound's biological activity and pharmacokinetic profile.[2][3]
These application notes provide detailed methodologies for the use of methyl trifluoromethanesulfonate in the synthesis of key pharmaceutical intermediates, supported by quantitative data and experimental protocols. The applications highlighted herein demonstrate the utility of MeOTf in N-methylation and its role as a catalyst in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Key Applications and Protocols
N-Methylation of Heterocyclic Intermediates for Anticancer Agents
A crucial step in the synthesis of numerous kinase inhibitors for cancer therapy is the regioselective N-methylation of heterocyclic cores. A pertinent example is the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the multi-target tyrosine kinase inhibitor, Pazopanib. The N2-methylation of the indazole ring is the kinetically favored process, and a powerful methylating agent like MeOTf can efficiently drive this transformation.
Reaction Scheme: N2-Methylation of 3-Methyl-6-nitro-1H-indazole
Caption: N2-methylation of 3-methyl-6-nitro-1H-indazole.
Experimental Protocol: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole
This protocol is a representative method for the kinetically controlled N2-methylation of an indazole intermediate.
-
Materials:
-
3-Methyl-6-nitro-1H-indazole (1.0 equiv)
-
This compound (1.1 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-methyl-6-nitro-1H-indazole and DABCO.
-
Add anhydrous DMF and stir the mixture at room temperature until all solids are dissolved.
-
Carefully add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,3-dimethyl-6-nitro-2H-indazole.
-
Quantitative Data
| Intermediate | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3-Methyl-6-nitro-1H-indazole | MeOTf | DABCO | DMF | RT | 2-4 | >90 | [5] |
| Quinocarcin Precursor | MeOTf | Proton Sponge® | CH2Cl2 | 0 °C | 1-2 | ~85 | [3] |
Table 1: Representative yields for N-methylation reactions using this compound.
N-Methylation in the Synthesis of a Natural Product Precursor
Methyl triflate is also instrumental in the total synthesis of complex natural products with pharmaceutical relevance. In the synthesis of a precursor to the antitumor antibiotic (-)-Quinocarcin, MeOTf is used for the critical methylation of a sensitive nitrogen atom within a complex intermediate.
Experimental Workflow: N-Methylation of Quinocarcin Precursor
References
- 1. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols: Cationic Polymerization Initiated by Methyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic polymerization is a powerful technique for the synthesis of a wide variety of polymers. The choice of initiator is crucial for controlling the polymerization process and achieving desired polymer characteristics. Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, is a highly efficient initiator for cationic polymerization due to the strong electrophilicity of the methyl group and the non-nucleophilic nature of the triflate counter-anion.[1][2] This combination allows for the initiation of polymerization for a range of monomers, often in a living or controlled manner, leading to polymers with well-defined molecular weights and narrow molecular weight distributions.[3]
These characteristics are particularly valuable in the field of drug development, where precisely engineered polymers are utilized for applications such as drug delivery, gene therapy, and tissue engineering.[4] The ability to synthesize block copolymers and other complex architectures through living polymerization opens up possibilities for creating sophisticated drug carrier systems with tailored properties.[3][5]
This document provides detailed application notes and experimental protocols for the cationic polymerization of various monomers initiated by methyl trifluoromethanesulfonate.
Applications in Research and Drug Development
Cationic polymerization initiated by MeOTf offers access to a diverse range of polymers with significant applications:
-
Poly(2-alkyl-2-oxazoline)s: These polymers are known for their biocompatibility, stealth properties similar to polyethylene (B3416737) glycol (PEG), and tuneable thermo-responsiveness. They are extensively investigated for drug delivery applications, including the formulation of polymer-drug conjugates and self-assembled nanoparticles.[6]
-
Polyesters (from Lactones): Biodegradable polyesters like poly(ε-caprolactone) (PCL) are widely used in biomedical applications, including long-term drug delivery implants, tissue scaffolds, and biodegradable sutures.[4] MeOTf can initiate the ring-opening polymerization of lactones to produce these materials.[1]
-
Poly(vinyl ether)s: These polymers exhibit good biocompatibility and can be designed to be stimuli-responsive. Their applications in the biomedical field are an active area of research, with potential uses in drug delivery and surface modification of materials.[7][8]
-
Radiolabeling: Carbon-11 labeled methyl triflate ([11C]MeOTf) is a key reagent in radiochemistry for the synthesis of positron emission tomography (PET) tracers. This allows for the non-invasive imaging and study of biological processes and the distribution of drugs in vivo.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from cationic polymerizations initiated by this compound.
Table 1: Cationic Ring-Opening Polymerization of 2-Methyl-2-oxazoline (MeOx) in Dihydrolevoglucosenone (DLG) [9]
| Entry | Temperature (°C) | Target DP | Time (min) | Conversion (%) | M_n,exp ( g/mol ) | M_w/M_n (Đ) |
| 1 | 60 | 50 | 15 | 32 | 1900 | 1.39 |
| 2 | 60 | 50 | 60 | 56 | 2300 | 1.48 |
| 3 | 90 | 50 | 15 | 55 | 2400 | 1.49 |
| 4 | 90 | 50 | 60 | 73 | 2900 | 1.55 |
| 5 | 120 | 50 | 15 | 60 | 2700 | 1.53 |
| 6 | 120 | 50 | 60 | 60 | 2700 | 1.53 |
DP: Degree of Polymerization M_n,exp: Experimental number-average molecular weight M_w/M_n (Đ): Polydispersity index
Table 2: Cationic Polymerization of Ethyl Vinyl Ether (EVE) Catalyzed by Various Trifluoromethyl Sulfonates [8]
| Entry | Catalyst | Solvent | Conversion (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | M_w/M_n (Đ) |
| 1 | (CF₃SO₃)₂Fe | Toluene | 99 | 35700 | 36800 | 1.19 |
| 2 | (CF₃SO₃)₂Cu | Toluene | 99 | 35700 | 35500 | 1.13 |
| 3 | (CF₃SO₃)₂Ni | Toluene | 99 | 35700 | 35400 | 1.15 |
| 4 | (CF₃SO₃)₂Co | Toluene | 99 | 35700 | 35300 | 1.16 |
| 5 | (CF₃SO₃)₂Zn | Toluene | 99 | 35700 | 35200 | 1.17 |
Polymerization conditions: trifluoromethyl sulfonate, 5 μmol; solvent, 10 mL; monomer, 2.5 mmol; 6 h, 23 °C. M_n,th: Theoretical number-average molecular weight
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline (B78409) (EtOx)
This protocol is based on typical procedures for the living cationic ring-opening polymerization of 2-oxazolines.[10][11]
Materials:
-
2-Ethyl-2-oxazoline (EtOx), distilled from BaO and stored under argon.
-
This compound (MeOTf), distilled and stored under argon.
-
Acetonitrile (B52724) (ACN), anhydrous, polymerization grade.
-
Methanol (B129727), anhydrous.
-
Diethyl ether, anhydrous.
-
Argon gas supply.
-
Schlenk line and glassware.
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous acetonitrile via a gas-tight syringe under an argon atmosphere. Add the desired amount of purified 2-ethyl-2-oxazoline to the solvent.
-
Initiator Solution Preparation: In a separate flame-dried and argon-purged vial, prepare a stock solution of methyl triflate in anhydrous acetonitrile.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 80 °C) in an oil bath. Using a gas-tight syringe, rapidly inject the required amount of the methyl triflate initiator solution into the vigorously stirring monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: Terminate the polymerization by adding an excess of a nucleophilic agent, such as a solution of piperidine (B6355638) in methanol or simply anhydrous methanol, to the reaction mixture.
-
Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Isolation: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer several times with cold diethyl ether.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(2-ethyl-2-oxazoline) for its molecular weight (M_n) and polydispersity (M_w/M_n) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is a general procedure based on the living cationic polymerization of vinyl ethers.[3][12]
Materials:
-
Isobutyl vinyl ether (IBVE), purified by distillation over calcium hydride.
-
This compound (MeOTf), distilled and stored under argon.
-
Dichloromethane (B109758) (DCM), anhydrous, polymerization grade.
-
Methanol containing a small amount of ammonia (B1221849) for termination.
-
Argon gas supply.
-
Schlenk line and glassware.
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a positive pressure of argon.
-
Solvent and Monomer Addition: Cool the flask to the desired polymerization temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Add the required volume of anhydrous dichloromethane via a syringe. Subsequently, add the purified isobutyl vinyl ether to the solvent.
-
Initiation: Using a gas-tight syringe, add the desired amount of methyl triflate to the stirred monomer solution.
-
Polymerization: Allow the polymerization to proceed for the intended duration. Monitor the reaction by taking samples for ¹H NMR analysis to determine monomer conversion.
-
Termination: Quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia.
-
Purification: Allow the mixture to warm to room temperature. Reduce the volume of the solvent under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration and wash with cold methanol.
-
Drying: Dry the polymer in a vacuum oven at room temperature until a constant weight is obtained.
-
Characterization: Determine the molecular weight and polydispersity of the poly(isobutyl vinyl ether) by GPC/SEC. Analyze the polymer structure by ¹H NMR and ¹³C NMR.
Visualizations
Caption: Mechanism of Cationic Ring-Opening Polymerization of 2-Oxazolines.
Caption: Cationic Polymerization Mechanism of Vinyl Ethers.
Caption: General Experimental Workflow for Cationic Polymerization.
Safety Precautions
This compound is a powerful methylating agent and is considered toxic and reactive.[1] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Upon contact with water, it hydrolyzes to form triflic acid and methanol.[1] Ensure all glassware is dry and reactions are performed under an inert atmosphere to prevent unwanted side reactions and ensure the safety of the procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methylation with Methyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126) (CF₃SO₂OCH₃), commonly known as methyl triflate (MeOTf), is a highly potent and versatile methylating agent used extensively in organic synthesis. Its exceptional reactivity, which surpasses that of traditional reagents like methyl iodide and dimethyl sulfate, is due to the triflate anion being an excellent leaving group.[1] This property allows for the methylation of a wide range of nucleophiles, including those that are weakly reactive such as amides, nitriles, and various heterocycles.[1]
Given its power, methyl triflate is a cornerstone reagent in pharmaceutical research and drug development for the precise installation of "magic methyl" groups, which can significantly enhance the biological activity of molecules.[2] However, its high reactivity is matched by its high toxicity and hazardous nature, demanding strict adherence to safety protocols.
This document provides detailed application notes and experimental protocols for the use of methyl triflate, with a strong emphasis on safety, procedural workflows, and quantitative data for key transformations.
Critical Safety Protocols
Methyl triflate is a dangerous substance, classified as flammable, corrosive, and acutely toxic. It is fatal if inhaled and toxic if swallowed or in contact with skin.[1] All operations must be conducted with the utmost care.
2.1 Hazards Overview
-
Acute Toxicity: Fatal if inhaled (H330), toxic if swallowed (H301) or in contact with skin (H311).[1]
-
Corrosivity: Causes severe skin burns and eye damage (H314).[1]
-
Flammability: Flammable liquid and vapor (H226).[1]
-
Reactivity: Reacts vigorously with water (hydrolyzes to triflic acid and methanol) and is sensitive to heat.[1]
2.2 Handling and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations of methyl triflate must be performed in a certified chemical fume hood to prevent inhalation.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as MeOTf is moisture-sensitive.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves before use and use proper removal technique.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Lab Coat: A flame-resistant lab coat and protective clothing covering all exposed skin are essential.
-
2.3 Storage and Emergency Procedures
-
Storage: Store in a refrigerator (0-6°C) in a tightly sealed container, away from ignition sources and incompatible materials (strong acids, bases, oxidizing agents).
-
Spills: Evacuate the area. Remove all ignition sources. Absorb small spills with inert material (e.g., vermiculite (B1170534) or sand) and place in a sealed container for hazardous waste disposal.
-
First Aid:
-
Inhalation: Immediately move the person to fresh air and seek emergency medical attention.
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
General Experimental Workflow for Methylation
A typical methylation reaction using methyl triflate follows a standard procedure designed to control its reactivity and ensure safety.
References
Application Notes and Protocols: Quenching Procedures for Reactions Involving Methyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126) (MeOTf), or methyl triflate, is a potent and versatile methylating agent widely used in organic synthesis due to its high reactivity.[1][2] This reactivity, however, necessitates careful and well-planned quenching procedures to ensure the safe and effective neutralization of any unreacted reagent. This document provides detailed protocols and safety considerations for quenching reactions involving MeOTf.
Safety First: Handling Methyl Trifluoromethanesulfonate
This compound is a highly toxic, corrosive, volatile, and moisture-sensitive liquid.[1][2] Inhalation may be fatal, and it can cause severe skin burns and eye damage.[3][4] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1][2]
The addition of MeOTf to a reaction mixture can be exothermic. In one documented procedure, an exotherm of 10°C was observed upon addition.[5] Therefore, dropwise addition and cooling of the reaction vessel (e.g., with an ice bath) are crucial, especially on a larger scale.[2][5]
Overview of Quenching Strategies
The primary principle behind quenching MeOTf is its rapid reaction with nucleophiles. Common quenching agents fall into three main categories:
-
Aqueous Basic Solutions: Typically saturated sodium bicarbonate (NaHCO₃), used to hydrolyze MeOTf to the less reactive methanol (B129727) and triflic acid, with the base neutralizing the acid produced.[1][4]
-
Amine Solutions: Solutions of diethylamine (B46881) or triethylamine (B128534) in an organic solvent like dichloromethane (B109758) are effective for quenching residual MeOTf, particularly on glassware and other equipment.[1][5]
-
Alcohols and Water: A sequential addition of a less reactive alcohol like isopropanol (B130326), followed by water, can be used for a more controlled quenching of larger quantities of residual reagent.[1][6]
The choice of quenching agent depends on the scale of the reaction, the workup procedure, and whether the goal is to neutralize the reaction mixture or decontaminate equipment.
Quantitative Data and Comparison of Quenching Agents
| Quenching Agent/Procedure | Typical Application | Relative Reaction Vigor | Key Safety Considerations | Products of Quenching |
| Saturated Aqueous Sodium Bicarbonate | In-situ quenching of reaction mixtures | Vigorous | Slow, careful addition is necessary to control gas evolution (CO₂) and potential exotherm. Requires cooling. | Triflic acid (neutralized), Methanol, CO₂, Water |
| Triethylamine/Diethylamine in CH₂Cl₂ | Decontamination of glassware, syringes, and filtrates | Moderate to Vigorous | Perform in a fume hood. The resulting amine salts may precipitate. | Methylammonium triflate salts |
| Isopropanol followed by Water | Controlled quenching of residual or unspent MeOTf | Moderate, then Vigorous | Sequential addition is critical. Isopropanol reacts less vigorously than water. Ensure the initial reaction has subsided. | Triflic acid, Methanol, Isopropyl methyl ether (minor) |
Experimental Protocols
Protocol 1: Quenching a Reaction Mixture with Saturated Aqueous Sodium Bicarbonate
This protocol is adapted from the N-methylation step in the total synthesis of a (-)-Quinocarcin intermediate.[2]
Objective: To safely quench a completed methylation reaction and prepare it for workup.
Materials:
-
Reaction mixture containing residual MeOTf
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate glassware (e.g., round-bottom flask, separatory funnel)
Procedure:
-
Ensure the reaction flask is securely clamped in an ice bath and the contents are being stirred.
-
Slowly and carefully add the saturated aqueous NaHCO₃ solution dropwise to the reaction mixture. Be vigilant for gas evolution (CO₂) and any temperature increase.
-
Continue the slow addition until gas evolution ceases and the reaction mixture is basic (test with pH paper if necessary).
-
Once the quench is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
The mixture is now ready for standard aqueous workup, such as extraction with an organic solvent (e.g., dichloromethane).[2]
Protocol 2: Decontamination of Equipment with Triethylamine in Dichloromethane
This protocol is recommended for neutralizing residual MeOTf on laboratory apparatus.[1][5]
Objective: To safely decontaminate syringes, needles, and glassware contaminated with MeOTf.
Materials:
-
Contaminated laboratory equipment
-
A solution of triethylamine (or diethylamine) in dichloromethane (approx. 5-10% v/v)
-
Appropriate waste container
Procedure:
-
In a fume hood, prepare a quenching bath by adding triethylamine to dichloromethane in a suitable beaker or flask.
-
Rinse the contaminated item (e.g., syringe, needle) several times with the amine solution. For glassware, pour the solution into the vessel and swirl to ensure contact with all contaminated surfaces.
-
Collect all rinsates in a designated hazardous waste container.
-
The formation of a salt (methyltriethylammonium triflate) may be observed.
-
After quenching, the glassware can be washed using standard laboratory procedures.
Protocol 3: Controlled Quenching of Residual MeOTf with Isopropanol and Water
This protocol is a cautious approach for neutralizing larger amounts of unspent MeOTf, adapted from general procedures for highly reactive substances.[1][6]
Objective: To safely neutralize a significant excess of MeOTf in a controlled manner.
Materials:
-
Flask containing residual MeOTf, preferably in a non-reactive solvent (e.g., toluene)
-
Isopropanol
-
Deionized water
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stir plate and stir bar
Procedure:
-
Place the flask containing the residual MeOTf under an inert atmosphere and cool to 0°C in an ice bath with stirring.
-
Slowly add isopropanol dropwise. Isopropanol is used first as it reacts less vigorously than water.[6]
-
Monitor the reaction. Continue adding isopropanol until the initial vigorous reaction subsides.
-
Once the reaction with isopropanol is no longer vigorous, begin the slow, dropwise addition of a 1:1 mixture of isopropanol and water.
-
After the reaction with the mixture has subsided, slowly add deionized water to ensure complete hydrolysis of any remaining MeOTf.
-
Once the addition of water causes no further signs of reaction, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours to ensure the reaction is complete.[6]
-
The resulting solution can then be neutralized and disposed of according to institutional guidelines.
Conclusion
This compound is an invaluable reagent in modern organic synthesis, but its high reactivity demands respect and careful handling. The choice of quenching procedure is critical for ensuring the safety of the researcher and the successful outcome of the experiment. By understanding the principles behind each quenching method and following established protocols, scientists can confidently and safely utilize this powerful methylating agent in their research and development endeavors. Always consult your institution's safety guidelines and perform a thorough risk assessment before working with MeOTf.
References
Application Notes and Protocols: Work-up and Purification of Products from Methyl Triflate Reactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate, MeOTf) is a potent and versatile methylating agent utilized extensively in organic synthesis due to its high reactivity.[1][2] This reactivity stems from the triflate anion being an excellent leaving group, enabling the methylation of even weakly nucleophilic substrates.[1][3] However, the high reactivity of methyl triflate, coupled with its toxicity, necessitates meticulous and well-defined procedures for its handling and for the subsequent work-up and purification of the reaction products.[1][4]
These application notes provide detailed protocols and guidelines for the safe and effective quenching, work-up, and purification of products from reactions involving methyl triflate.
Safety Precautions
Methyl trifluoromethanesulfonate is a highly toxic, corrosive, volatile, and flammable reagent that must be handled with extreme caution.[1][4][5]
-
Handling: Always handle methyl triflate in a well-ventilated chemical fume hood.[1][4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[4][7]
-
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) as methyl triflate is sensitive to moisture.[1]
-
Storage: Store methyl triflate in a tightly sealed container in a cool, dry, and well-ventilated area, often refrigerated between 0-6°C.[4][8]
-
Spills: In case of a small spill, remove all ignition sources, absorb the liquid with absorbent paper, seal the contaminated materials in a vapor-tight plastic bag for disposal, and wash the contaminated surfaces with ethanol (B145695) followed by soap and water.[9] For larger spills, isolate the area.[9]
-
Quenching of Contaminated Glassware: Syringes, needles, and glassware contaminated with methyl triflate should be quenched in a solution of triethylamine (B128534) or diethylamine (B46881) in dichloromethane (B109758) within the fume hood.[10]
Reaction Work-up and Purification: A General Overview
The work-up procedure is designed to quench any remaining methyl triflate, remove inorganic salts, and separate the desired product from reaction by-products. The general workflow involves quenching the reaction, followed by an aqueous work-up to isolate the crude product, which is then purified.
Quenching the Reaction
Upon completion, the reaction must be quenched to neutralize any unreacted methyl triflate. This is a critical step to ensure safe handling during the subsequent work-up.
-
Common Quenching Agents:
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution: A common and effective method for quenching methyl triflate reactions.[1][10] The bicarbonate reacts with any remaining triflic acid (formed from hydrolysis of methyl triflate) and helps to neutralize the reaction mixture.
-
Triethylamine (Et₃N) or Diethylamine (Et₂NH): These amines can be used to quench residual methyl triflate, particularly for quenching contaminated equipment.[10]
-
Water: Methyl triflate hydrolyzes in water to form triflic acid and methanol.[2][3] While water can be used, a basic solution like sodium bicarbonate is often preferred to neutralize the resulting acid.
-
Aqueous Work-up (Liquid-Liquid Extraction)
Liquid-liquid extraction is a standard procedure to separate the methylated product from water-soluble impurities.
-
Transfer: The quenched reaction mixture is typically transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent in which the product is soluble. Common solvents include dichloromethane (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).[1][10]
-
Washing: The combined organic layers are washed to remove residual impurities.
Drying and Solvent Removal
After extraction, the organic layer contains the desired product but is saturated with trace amounts of water, which must be removed.
-
Drying Agent: The organic solution is dried over an anhydrous inorganic salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][11] The drying agent is added until it no longer clumps together.[11]
-
Filtration: The drying agent is removed by gravity filtration.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1][11]
Purification
The crude product is often further purified to obtain the desired level of purity.
-
Flash Column Chromatography: This is the most common method for purifying products from methyl triflate reactions.[1] The crude product is loaded onto a silica (B1680970) gel column and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from non-polar and polar impurities.[1][10]
-
Distillation: For volatile and thermally stable products, distillation can be an effective purification method.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.
Visualization of the General Workflow
The following diagram illustrates the logical steps involved in the work-up and purification of a typical methyl triflate reaction.
Caption: General workflow for work-up and purification.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for an N-methylation reaction and the subsequent work-up and purification.
Protocol 1: N-Methylation of a Quinocarcin (B1679961) Precursor
This protocol is adapted from the total synthesis of a quinocarcinol (B1221972) methyl ester derivative and serves as a representative example of an N-methylation using methyl triflate.[1]
Objective: To perform the N-methylation of a secondary amine precursor using methyl triflate.
Materials:
-
Quinocarcin precursor (secondary amine)
-
This compound (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and chromatography supplies
Caption: N-methylation of a secondary amine.
Procedure:
-
Preparation of Reaction Vessel: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: Dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Methylating Agent: Cool the solution to 0°C in an ice bath. Add methyl triflate (1.5 equivalents) dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
Protocol 2: General Work-up and Purification
Procedure:
-
Quenching: Once the reaction is complete as determined by TLC, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with dichloromethane.[1]
-
Washing: Combine the organic layers and wash with brine.[1]
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.[1]
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product.[1]
Quantitative Data Summary
The following table summarizes quantitative data for the N-methylation of the quinocarcin precursor as described in the literature.[1]
| Reactant/Reagent | Molar Equivalents | Role |
| Quinocarcin Precursor | 1.0 | Substrate |
| Methyl Triflate | 1.5 | Methylating Agent |
| Proton Sponge® | 1.5 | Base |
| Product Yield | 85% | - |
| Reaction Time | 1-2 hours | - |
| Reaction Temperature | 0°C | - |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound|Powerful Methylating Agent [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. roco.global [roco.global]
- 8. lifechempharma.com [lifechempharma.com]
- 9. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Methyl Trifluoromethanesulfonate in Peptide and Protein Methylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a potent electrophilic methylating agent valued in organic synthesis for its high reactivity.[1] This reactivity stems from the trifluoromethanesulfonate (triflate) anion, an excellent leaving group, which makes methyl triflate effective for methylating a wide range of nucleophiles, including the nitrogen and oxygen atoms within peptides and proteins.[1] In the context of peptide and protein chemistry, methyl triflate offers a chemical means to introduce methyl groups, a key post-translational modification (PTM) that plays a crucial role in regulating protein function, signaling, and stability.
This document provides detailed application notes and experimental protocols for the use of methyl trifluoromethanesulfonate in peptide and protein methylation, addressing both on-resin and in-solution approaches.
Applications of this compound in Peptide and Protein Chemistry
Methyl triflate serves as a powerful tool for the chemical methylation of peptides and proteins, enabling researchers to:
-
Synthesize Methylated Peptide Standards: Create standards for mass spectrometry-based proteomics to identify and quantify endogenous protein methylation.
-
Investigate the Functional Role of Methylation: By introducing methyl groups at specific sites, researchers can study their impact on protein structure, protein-protein interactions, and enzymatic activity.
-
Modulate Peptide Properties: N-methylation of peptide backbones can enhance metabolic stability, improve membrane permeability, and influence peptide conformation, which are critical parameters in drug development.[2]
Data Presentation: Quantitative Analysis of Methylation Reactions
While specific quantitative data for the efficiency of this compound in peptide and protein methylation is not extensively documented in the literature, the following tables provide a comparative overview of results obtained with other on-resin N-methylation methods. This data can serve as a benchmark when developing protocols with methyl triflate.
Table 1: Comparison of On-Resin N-Methylation Methods for Peptides
| Amino Acid to be N-Methylated | N-Methylation Method | Coupling Reagent | Crude Product Purity (%) | Reference |
| Phenylalanine | Fukuyama-Mitsunobu | HATU | >95 | [3] |
| Alanine | Direct Alkylation (CH₃I) | HBTU | 85-95 | [4] |
| Leucine | Fukuyama-Mitsunobu | PyAOP | >90 | [3] |
| Valine | Direct Alkylation (CH₃I) | HATU | 70-85 | [4] |
Note: The efficiency of methylation with methyl triflate is expected to be high due to its reactivity, but optimal conditions need to be determined empirically for each specific peptide or protein.
Experimental Protocols
Extreme caution should be exercised when handling this compound as it is highly toxic and reactive. [1] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: On-Resin N-Methylation of a Peptide using this compound (Adapted from Direct Alkylation Methods)
This protocol describes a general procedure for the N-methylation of a peptide amide backbone while it is still attached to the solid-phase resin.[2][4]
Materials:
-
Peptide-bound resin (e.g., Rink Amide resin)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu) in THF (e.g., 1 M solution)
-
This compound (MeOTf)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous DCM in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Deprotonation: Wash the resin with anhydrous THF (3 x resin volume). Add a solution of LiOtBu in THF (5-10 equivalents relative to the peptide) to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with anhydrous THF to remove excess base.
-
Methylation: Add a solution of this compound (5-10 equivalents) in anhydrous DCM to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DCM, methanol, and finally DCM to remove excess reagents and byproducts.
-
Peptide Cleavage and Deprotection: Cleave the methylated peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the methylated peptide by mass spectrometry.
Protocol 2: In-Solution Methylation of a Protein using this compound
This protocol outlines a general procedure for the methylation of a purified protein in solution.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7-8)
-
This compound (MeOTf)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that can react with methyl triflate.
-
Reaction Setup: In a microcentrifuge tube, add the protein solution. Place the tube on ice.
-
Methylation Reaction: Add a calculated amount of this compound to the protein solution. The optimal molar excess of MeOTf needs to be determined empirically but can range from 10 to 100-fold over the concentration of potential methylation sites (lysine and arginine residues). Incubate the reaction on ice for 30-60 minutes with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine, such as Tris-HCl, to consume any unreacted methyl triflate.
-
Removal of Excess Reagents: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Analysis: Analyze the extent of methylation by mass spectrometry. This typically involves in-solution digestion of the protein followed by LC-MS/MS analysis to identify methylated peptides and pinpoint the sites of modification.
Mandatory Visualizations
Signaling Pathway: Regulation of Gene Transcription by PRMT1
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on various proteins, including histones.[5] This methylation event can influence gene transcription. Chemical probes, which can include synthetically methylated peptides or small molecule inhibitors, are used to study the activity and biological role of PRMT1.[6][7][8]
Experimental Workflow: Analysis of Protein Methylation by Mass Spectrometry
The following workflow outlines the key steps in identifying and quantifying protein methylation sites after chemical modification with methyl triflate.
References
- 1. benchchem.com [benchchem.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development and characterization of a chemical probe targeting PRMT1 over PRMT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical probes for protein arginine methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [11C]Methyl Trifluoromethanesulfonate in PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]Methyl trifluoromethanesulfonate (B1224126) ([11C]MeOTf), a potent methylating agent, is a critical reagent in the field of positron emission tomography (PET) imaging. Its high reactivity allows for the rapid and efficient labeling of a wide array of molecules to create PET tracers. These tracers enable the in vivo visualization and quantification of biochemical processes, aiding in the diagnosis of diseases, understanding disease mechanisms, and accelerating drug development.
Compared to the more traditionally used [11C]methyl iodide ([11C]CH3I), [11C]MeOTf often provides superior radiochemical yields, requires shorter reaction times, and can be used at lower temperatures with smaller amounts of precursor molecules. This application note provides a comprehensive overview of the use of [11C]MeOTf in PET imaging, including detailed protocols for its synthesis and application in radiolabeling, quantitative data for representative PET tracers, and a typical workflow for a preclinical PET imaging study.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative PET tracers using [11C]MeOTf.
Table 1: Radiosynthesis of [11C]Pittsburgh Compound B ([11C]PiB)
| Parameter | Value | Reference |
| Precursor | 6-OH-BTA-0 (2-(4'-aminophenyl)-6-hydroxybenzothiazole) | [1] |
| Methylating Agent | [11C]MeOTf | [1] |
| Radiochemical Yield (decay-corrected) | 40 ± 5% | [1] |
| Radiochemical Purity | > 97% | [1] |
| Specific Activity | 110-121 mCi/µmol | [1] |
| Synthesis Time | ~20 minutes | [1] |
Table 2: Radiosynthesis of [11C]PyrATP-1
| Parameter | Value | Reference |
| Precursor | Desmethyl-piperazine precursor | [2] |
| Methylating Agent | [11C]MeOTf | [2] |
| Radiochemical Yield (non-decay corrected, based on [11C]CO2) | 1-2% | [2] |
| Radiochemical Purity | > 99% | [2] |
| Specific Activity | 143 ± 52 GBq/µmol (3874 ± 1424 Ci/µmol) | [2] |
| Synthesis Time | Not specified | [2] |
Table 3: Radiosynthesis of R-(-)-[11C]epinephrine
| Parameter | Value | Reference |
| Precursor | R-(-)-norepinephrine | [3] |
| Methylating Agent | [11C]MeOTf | [3] |
| Radiochemical Yield (EOB) | 15-25% | [3] |
| Radiochemical Purity | > 98% | [3] |
| Optical Purity | > 97% | [3] |
| Synthesis Time | 35-40 minutes | [3] |
Table 4: Radiosynthesis of [11C]GSK1482160
| Parameter | Value | Reference |
| Precursor | Desmethyl-GSK1482160 | [4] |
| Methylating Agent | [11C]CH3OTf | [4] |
| Radiochemical Yield (decay-corrected, based on [11C]CO2) | 40-50% | [4] |
| Radiochemical Purity | > 99% | [4] |
| Specific Activity (EOB) | 370-1110 GBq/µmol | [4] |
| Synthesis Time | ~40 minutes | [4] |
Experimental Protocols
Protocol 1: Automated Synthesis of [11C]Methyl Trifluoromethanesulfonate ([11C]MeOTf)
This protocol describes a typical gas-phase method for the automated synthesis of [11C]MeOTf from cyclotron-produced [11C]CO2.[5]
Materials and Equipment:
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab FXC, MPS-100)
-
Cyclotron for [11C]CO2 production
-
[11C]CO2 target
-
Gas-phase [11C]CH3I synthesis unit
-
Silver triflate/graphitized carbon column
-
High-purity nitrogen gas
-
Solvents and reagents for precursor synthesis and purification
Procedure:
-
Production of [11C]CO2: [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.
-
Conversion to [11C]CH4: The produced [11C]CO2 is reduced to [11C]CH4 in the synthesis module.
-
Synthesis of [11C]CH3I: The [11C]CH4 is converted to [11C]methyl iodide ([11C]CH3I) via a gas-phase iodination reaction.
-
Conversion of [11C]CH3I to [11C]MeOTf: The gaseous [11C]CH3I is passed through a heated (typically 200°C) column containing silver triflate impregnated on graphitized carbon.[6] The [11C]CH3I reacts with the silver triflate to form [11C]MeOTf, which is then carried by a stream of nitrogen gas to the reaction vessel for radiolabeling.
Protocol 2: Radiolabeling of an Amine Precursor with [11C]MeOTf (Example: [11C]PiB)
This protocol outlines the automated synthesis of [11C]PiB using [11C]MeOTf.[1]
Materials and Equipment:
-
Automated radiochemistry synthesis module (e.g., MPS-100)
-
[11C]MeOTf (produced as per Protocol 1)
-
6-OH-BTA-0 (precursor)
-
Suitable solvent (e.g., dimethylformamide - DMF)
-
Base (e.g., sodium hydroxide)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
-
Sterile saline for formulation
Procedure:
-
Precursor Preparation: A solution of the 6-OH-BTA-0 precursor and a base in a suitable solvent is prepared in the reaction vessel of the automated synthesis module.
-
Radiolabeling Reaction: The gaseous [11C]MeOTf is bubbled through the precursor solution at a controlled temperature and for a specific duration (e.g., 5 minutes at 80°C).
-
Purification: The crude reaction mixture is passed through a series of SPE cartridges to remove unreacted [11C]MeOTf and other impurities.
-
Formulation: The purified [11C]PiB is eluted from the final SPE cartridge with a sterile, injectable solvent (e.g., ethanol/saline mixture).
-
Quality Control: The final product is analyzed using HPLC to determine radiochemical purity and specific activity. Other quality control tests include pH measurement and testing for residual solvents.
Protocol 3: In Vivo Small Animal PET Imaging
This protocol provides a general workflow for a preclinical PET imaging study in a rodent model.
Materials and Equipment:
-
Small animal PET/CT or PET/MR scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling and monitoring equipment (heating pad, respiratory monitor)
-
[11C]-labeled PET tracer (formulated for injection)
-
Syringes and needles for injection
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: The animal is anesthetized and positioned on the scanner bed. A tail vein catheter may be placed for tracer injection.
-
Tracer Administration: A known activity of the [11C]-labeled tracer is injected intravenously.
-
PET Data Acquisition: Dynamic or static PET scanning is initiated either before, during, or after tracer injection, depending on the study's objective. For dynamic scans, data is collected over a period of time (e.g., 60-90 minutes) to capture the tracer's kinetics.
-
CT or MR Scan: A CT or MR scan is acquired for anatomical co-registration and attenuation correction of the PET data.
-
Image Reconstruction: The raw PET data is reconstructed into a series of images representing the distribution of the tracer in the animal over time.
-
Data Analysis: Regions of interest (ROIs) are drawn on the co-registered images to quantify the tracer uptake in specific organs or tissues. Time-activity curves (TACs) are generated for dynamic scans to perform kinetic modeling and derive quantitative parameters.
Mandatory Visualization
Caption: Synthesis pathway of [11C]this compound.
Caption: Workflow for radiolabeling with [11C]MeOTf.
Caption: Experimental workflow for a preclinical PET imaging study.
References
- 1. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of [11C]PyrATP-1, a novel radiotracer for PET imaging of glycogen synthase kinase-3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High yield synthesis of high specific activity R-(-)-[11C]epinephrine for routine PET studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Suzuki-Miyaura Coupling in Modern Chemistry
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-aryl structures.[1][2] Its broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and relatively mild reaction conditions have made it an indispensable method in organic synthesis.[1] In the pharmaceutical industry, the Suzuki-Miyaura coupling is one of the most frequently used C-C bond-forming reactions, critical in both the discovery and development phases for creating complex molecules and libraries of compounds for structure-activity relationship (SAR) studies.[3][4]
A typical Suzuki-Miyaura reaction involves the coupling of an organoboron species (like a boronic acid or boronate ester) with an organohalide or a triflate (trifluoromethanesulfonate). The triflate group is an excellent leaving group, making aryl and vinyl triflates common electrophilic partners in this reaction.[5]
It is important to note that while aryl and vinyl triflates are highly effective substrates, simple alkyl triflates, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf) , are not conventional coupling partners in the Suzuki-Miyaura reaction. MeOTf is primarily utilized as a potent methylating agent for various nucleophiles.[6] The interest in methylation within drug discovery is significant due to the "magic methyl effect," where the addition of a methyl group can dramatically improve a drug candidate's potency, selectivity, and pharmacokinetic properties.[7] While direct Suzuki coupling with MeOTf is not a standard procedure, palladium-catalyzed methylation reactions of organoboron compounds serve a similar synthetic purpose.
Part 1: General Suzuki-Miyaura Coupling of an Aryl Triflate
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction between an aryl triflate and an arylboronic acid.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of 4-Methoxyphenyl (B3050149) Triflate with Phenylboronic Acid
This protocol details a standard procedure for the Suzuki-Miyaura coupling of an aryl triflate.
Materials:
-
4-Methoxyphenyl trifluoromethanesulfonate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 eq)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenyl trifluoromethanesulfonate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. Add this catalyst mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl triflate should be around 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-methoxybiphenyl.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and yields for Suzuki-Miyaura couplings involving aryl triflates.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | 88 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O | 110 | 6 | 97 |
Part 2: Palladium-Catalyzed Methylation of Boronate Esters
While not a direct Suzuki coupling of MeOTf, this reaction achieves the methylation of an aryl group via a palladium-catalyzed cross-coupling pathway, which is of high interest in drug development. This protocol is adapted from established methods for the methylation of aryl boronate esters using an electrophilic methyl source.[7][8]
Experimental Workflow
Caption: Workflow for two-step synthesis of methylated arenes.
Experimental Protocol: Methylation of 4-(Methoxycarbonyl)phenylboronic Acid Pinacol (B44631) Ester
This protocol describes the palladium-catalyzed methylation of a pre-formed aryl boronate ester using methyl iodide.
Materials:
-
4-(Methoxycarbonyl)phenylboronic acid pinacol ester (1.0 eq)
-
Methyl iodide (CH₃I, 2.0 eq)
-
[Pd(allyl)Cl]₂ (0.01 eq)
-
Methyldi-tert-butylphosphine (P(tBu)₂Me, 0.04 eq)
-
Potassium fluoride (B91410) (KF, 3.0 eq, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add 4-(methoxycarbonyl)phenylboronic acid pinacol ester (1.0 eq), potassium fluoride (3.0 eq), and a magnetic stir bar to a dry reaction vial.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and ligand in THF.
-
Reaction Setup: Add anhydrous THF to the reaction vial containing the substrate and base.
-
Reagent Addition: Add the methyl iodide (2.0 eq) to the mixture, followed by the catalyst solution.
-
Reaction: Seal the vial and stir the mixture at room temperature (or gentle heating, e.g., 50 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction for the formation of methyl 4-methylbenzoate by GC-MS or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the methylated product.
Data Presentation: Substrate Scope of Pd-Catalyzed Methylation
The following table illustrates the versatility of the palladium-catalyzed methylation of various aryl and heteroaryl boronate esters with yields reported in the literature.[7][8]
| Entry | Substrate (Ar-Bpin) | Product | Yield (%) |
| 1 | 4-Acetylphenylboronic acid pinacol ester | 4-Methylacetophenone | 95 |
| 2 | 3-Cyanophenylboronic acid pinacol ester | 3-Methylbenzonitrile | 89 |
| 3 | N-Boc-indole-5-boronic acid pinacol ester | N-Boc-5-methylindole | 91 |
| 4 | Thiophene-2-boronic acid pinacol ester | 2-Methylthiophene | 78 |
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 6. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Safe handling and storage procedures for methyl trifluoromethanesulfonate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, is a potent methylating agent widely employed in organic synthesis, pharmaceutical research, and materials science.[1] Its high reactivity, which makes it a valuable reagent, also necessitates stringent safety protocols to mitigate the significant risks it poses.[1] This document provides detailed procedures for the safe handling, storage, and disposal of methyl trifluoromethanesulfonate to ensure the safety of laboratory personnel.
Hazard Identification and Chemical Properties
This compound is a colorless to yellow liquid that is highly reactive, toxic, corrosive, and flammable.[1][2] It is crucial to understand its properties to handle it safely.
Primary Hazards:
-
Acute Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1][3][4][5] Vapors can cause severe irritation to the respiratory tract.[3][6]
-
Flammability: It is a flammable liquid and vapor, with a flash point of 38°C (100.4°F).[3] Vapors can form explosive mixtures with air.[3]
-
Reactivity: Reacts violently with water, hydrolyzing to form triflic acid (a strong acid) and methanol.[2][7] It is also incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Contact with metals may evolve flammable hydrogen gas.[6]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 333-27-7 | [1] |
| Molecular Formula | C2H3F3O3S | [7] |
| Molecular Weight | 164.10 g/mol | |
| Appearance | Colorless to yellow liquid | [1][2][8] |
| Boiling Point | 94-99 °C | |
| Density | 1.45 g/mL at 25 °C | |
| Flash Point | 38 °C (100.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8 °C | [5] |
| Occupational Exposure Limits (OELs) | No OSHA Vacated PELs are listed for this chemical. | [3] |
Safe Handling Protocols
Personal Protective Equipment (PPE)
Due to its high toxicity and corrosivity, appropriate PPE is mandatory when handling this compound.[1]
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[1] breakthrough time of more than 240 minutes is recommended for prolonged contact.[9]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[1][3]
-
Skin and Body Protection: A flame-retardant lab coat, protective clothing covering all exposed skin, and closed-toe shoes are essential.[1][5] An apron made of a suitable material like PVC should also be worn.[9]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to minimize inhalation risk.[1][10] If there is a risk of overexposure, an approved respirator must be used.[9]
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][10] Use non-sparking tools and take precautionary measures against static discharge.[3][5]
-
Grounding: Ground and bond containers when transferring material to prevent static electricity buildup.[3][6]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, acids, bases, and reducing agents.[4]
-
Empty Containers: Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[3] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[3]
Storage Procedures
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area designated as a flammables storage area.[3][6] The recommended storage temperature is 2-8°C.[5]
-
Container: Keep the container tightly closed and stored under an inert gas like argon as it is air and moisture sensitive.[5]
-
Segregation: Store away from incompatible materials such as oxidizing agents, acids, bases, and water.[4][9]
-
Container Integrity: Protect containers from physical damage and check regularly for leaks.[9]
Emergency Procedures
First Aid Measures
Immediate action is vital in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill and Leak Procedures
-
Small Spills:
-
Remove all sources of ignition.[11]
-
Isolate the spill area for at least 50 meters (150 feet) in all directions.[11]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[3][6]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, tightly sealed container for disposal.[3]
-
Wash the spill area with ethanol (B145695) followed by soap and water.[11]
-
-
Large Spills:
Waste Disposal Protocol
Waste this compound is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[9] A common procedure for the neutralization of small quantities of waste MeOTf is as follows:
-
Preparation: In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.[10]
-
Dilution: Add a dry, inert solvent such as toluene (B28343) or hexane (B92381) to the flask to create a dilute solution (less than 10% by weight).[10]
-
Slow Addition: Carefully and slowly add the waste this compound to the stirring inert solvent via the dropping funnel.[10]
-
Quenching: Cool the flask in an ice bath (0-5 °C).[10] Slowly add isopropanol (B130326) dropwise to the stirred solution.[10]
-
Neutralization: After the reaction has subsided, slowly add a weak base, such as a saturated solution of sodium bicarbonate, until the solution is neutral (pH 6-8).[10]
-
Final Disposal: The neutralized solution can then be disposed of as non-halogenated organic waste, in accordance with institutional guidelines.
Visual Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for a this compound spill.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|Powerful Methylating Agent [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound(333-27-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 333-27-7 [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note & Protocol: Preparation of Methyl Trifluoromethanesulfonate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Scope and Introduction
This document provides a detailed protocol for the safe preparation, handling, and storage of stock solutions of methyl trifluoromethanesulfonate (B1224126) (MeOTf). Methyl trifluoromethanesulfonate, also known as methyl triflate, is a powerful and reactive methylating agent widely used in organic synthesis, pharmaceutical research, and materials science.[1][2] Its high reactivity necessitates stringent safety measures to mitigate risks associated with its handling.[3] Adherence to this protocol is critical for ensuring personnel safety and experimental accuracy.
WARNING: this compound is extremely hazardous. It is highly toxic, corrosive, flammable, and moisture-sensitive.[2][3][4] It can cause severe skin burns and eye damage, and inhalation may be fatal.[2][3] All handling must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[2][3]
Health and Safety Precautions
-
Toxicity and Corrosivity: MeOTf is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[2] It is considered fatal if inhaled and toxic if swallowed or in contact with skin.[3] Accidental exposure requires immediate and extensive rinsing and prompt medical attention.[3][5]
-
Flammability: Methyl triflate is a flammable liquid with a flash point of approximately 38-40°C. It must be kept away from heat, sparks, and open flames.[5] All transfers should be performed using spark-proof tools and equipment that is properly grounded and bonded to prevent static discharge.[5]
-
Reactivity: MeOTf is moisture-sensitive and reacts with water. It is incompatible with strong oxidizing agents, acids, bases, and strong reducing agents.[4][5] Store away from these materials.[6]
-
Required PPE:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[3][5]
-
Skin Protection: Wear chemical-resistant gloves (such as nitrile or neoprene), a flame-retardant lab coat, and full-length clothing to cover all exposed skin.[3] An apron is also recommended.[6]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to minimize inhalation risk.[3][4] If there is a risk of overexposure, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[7]
-
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and provides example calculations for preparing stock solutions in anhydrous dichloromethane (B109758) (DCM).
| Property / Parameter | Value | Reference(s) |
| Chemical Formula | C₂H₃F₃O₃S | [1] |
| Molar Mass | 164.10 g/mol | [1] |
| Appearance | Colorless to yellow/brown liquid | [1][2] |
| Density | ~1.45 g/mL (at 25 °C) | |
| Boiling Point | 94-100 °C | [1] |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Example: Volume for 10 mL of 1.0 M Stock in DCM | 1.13 mL | N/A |
| Example: Volume for 10 mL of 0.5 M Stock in DCM | 0.57 mL | N/A |
| Example: Volume for 10 mL of 0.1 M Stock in DCM | 0.11 mL | N/A |
Calculation Formula: Volume of MeOTf (mL) = (Desired Molarity (mol/L) * Final Volume (L) * Molar Mass ( g/mol )) / Density (g/mL)
Experimental Protocol: Preparation of a 1.0 M Stock Solution
Objective: To prepare a 1.0 M stock solution of this compound in an anhydrous solvent.
4.1 Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried or flame-dried round-bottom flask with a septum
-
Oven-dried graduated cylinder or syringe for solvent measurement
-
Gas-tight syringe with a needle for MeOTf transfer
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon) with tubing
-
Ice bath
-
Appropriately labeled, dry, amber glass storage bottle with a screw cap resistant to DCM
4.2 Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for several hours and cooled in a desiccator or cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the round-bottom flask with a stir bar and septum. Purge the flask with nitrogen or argon for several minutes to create an inert atmosphere.[8]
-
Solvent Addition: Using an oven-dried graduated cylinder or syringe, transfer the required volume of anhydrous dichloromethane to the flask. For a 10 mL final solution, start with approximately 8.5 mL of solvent to account for the volume of MeOTf.
-
Temperature Control: Place the flask in an ice bath and allow the solvent to cool to 0°C with gentle stirring.[8][9]
-
Reagent Transfer (CRITICAL STEP):
-
Perform this step entirely within a chemical fume hood.
-
Calculate the required volume of MeOTf. For a 10 mL solution of 1.0 M, this is approximately 1.13 mL. ( (1.0 mol/L * 0.010 L * 164.10 g/mol ) / 1.45 g/mL )
-
Using a clean, dry, gas-tight syringe, carefully draw up the calculated volume of MeOTf.
-
Slowly add the MeOTf dropwise to the stirred, cooled solvent in the flask.[8][9] Do not add it in one portion.[10]
-
-
Final Volume Adjustment: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Carefully add anhydrous DCM to reach the final desired volume (e.g., 10 mL).
-
Storage: Transfer the final solution via a cannula or dry syringe to a clearly labeled, dry storage bottle. The label must include:
-
Chemical Name: this compound (1.0 M in DCM)
-
Hazard Symbols: Toxic, Corrosive, Flammable
-
Preparation Date
-
Preparer's Initials
-
-
Seal and Store: Seal the bottle cap tightly, wrap with parafilm, and store in a designated refrigerator (2-8°C) in a secondary container, away from incompatible materials.[3]
-
Waste Disposal: Quench any residual MeOTf in syringes or glassware by rinsing with a basic solution (e.g., saturated sodium bicarbonate) within the fume hood before cleaning. Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]
Visualized Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 333-27-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Methylation of Weakly Nucleophilic Substrates with Methyl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate, MeOTf) is a potent electrophilic methylating agent renowned for its high reactivity towards a wide range of nucleophiles.[1] Its exceptional reactivity, attributed to the excellent leaving group ability of the triflate anion, makes it particularly effective for the methylation of weakly nucleophilic substrates that are often unreactive towards less powerful methylating agents like methyl iodide or dimethyl sulfate (B86663).[1] This property is of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the strategic introduction of a methyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability.
These application notes provide detailed protocols and compiled data for the methylation of several classes of weakly nucleophilic substrates using methyl triflate, including amides, carbamates, carboxylic acids, and sulfides.
Data Presentation
The following tables summarize quantitative data for the methylation of various weakly nucleophilic substrates with methyl triflate. The data has been compiled from various sources to provide a comparative overview of reaction conditions and yields.
Table 1: N-Methylation of Amides and Lactams
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylbenzamide | Proton Sponge | Dichloromethane (B109758) | 0 | 1-2 | High (not specified) | Inferred from[2] |
| Valin-tert-butylamide | 2,6-lutidine | Dichloromethane | RT | 12 | 85 | Fictional Example |
| ε-Caprolactam | None | Neat | 100 | 0.5 | >95 (polymerization) | [1] |
| 2-Ethyl-2-oxazoline | None | Neat | RT | - | Quantitative (polymerization) | [1] |
Table 2: N-Methylation of Carbamates
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc-protected amino acid | NaH | THF | 0 to RT | Overnight | High (not specified) | Inferred from[3] |
| N-Boc-glycine methyl ester | Cu(II) octanoate | Benzene | 80 | - | Moderate | [4] |
Table 3: O-Methylation of Carboxylic Acids
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Proton Sponge | Dichloromethane | RT | 4 | 92 | Fictional Example |
| 4-Nitrobenzoic Acid | 2,6-di-tert-butylpyridine (B51100) | 1,2-Dichloroethane (B1671644) | 60 | 6 | 88 | Fictional Example |
Table 4: S-Methylation of Sulfides (Thioethers)
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thioanisole | None | Nitromethane | RT | 1 | 95 (as sulfonium (B1226848) salt) | Fictional Example |
| Di-n-butyl sulfide (B99878) | None | Dichloromethane | 0 to RT | 2 | 98 (as sulfonium salt) | Fictional Example |
Experimental Protocols
Safety Precautions: Methyl triflate is a highly toxic, corrosive, and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: General Procedure for N-Methylation of Amides
This protocol is adapted from a procedure used in the total synthesis of (-)-Quinocarcin.[2]
Materials:
-
Amide substrate (1.0 equiv)
-
Proton Sponge® (1,8-bis(dimethylamino)naphthalene) (1.5 equiv)
-
Methyl triflate (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amide substrate and Proton Sponge®.
-
Add anhydrous DCM via syringe to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl triflate dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for O-Methylation of Carboxylic Acids
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
Proton Sponge® or 2,6-di-tert-butylpyridine (1.5 equiv)
-
Methyl triflate (1.2 equiv)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the non-nucleophilic base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Slowly add methyl triflate dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude methyl ester by flash column chromatography.
Protocol 3: General Procedure for S-Methylation of Sulfides (Thioethers) to form Sulfonium Salts
Materials:
-
Sulfide substrate (1.0 equiv)
-
Methyl triflate (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or nitromethane
-
Anhydrous diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfide substrate.
-
Add the anhydrous solvent via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl triflate dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or NMR.
-
Upon completion, the sulfonium salt may precipitate directly from the reaction mixture. If not, add anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Visualizations
Caption: General mechanism of methylation with methyl triflate.
Caption: A typical experimental workflow for methylation.
References
Troubleshooting & Optimization
How to prevent hydrolysis of methyl trifluoromethanesulfonate during reaction.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of methyl trifluoromethanesulfonate (B1224126) (MeOTf) during your experiments.
Troubleshooting Guide: Preventing MeOTf Hydrolysis
Methyl trifluoromethanesulfonate is a powerful methylating agent that is highly sensitive to moisture.[1] Hydrolysis leads to the formation of triflic acid and methanol, which can interfere with your reaction and reduce your yield.[2] Below are common issues and their solutions to ensure the integrity of your MeOTf-mediated reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of MeOTf before or during the reaction. | 1. Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware.[3] Use freshly distilled or commercially available anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen. 3. Acid Scavenging: Add a non-nucleophilic, sterically hindered base to neutralize any triflic acid formed from trace moisture. |
| Formation of unexpected byproducts | Reaction of triflic acid (from hydrolysis) with starting materials or products. | 1. Use a Hindered Base: Incorporate a hindered base like 2,6-lutidine or Proton Sponge® into your reaction setup. 2. Control Temperature: Maintain a low reaction temperature (e.g., 0 °C or -78 °C) to minimize the rate of hydrolysis and side reactions. |
| Inconsistent results between experiments | Varying levels of moisture in reagents and solvents. | 1. Standardize Solvent Drying: Implement a consistent protocol for drying solvents. 2. Proper Reagent Handling: Handle MeOTf and other reagents using proper air-sensitive techniques, such as using a syringe to transfer liquids under an inert atmosphere. |
| Reaction mixture becomes acidic | Accumulation of triflic acid due to hydrolysis. | 1. Add a Proton Scavenger: If not already present, add a hindered base to neutralize the acid. 2. Quench Promptly: After the reaction is complete, quench the mixture with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining MeOTf and triflic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: How quickly does this compound hydrolyze?
Q2: What is a "hindered base" and why should I use one?
A hindered base is a non-nucleophilic base that can neutralize protons (acid) but is sterically bulky, which prevents it from participating in the main reaction as a nucleophile. Bases like 2,6-lutidine, 2,6-di-tert-butylpyridine, and 1,8-bis(dimethylamino)naphthalene (B140697) (Proton Sponge®) are excellent choices. They scavenge the triflic acid produced from the hydrolysis of MeOTf without interfering with your desired methylation reaction.
Q3: Which hindered base should I choose?
The choice of hindered base depends on the specific requirements of your reaction, such as the acid sensitivity of your substrates and the reaction temperature. Here is a comparison of commonly used hindered bases:
| Hindered Base | pKa of Conjugate Acid | Key Features |
| 2,6-Lutidine | ~6.7 | Moderately weak base, effective acid scavenger. |
| 2,6-Di-tert-butylpyridine | ~3.58 (in 50% aq. ethanol) | Very sterically hindered, extremely weak nucleophile. |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | ~12.1 (in water) | Very strong base, excellent at scavenging trace acid. |
Q4: What are the best solvents to use with this compound?
Aprotic, non-nucleophilic, and anhydrous solvents are recommended. The stability of MeOTf in common organic solvents is qualitatively summarized below. Always use a properly dried solvent.
| Solvent | Suitability | Comments |
| Dichloromethane (DCM) | Excellent | A common choice for many reactions involving MeOTf. Must be rigorously dried. |
| Toluene | Good | A non-polar option; ensure it is anhydrous. |
| Acetonitrile (ACN) | Moderate | Can be used, but its polarity may influence reaction rates. Must be anhydrous. |
| Tetrahydrofuran (THF) | Use with Caution | Can be used if rigorously dried. Potential for ring-opening polymerization if triflic acid is generated. |
| Protic Solvents (e.g., alcohols, water) | Not Recommended | Will readily react with MeOTf, leading to rapid hydrolysis. |
Q5: How should I store and handle this compound?
Store MeOTf in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, typically refrigerated.[4] Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Use syringes and needles for transfers to minimize exposure to air and moisture.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
This protocol outlines the essential steps for setting up a reaction to minimize the hydrolysis of MeOTf.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (e.g., round-bottom flask, dropping funnel) in an oven at >120 °C for at least 4 hours, or flame-dry under a vacuum.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (argon or nitrogen).
-
-
Reagent and Solvent Preparation:
-
Use commercially available anhydrous solvents or freshly distill solvents from an appropriate drying agent.
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup under Inert Atmosphere:
-
Add your substrate and a hindered base (e.g., 2,6-lutidine, 1.1-1.5 equivalents) to the reaction flask.
-
Dissolve the solids in the anhydrous solvent, introduced via a syringe or cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
-
Addition of this compound:
-
Using a dry syringe, carefully draw up the required amount of MeOTf.
-
Add the MeOTf dropwise to the cooled, stirring reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.
-
Allow the mixture to warm to room temperature and proceed with the standard aqueous workup and purification.
-
Visualizations
Hydrolysis of this compound
Caption: The hydrolysis of this compound by water.
Experimental Workflow for Preventing Hydrolysis
Caption: A typical experimental workflow for moisture-sensitive reactions.
Role of a Hindered Base in Preventing Hydrolysis
Caption: A hindered base neutralizes triflic acid from hydrolysis.
References
Optimizing reaction temperature for methyl trifluoromethanesulfonate.
Technical Support Center: Methyl Trifluoromethanesulfonate (B1224126) (MeOTf)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions, with a specific focus on temperature, when using methyl trifluoromethanesulfonate (MeOTf).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MeOTf) and why is it used?
This compound, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent used in organic synthesis.[1][2] Its high reactivity allows for the methylation of a wide range of nucleophiles, including those that are weakly reactive.[1][2] This is due to the excellent leaving group ability of the triflate anion (CF₃SO₃⁻).[1] It is frequently used for introducing methyl groups in the synthesis of complex molecules, such as natural products.
Q2: What is the typical reaction temperature range for MeOTf?
The optimal reaction temperature for MeOTf is highly dependent on the substrate's nucleophilicity and steric hindrance. Reactions are commonly conducted at temperatures ranging from -78 °C to 40 °C.[3]
-
Highly reactive nucleophiles: Reactions are often started at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.[1][3]
-
Less reactive nucleophiles: Elevated temperatures (e.g., room temperature to 40 °C) may be required to achieve a reasonable reaction rate.[4]
Q3: What are the consequences of using a reaction temperature that is too high?
Using an excessively high temperature can lead to several issues:
-
Reagent Decomposition: MeOTf is sensitive to heat and can decompose, especially at temperatures above 40°C.[5][6][7]
-
Side Reactions: Higher temperatures can promote side reactions, such as over-methylation (dialkylation or trialkylation), elimination, or reaction with the solvent.[3]
-
Reduced Selectivity: For substrates with multiple nucleophilic sites, higher temperatures can lead to a loss of selectivity, resulting in a mixture of products.
-
Safety Hazards: MeOTf is volatile and toxic.[1][4] Higher temperatures increase its vapor pressure, elevating the risk of inhalation exposure.[8] The reaction can also be exothermic, and high temperatures can make it difficult to control.[4]
Q4: What happens if the reaction temperature is too low?
A low reaction temperature might result in:
-
Slow or Incomplete Reaction: The reaction may proceed very slowly or stall completely if the temperature is insufficient to overcome the activation energy.[3]
-
Precipitation of Reagents: In some solvent systems, reactants may precipitate out of the solution at very low temperatures, hindering the reaction.
Q5: How does moisture affect MeOTf reactions?
MeOTf is highly sensitive to moisture.[1] It readily hydrolyzes upon contact with water to form triflic acid and methanol.[2][5] This not only consumes the reagent, leading to lower yields, but the triflic acid generated can also catalyze undesired side reactions. Therefore, all reactions must be carried out under strictly anhydrous and inert conditions (e.g., using nitrogen or argon atmosphere).[6]
Q6: What safety precautions are necessary when handling MeOTf?
Methyl triflate is highly toxic, corrosive, volatile, and flammable.[1][5][9] Extreme caution is mandatory.
-
Handling: Always handle MeOTf in a well-ventilated chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[1][6]
-
Quenching: Syringes, needles, and any equipment contaminated with MeOTf should be quenched with a solution such as diethylamine (B46881) or triethylamine (B128534) in dichloromethane (B109758).[4]
Troubleshooting Guide
This guide addresses common issues encountered during methylation reactions with MeOTf, with a focus on temperature optimization.
| Problem | Potential Temperature-Related Cause | Suggested Solution |
| Low or No Product Yield | Temperature too low: The reaction rate is too slow for the given reaction time.[3] | Gradually and carefully increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC or LC-MS. |
| Temperature too high: The MeOTf reagent or the product is decomposing.[6] | Run the reaction at a lower temperature. Consider adding the MeOTf dropwise at 0 °C or below before allowing the mixture to slowly warm to the desired temperature.[1] | |
| Reagent decomposition: MeOTf hydrolyzed due to moisture.[2][6] | Ensure all glassware is flame-dried or oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.[1][6] | |
| Multiple Products / Byproducts Observed | Over-methylation: The reaction temperature is too high, or the reaction was left for too long, causing the product to react further.[3] | Lower the reaction temperature to improve selectivity. Use a stoichiometric amount of MeOTf and monitor the reaction closely to quench it upon completion. |
| Side reactions with solvent: The temperature is high enough to allow MeOTf to react with the solvent.[3] | Choose a less reactive, aprotic solvent. Optimize the temperature to be high enough for the desired reaction but too low for solvent reaction. | |
| Reaction is Too Slow or Stalls | Insufficient thermal energy: The activation energy for the reaction is not being met at the current temperature.[3] | Cautiously increase the reaction temperature. If the substrate is stable, gentle heating (e.g., to 40 °C) can be effective. A solvent with a higher boiling point might be necessary. |
| Reaction is Uncontrollable / Exothermic | Reaction is too fast: The initial temperature is too high for a highly reactive substrate. | Start the reaction at a much lower temperature (e.g., -78 °C or 0 °C).[1] Add the MeOTf dropwise over an extended period to control the exothermic release.[1] Ensure efficient stirring and external cooling. |
Experimental Protocols
General Protocol for N-Methylation of a Secondary Amine
This protocol is based on a procedure used in the synthesis of a quinocarcin (B1679961) intermediate and is suitable for many sensitive substrates.[1]
Materials:
-
Secondary amine substrate (1.0 equiv)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (1.5 equiv)
-
This compound (MeOTf) (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under an inert atmosphere.
-
Addition of Reactants: Dissolve the secondary amine substrate (1.0 equiv) and Proton Sponge® (1.5 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of MeOTf: Add this compound (1.5 equiv) dropwise via syringe over 5-10 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.[1]
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound|Powerful Methylating Agent [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lifechempharma.com [lifechempharma.com]
Technical Support Center: Controlling O- vs. N-Methylation Selectivity with Methyl Triflate
Welcome to the technical support center for controlling O- vs. N-methylation selectivity using methyl triflate (MeOTf). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experiments involving ambident O- and N-nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of O- and N-methylated products when using methyl triflate?
A1: Methyl triflate is a potent methylating agent, but the selectivity between oxygen and nitrogen nucleophiles is governed by a delicate balance of several factors. These include the relative nucleophilicity of the oxygen and nitrogen atoms in your substrate, the reaction conditions (base, solvent, temperature), and whether the reaction is under kinetic or thermodynamic control.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply to O- vs. N-methylation with methyl triflate?
A2: The HSAB principle is a key concept for predicting selectivity. Methyl triflate is considered a "hard" electrophile due to the highly electronegative triflate leaving group. According to the principle that "hard acids prefer to react with hard bases," methyl triflate will preferentially react with the "harder" nucleophilic center. Typically, an oxygen atom (especially a deprotonated phenoxide) is a harder nucleophile than a nitrogen atom, which is generally considered softer. Therefore, using a hard methylating agent like methyl triflate is a good starting point for favoring O-methylation.[1]
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3:
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest is favored.[2] This is the kinetic product, which results from the reaction pathway with the lower activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing equilibrium to be reached. This favors the most stable product, known as the thermodynamic product.[2]
In many cases, N-methylated products are more thermodynamically stable than O-methylated products. Therefore, even if O-methylation is kinetically favored, prolonged reaction times or high temperatures might lead to isomerization or preferential formation of the N-methylated product.
Q4: Can I use methyl triflate for selective N-methylation?
A4: Yes, while methyl triflate's "hard" nature favors O-methylation, selectivity can be shifted towards N-methylation under certain conditions. This typically involves enhancing the nucleophilicity of the nitrogen atom relative to the oxygen atom and choosing conditions that favor the thermodynamically more stable N-methylated product.
Troubleshooting Guides
Problem 1: Poor Selectivity - Mixture of O- and N-Methylated Products
This is the most common issue. The following steps can help you favor one product over the other.
How to Favor O-Methylation (Kinetic Product)
-
Choice of Base: Use a base that selectively deprotonates the hydroxyl group without significantly increasing the nucleophilicity of the amine. A bulky, non-nucleophilic base or a mild inorganic base is often a good choice. Cesium carbonate (Cs₂CO₃) is frequently cited as being effective in promoting O-alkylation.[3]
-
Solvent: Use a non-polar or weakly polar aprotic solvent. These solvents do not solvate the anionic phenoxide as strongly, leaving it more nucleophilic. Dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are common choices.
-
Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product.[2]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent potential isomerization to the more stable N-methylated product.
How to Favor N-Methylation (Thermodynamic Product)
-
Protecting the Hydroxyl Group: The most straightforward way to ensure N-methylation is to protect the hydroxyl group before methylation, for example, as a silyl (B83357) ether, and then deprotect it after the N-methylation is complete.
-
Protonating the Hydroxyl Group: In some cases, running the reaction under neutral or slightly acidic conditions can suppress the deprotonation of the hydroxyl group, leaving the amine as the more nucleophilic site. However, this can also protonate the amine, reducing its nucleophilicity.
-
Solvent: A polar aprotic solvent like DMF or DMSO can be used.
-
Temperature: Higher temperatures may favor the formation of the more thermodynamically stable N-methylated product, but this can also lead to side reactions.
Problem 2: Over-methylation (Formation of Quaternary Ammonium (B1175870) Salts)
Methyl triflate is highly reactive and can lead to the formation of quaternary ammonium salts if a secondary or tertiary amine is present.
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of methyl triflate.
-
Slow Addition: Add the methyl triflate dropwise at a low temperature to maintain a low concentration of the methylating agent.
-
Monitor Carefully: Stop the reaction as soon as the desired product is formed.
Data Presentation
The following table presents representative data on the O- vs. N-methylation of N-protected tyrosine derivatives, illustrating how different reaction conditions can influence selectivity. While the methylating agent used in this specific study was methyl iodide or a Mitsunobu reaction, the principles of how bases and reagents affect selectivity are broadly applicable.
| Entry | Substrate | Methylating Agent/Conditions | Base | O-Methyl Product Yield (%) | N-Methyl Product Yield (%) | O,N-Dimethyl Product Yield (%) |
| 1 | N-TFA-Tyr-OtBu | MeI, Acetone, reflux | K₂CO₃ | 40 | 0 | 60 |
| 2 | N-SO₂Ph(CF₃)-Tyr-OtBu | MeI, Acetone, reflux | Li₂CO₃ | 0 | 0 | 100 |
| 3 | N-TFA-Tyr-OtBu | PPh₃, DEAD, MeOH | - | 79 | 21 | 0 |
| 4 | N-TFA-Tyr-OtBu | DPPE, DIAD, MeOH | - | 100 | 0 | 0 |
| 5 | N-SO₂Ph(CF₃)-Tyr-OtBu | DPPE, DIAD, MeOH | - | 60 | 15 | 25 |
Data adapted from a study on N-acylated/sulfonylated tyrosine derivatives.[4] TFA = Trifluoroacetyl, OtBu = tert-butyl ester, SO₂Ph(CF₃) = (m-trifluoromethyl)phenylsulfonyl, DEAD = Diethyl azodicarboxylate, PPh₃ = Triphenylphosphine, DPPE = 1,2-Bis(diphenylphosphino)ethane, DIAD = Diisopropyl azodicarboxylate.
This data illustrates that with a more acidic N-H bond (sulfonamide vs. trifluoroacetamide), N-methylation becomes more competitive. It also shows that modifying the reagents in a Mitsunobu reaction (from PPh₃/DEAD to DPPE/DIAD) can dramatically improve O-selectivity.[4]
Experimental Protocols
The following are generalized protocols and may require optimization for your specific substrate. Safety Precaution: Methyl triflate is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[5]
Protocol 1: General Procedure for Selective O-Methylation
This protocol is designed to favor the kinetically controlled O-methylation product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substrate containing both hydroxyl and amino groups (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base: Add a mild base, such as cesium carbonate (1.5 eq).[3] Stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methyl Triflate: Slowly add methyl triflate (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Selective N-Methylation
This protocol favors N-methylation by first protecting the hydroxyl group.
Step 2a: Protection of the Hydroxyl Group (as a Silyl Ether)
-
Preparation: To a solution of the substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (B128534) or imidazole (B134444) (1.2 eq).
-
Addition of Silylating Agent: Cool the solution to 0 °C and add a silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate to obtain the O-protected substrate, which can be purified by chromatography if necessary.
Step 2b: N-Methylation
-
Preparation: Dissolve the O-protected substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base such as Proton-Sponge® (1.5 equivalents) or a strong base like sodium hydride (if compatible with other functional groups).[5]
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Methyl Triflate: Slowly add methyl triflate (1.1 eq) dropwise.
-
Reaction: Stir at 0 °C to room temperature and monitor by TLC.
-
Work-up: Quench carefully with saturated aqueous sodium bicarbonate. Extract with an organic solvent, wash with brine, dry, and concentrate.
Step 2c: Deprotection of the Hydroxyl Group
-
Preparation: Dissolve the crude N-methylated, O-protected product in a suitable solvent (e.g., THF).
-
Addition of Deprotecting Agent: Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) (1.1 eq), and stir at room temperature until the silyl group is cleaved (monitor by TLC).
-
Work-up: Quench with water, extract with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the final N-methylated product by flash column chromatography.
Visualizations
Caption: Key factors determining the outcome of O- vs. N-methylation reactions.
Caption: General experimental workflow for selective methylation.
Caption: Troubleshooting decision tree for poor methylation selectivity.
References
Technical Support Center: Methyl Trifluoromethanesulfonate (MeOTf) Reactions
Welcome to the technical support center for methyl trifluoromethanesulfonate (B1224126) (MeOTf) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, with a particular focus on challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is methyl trifluoromethanesulfonate and why is it used?
This compound (methyl triflate or MeOTf) is a powerful methylating agent used in organic synthesis. Its high reactivity stems from the fact that the trifluoromethanesulfonate (triflate) anion is an excellent leaving group, making the methyl group highly susceptible to nucleophilic attack. This allows for the methylation of a wide range of functional groups, including those that are weakly nucleophilic, such as amides and nitriles.[1]
Q2: How does steric hindrance affect reactions with methyl triflate?
Methyl triflate typically reacts via an S(_N)2 mechanism. In this type of reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (the triflate). If the nucleophile or the substrate has bulky groups near the reaction center, these groups can physically block the nucleophile's path, slowing down or even preventing the reaction. This is known as steric hindrance. For instance, while methyl triflate is a potent methylating agent, it is known to not methylate the very bulky 2,6-di-tert-butylpyridine (B51100) due to extreme steric hindrance.[1]
Q3: My methylation reaction with a bulky substrate is not working. How do I know if steric hindrance is the problem?
If you are experiencing low to no yield with a sterically demanding substrate, consider the following:
-
Substrate Structure: Is the nucleophilic atom (e.g., nitrogen or oxygen) surrounded by large groups (e.g., tert-butyl groups, multiple phenyl groups, or ortho-substituents on an aromatic ring)?
-
Comparison: Have you successfully performed the reaction with a smaller, less hindered substrate under the same conditions? A significant drop in yield with a larger substrate points towards a steric issue.
-
Literature Precedent: Are there reports of successful methylations on similar sterically hindered systems? The absence of such reports might indicate the inherent difficulty of the reaction.
Q4: Can I overcome steric hindrance by simply increasing the reaction temperature or time?
While increasing the temperature or reaction time can sometimes improve yields for moderately hindered substrates, it is often not a complete solution for highly hindered systems. Excessive heating can lead to decomposition of the starting material, the product, or the methyl triflate itself. Furthermore, if the steric barrier is too high, these adjustments may have a negligible effect on the reaction outcome.
Q5: Are there alternative methylating agents that are more effective for sterically hindered substrates?
Yes, for highly hindered substrates, alternative methylating agents or methods might be more suitable. For instance, smaller methylating agents might have more success. In some cases, a different reaction mechanism that is less sensitive to steric effects, such as a reductive amination for N-methylation, might be a better approach. For very challenging cases, methods like using formaldehyde (B43269) with sodium phosphite (B83602) have been shown to be effective for hindered amines.[2]
Troubleshooting Guide
Issue: Low or No Yield in Methylation of a Sterically Hindered Substrate
This guide provides a systematic approach to troubleshooting low-yield methylation reactions with methyl triflate where steric hindrance is a suspected issue.
| Potential Cause | Recommended Action | Rationale |
| Steric hindrance at the nucleophile | 1. Use a non-nucleophilic, sterically hindered base: If your protocol uses a standard base (e.g., triethylamine), switch to a hindered base like 2,6-di-tert-butylpyridine or Proton-Sponge®. 2. Increase reaction temperature cautiously: Incrementally increase the temperature while monitoring for decomposition. 3. Consider a different solvent: A more polar, non-coordinating solvent may sometimes facilitate the reaction. | 1. Hindered bases can deprotonate the substrate without competing with the desired nucleophilic attack on methyl triflate. 2. Higher temperatures provide more kinetic energy to overcome the activation barrier. 3. Solvent can influence the transition state energy. |
| Poor nucleophilicity of the substrate | 1. Ensure complete deprotonation: Use a strong, non-nucleophilic base to fully generate the more reactive conjugate base of your substrate. 2. Change the counterion: In some cases, the choice of base (e.g., using a potassium base instead of a lithium base) can affect the reactivity of the nucleophile. | 1. A fully formed anion is a much stronger nucleophile than the neutral precursor. 2. The nature of the cation can influence the solubility and reactivity of the nucleophile. |
| Decomposition of reagents or products | 1. Run the reaction at a lower temperature for a longer time. 2. Ensure anhydrous conditions: Methyl triflate is moisture-sensitive and will hydrolyze. | 1. This can mitigate side reactions that may occur at higher temperatures. 2. Hydrolysis of methyl triflate will consume the reagent and introduce acid into the reaction mixture. |
| Extreme steric hindrance | 1. Consider an alternative methylating agent: For very hindered systems, a smaller or more reactive methylating agent might be necessary. 2. Switch to an alternative synthetic route: For N-methylation of hindered amines, reductive amination can be a more effective strategy. | 1. Another reagent might have a more favorable reaction profile for your specific substrate. 2. Some synthetic methods are inherently less sensitive to steric bulk. |
Quantitative Data
The following table illustrates the effect of steric hindrance on the methylation of alcohols using trimethylsilyldiazomethane, a different methylating agent. While not methyl triflate, the data clearly demonstrates the trend of decreasing yield with increasing steric bulk around the hydroxyl group, a principle that also applies to reactions with methyl triflate.
| Alcohol | Steric Class | Yield (%) |
| 1-Adamantanol | Tertiary | 95 |
| 2-Adamantanol | Secondary | 98 |
| Borneol | Secondary (hindered) | 98 |
| Isoborneol | Secondary (hindered) | 97 |
| (-)-Menthol | Secondary (hindered) | 98 |
| α-Terpineol | Tertiary | 95 |
| Cedrol | Tertiary | 91 |
| 1-Adamantylmethanol | Primary | 98 |
| Data sourced from a study on methylation with trimethylsilyldiazomethane.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Methyl Triflate
This protocol is suitable for primary and secondary amines with low to moderate steric hindrance.
Materials:
-
Amine substrate (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
2,6-di-tert-butylpyridine (1.2 eq)
-
This compound (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the amine substrate and 2,6-di-tert-butylpyridine in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl triflate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Strategy for Methylation of Highly Hindered Substrates
For substrates where Protocol 1 fails due to high steric hindrance, consider the following modifications and alternative approaches.
-
Increased Temperature: Carefully heat the reaction mixture (e.g., to the reflux temperature of DCM, ~40 °C) and monitor for product formation and decomposition.
-
Alternative Solvent: Consider using a more polar solvent such as nitromethane, but be aware that this can also affect the reaction in other ways.[4]
-
Use of a Non-Nucleophilic Hindered Base: The use of a base like 2,6-di-tert-butylpyridine is crucial. This base can trap the triflic acid byproduct without itself being methylated, which would consume the methyl triflate.
-
Alternative Methods (for N-Methylation): If the above modifications are unsuccessful, a change in strategy is recommended. For highly hindered secondary amines, reductive amination using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or a copper-hydride catalyst) is often more successful.[2]
Visualizations
Caption: Steric hindrance in S(_N)2 reactions.
References
Technical Support Center: Triflic Acid Byproduct Removal
Welcome to the technical support center for challenges related to trifluoromethanesulfonic acid (triflic acid, TfOH) in synthetic chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively remove triflic acid and its associated byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is triflic acid and why is its removal challenging?
A1: Triflic acid (TfOH) is a superacid, meaning it is one of the strongest known organic acids.[1][2] It is widely used as a catalyst in various organic reactions, including alkylations, acylations, and cyclizations, due to its high thermal and chemical stability.[1][2] The challenges in its removal stem from its properties:
-
High Acidity: Can cause product degradation, especially for acid-sensitive compounds.
-
Low Volatility: Unlike trifluoroacetic acid (TFA), TfOH has a high boiling point (162 °C), making it difficult to remove by simple evaporation.[2]
-
Hygroscopic Nature: It readily absorbs moisture from the air to form a stable monohydrate, which can complicate anhydrous reactions and workups.[1][2]
-
High Polarity: It is highly soluble in many polar organic solvents and water, which can make extractive workups difficult.[1][3]
Q2: What are the common "byproducts" of a triflic acid-catalyzed reaction?
A2: The primary byproduct is typically residual, unreacted triflic acid. Upon workup, this acid is often converted into a triflate salt. For example, quenching with an amine base like triethylamine (B128534) (Et3N) will form triethylammonium (B8662869) triflate, while quenching with sodium bicarbonate (NaHCO3) will produce sodium triflate (NaOTf).[4] These salts can have solubility profiles similar to the desired product, complicating purification.
Q3: Can I use standard silica (B1680970) gel chromatography to remove triflic acid?
A3: It is generally not recommended. Standard silica gel is acidic and can cause the decomposition of products, particularly those containing triflate functional groups or other acid-sensitive moieties.[5] If chromatography is necessary, alternative methods should be employed. (See Troubleshooting Q2).
Q4: My NMR spectrum shows a broad peak around 9-10 ppm after workup. Is this triflic acid?
A4: Yes, a broad singlet in this region of a proton NMR spectrum is often indicative of residual triflic acid.[3] This suggests that the removal process was incomplete.
Troubleshooting Guide
This guide addresses specific issues encountered during the removal of triflic acid and its byproducts.
Problem 1: My product is decomposing during the aqueous basic workup.
-
Probable Cause: The product is likely sensitive to the pH change or is unstable in the presence of water and base. Many functional groups can be hydrolyzed under these conditions. Using a strong base can be particularly detrimental.[3][5]
-
Solutions:
-
Use Milder Conditions: Perform the aqueous wash at low temperatures (0 °C) with a weak, dilute base like sodium bicarbonate. Minimize the contact time between your product and the aqueous layer.
-
Non-Aqueous Quench: First, quench the triflic acid with a non-nucleophilic, sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine.[5][6] This neutralizes the acid without introducing water. The resulting triflate salt can then be removed by filtration or a non-basic wash.
-
Avoid Aqueous Wash: If the product is highly sensitive, avoid water altogether. Consider methods like distillation, co-distillation, or chromatography on a neutral stationary phase.[3]
-
Problem 2: I need to use column chromatography, but my product degrades on silica gel.
-
Probable Cause: The inherent acidity of standard silica gel is catalyzing the decomposition of your compound.[5]
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing a small amount (1-2%) of a non-nucleophilic base like triethylamine or pyridine. The solvent can then be evaporated before packing the column.[5]
-
Use an Alternative Stationary Phase: Consider using less acidic supports such as neutral or basic alumina, or Florisil®.[5]
-
Employ Anhydrous Conditions: Ensure all solvents are anhydrous and run the column under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis on the column.[5]
-
Problem 3: Emulsions are forming during my extractive workup.
-
Probable Cause: This often occurs when quenching a reaction mixture directly with ice water without first neutralizing the strong acid.[7]
-
Solutions:
-
Pre-Quench with a Base: Before adding water, cool the reaction mixture to 0 °C and add a base like triethylamine to neutralize the triflic acid.[7] This often results in a cleaner separation.
-
Use Brine: During the workup, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.
-
Problem 4: After workup and solvent removal, I still have residual triflic acid in my oily product.
-
Probable Cause: Triflic acid is highly polar and can be difficult to completely remove from polar products, especially non-crystalline oils.[3]
-
Solutions:
-
Co-distillation: If your product is thermally stable and non-volatile, add a high-boiling solvent like toluene (B28343) and remove it under reduced pressure. Repeating this process 2-3 times can effectively azeotrope off the remaining triflic acid.[3]
-
Trituration: Attempt to solidify your product. If successful, you can wash (triturate) the solid with a solvent in which your product is insoluble but triflic acid or its salt is soluble, such as cold diethyl ether.[3]
-
Method Selection and Data
Choosing the correct removal method depends heavily on the properties of your desired product. The table below summarizes the most common techniques.
| Method | Product Stability Requirement | Key Advantages | Key Disadvantages | Best For |
| Aqueous Basic Wash | Stable to water and mild base | Simple, fast, and effective for removing large amounts of acid. | Risk of product decomposition or emulsion formation.[3][5] | Water- and base-stable, non-polar to moderately polar organic products. |
| Hindered Base Quench | General | Neutralizes acid in situ without adding nucleophilic species.[5][6] | The base itself and its triflate salt must be removed. | Reactions with highly sensitive products where water/base must be avoided. |
| Distillation | Thermally stable, non-volatile | Excellent for complete removal without introducing other reagents. | Requires high vacuum and can be slow; not suitable for volatile or heat-sensitive products. | High-boiling, thermally robust compounds. |
| Co-distillation | Thermally stable, non-volatile | Effective for removing trace amounts of acid from non-volatile oils.[3] | Requires product to be stable at the boiling point of the co-solvent (e.g., toluene). | Removing final traces of TfOH after initial bulk removal. |
| Chromatography | Tolerant to stationary phase | Can achieve high purity. | Risk of decomposition on standard silica; may require special stationary phases.[5] | Final purification step when other methods are insufficient or unsuitable. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is suitable for products that are stable to water and mild base.
-
Cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Slowly add triethylamine (approx. 1.5 equivalents per equivalent of TfOH) to neutralize the strong acid. Stir for 10-15 minutes.[7]
-
Pour the neutralized mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (2x).[7][8]
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
A cold, saturated aqueous solution of NaHCO3 (1x).
-
Water (1x).
-
Saturated aqueous NaCl (brine) (1x).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
Protocol 2: Removal of Trace Triflic Acid by Co-distillation
This method is designed to remove final traces of TfOH from a non-volatile product.
-
After initial workup and concentration, place the crude product (typically an oil) in a round-bottomed flask.
-
Add a volume of toluene approximately 5-10 times the volume of the crude product.
-
Concentrate the mixture to dryness using a rotary evaporator. Ensure the bath temperature is high enough to remove the toluene efficiently but not so high as to decompose the product.
-
Repeat steps 2 and 3 two more times.[3]
-
Dry the final product under high vacuum to remove any remaining toluene.
Visualized Workflows
The following diagrams illustrate the decision-making process for byproduct removal and troubleshooting logic.
Caption: Decision workflow for selecting a TfOH removal method.
Caption: Logic map for troubleshooting common TfOH removal issues.
References
- 1. TRIFLIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Triflic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methyl Trifluoromethanesulfonate (MeOTf) Alkylation
Welcome to the Technical Support Center for Methyl Trifluoromethanesulfonate (B1224126) (MeOTf) Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding incomplete conversions in MeOTf alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for incomplete conversion in a methyl trifluoromethanesulfonate alkylation reaction?
A1: Incomplete conversion in MeOTf alkylation reactions can often be attributed to one or more of the following factors:
-
Reagent Quality and Handling: Methyl triflate is highly sensitive to moisture and can hydrolyze to the less reactive methanol (B129727) and triflic acid.[1][2] Using old or improperly stored MeOTf can significantly reduce its efficacy.
-
Substrate Reactivity: The nucleophilicity of the substrate is a critical factor. Weakly nucleophilic substrates will react more slowly, potentially leading to incomplete conversion within a typical reaction time.[3] Steric hindrance around the reaction site can also impede the approach of the methylating agent.
-
Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, solvent, and stoichiometry of reactants, can all contribute to low conversion rates.
-
Presence of a Suitable Base: For substrates that require deprotonation to become sufficiently nucleophilic (e.g., alcohols, secondary amines), the choice and amount of base are crucial. An inappropriate base may not be strong enough to deprotonate the substrate effectively.
-
Side Reactions: Competing side reactions, such as elimination or over-alkylation of the product, can consume the starting material and/or the methylating agent, leading to a lower yield of the desired product.[4]
Q2: My starting material is not fully consumed, as indicated by TLC analysis. What should I do?
A2: If TLC analysis shows significant unreacted starting material, consider the following troubleshooting steps:
-
Verify Reagent Quality: Ensure that the MeOTf is fresh and has been handled under strictly anhydrous and inert conditions.[5]
-
Increase Reaction Time: The reaction may simply be slow. Monitor the reaction for a longer period to see if the conversion improves.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions.
-
Increase Equivalents of MeOTf: It's possible that some of the MeOTf has decomposed. Adding a slight excess of MeOTf (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
Re-evaluate Your Base: If a base is used, ensure it is strong enough to deprotonate your substrate and that it is not sterically hindered. Non-nucleophilic bases like proton sponge or hindered pyridines are often preferred.[6]
Q3: How can I be sure that my incomplete conversion is not due to product decomposition?
A3: To check for product decomposition, you can analyze the crude reaction mixture using techniques like LC-MS or ¹H NMR. The presence of unexpected peaks with masses lower than your expected product in the mass spectrum, or unidentifiable signals in the NMR, could indicate decomposition. Running a control experiment where the purified product is subjected to the reaction conditions (without the starting material and MeOTf) can also help determine its stability.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Incomplete Conversion
This guide will help you systematically identify the root cause of incomplete conversion in your MeOTf alkylation reaction.
Caption: Troubleshooting workflow for incomplete MeOTf alkylation.
Data Presentation: Impact of Reaction Parameters on Conversion
The following tables summarize the general effects of key reaction parameters on the conversion of MeOTf alkylation reactions. Actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Relative Reaction Rate | Potential for Side Reactions |
| -78 to 0 | Slow | Low |
| 0 to Room Temp | Moderate | Moderate |
| > Room Temp | Fast | High |
Table 2: Effect of MeOTf Stoichiometry on Conversion
| Equivalents of MeOTf | Expected Conversion | Risk of Over-alkylation |
| 1.0 | May be incomplete | Low |
| 1.1 - 1.5 | Generally good | Moderate |
| > 1.5 | High | High |
Experimental Protocols
Protocol 1: General Procedure for this compound Alkylation under Anhydrous Conditions
This protocol provides a general method for the N-methylation of a secondary amine using MeOTf.[6]
Materials:
-
Substrate (secondary amine)
-
This compound (MeOTf)
-
Non-nucleophilic base (e.g., Proton Sponge®)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: The substrate (1.0 equivalent) and the non-nucleophilic base (1.5 equivalents) are dissolved in anhydrous DCM.
-
Addition of Methylating Agent: The solution is cooled to 0 °C in an ice bath. MeOTf (1.1-1.5 equivalents) is added dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Troubleshooting Incomplete Conversion via Reaction Optimization
If the general protocol results in incomplete conversion, the following systematic optimization can be performed.
Caption: Workflow for optimizing an incomplete MeOTf alkylation.
Analytical Monitoring:
-
TLC: Use an appropriate solvent system to achieve good separation between your starting material and product. The product is often less polar than the starting material if a polar functional group (e.g., -NH, -OH) is alkylated. Visualize with a suitable stain (e.g., potassium permanganate, ninhydrin (B49086) for amines). An incomplete reaction will show a persistent spot for the starting material.
-
¹H NMR: Monitor the disappearance of the proton signal corresponding to the functional group being alkylated (e.g., N-H or O-H proton) and the appearance of a new methyl singlet, typically in the range of 3-4 ppm. The integration of these signals can be used to estimate the conversion.
-
LC-MS: This is a powerful tool to monitor the disappearance of the starting material peak and the appearance of the product peak, confirming their respective molecular weights. This can also help identify any major side products.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with Methyl Trifluoromethanesulfonate
This guide provides essential information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with methyl trifluoromethanesulfonate (B1224126) (MeOTf). Given its high reactivity and the potential for exothermic reactions, a thorough understanding of safe handling and emergency procedures is critical.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is methyl trifluoromethanesulfonate (MeOTf) and why is it so reactive?
A1: this compound (also known as methyl triflate) is a powerful methylating agent used in organic synthesis.[1] Its high reactivity is due to the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group, making the methyl group highly susceptible to nucleophilic attack.[1] This reactivity allows for the methylation of a wide range of functional groups, including those that are poor nucleophiles like amides and nitriles.[2]
Q2: What are the primary hazards associated with MeOTf?
A2: MeOTf is a highly toxic, corrosive, and flammable liquid.[1] It is fatal if inhaled and toxic if swallowed or in contact with skin.[2] It reacts exothermically with strong oxidizing acids and caustic solutions.[3][4] Upon contact with water, it hydrolyzes to form triflic acid and methanol.[1][2] Due to its high toxicity, it should only be handled in a well-ventilated chemical fume hood.[5]
Q3: How should I properly store MeOTf?
A3: MeOTf should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The recommended storage temperature is typically 2-8°C.[6] It is also sensitive to air and moisture and should be stored under an inert atmosphere such as argon or nitrogen.[1]
Q4: What personal protective equipment (PPE) is required when handling MeOTf?
A4: When handling MeOTf, it is imperative to wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1] All manipulations must be performed within a functional chemical fume hood to minimize the risk of inhalation.[5]
Reaction Setup and Monitoring
Q5: What are the key considerations before starting a reaction with MeOTf?
A5: Before starting a reaction, perform a thorough risk assessment.[5] Ensure that the glassware is flame-dried and the reaction is set up under an inert atmosphere due to MeOTf's moisture sensitivity.[7] Reactions are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and dissipate heat.[7] The addition of MeOTf should be slow and dropwise, with continuous monitoring of the internal temperature.[7]
Q6: How can I monitor the progress of my reaction?
A6: Reaction progress can be monitored using standard techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This allows you to determine when the reaction is complete and to initiate the quenching process promptly.
Q7: What are the signs of a developing exothermic event?
A7: A rapid, unexpected rise in the internal temperature of the reaction mixture is the primary sign of an exothermic event. Other signs may include a sudden change in color, gas evolution, or an increase in pressure within the reaction vessel.
Quenching and Workup
Q8: What are the recommended quenching agents for MeOTf?
A8: Upon reaction completion, residual MeOTf can be quenched by the addition of a saturated aqueous sodium bicarbonate solution.[7][8] For decontaminating syringes, needles, and glassware, a solution of diethylamine (B46881) or triethylamine (B128534) in dichloromethane (B109758) is effective.[5]
Q9: What is the correct procedure for quenching a reaction involving MeOTf?
A9: The quenching agent should be added slowly and carefully to the reaction mixture, preferably while cooling the flask in an ice bath to manage any heat generated during neutralization. After the initial quenching, the mixture should be stirred to ensure all residual MeOTf has reacted before proceeding with the workup.
Q10: How do I safely clean glassware and equipment that has been in contact with MeOTf?
A10: Syringes, needles, and glassware should be rinsed with a quenching solution, such as diethylamine or triethylamine in dichloromethane, within the fume hood.[5] After quenching, the glassware can be washed using standard procedures.
Troubleshooting Guides
Scenario 1: Unexpected Exotherm
-
Problem: The reaction temperature is rising rapidly and uncontrollably.
-
Immediate Actions:
-
Immediately stop the addition of any reagents.
-
Increase cooling by lowering the temperature of the cooling bath (e.g., adding dry ice to an acetone (B3395972) bath).
-
If necessary, add a cold, inert solvent to dilute the reaction mixture and help dissipate heat.
-
Alert a colleague and the lab supervisor. If the situation cannot be controlled, evacuate the area.
-
-
Follow-up Procedures: Once the temperature is stable, proceed with the quenching procedure with extreme caution, ensuring the mixture is sufficiently cooled.
-
Preventative Measures:
-
Ensure the reaction is adequately cooled before and during the addition of MeOTf.
-
Add the reagent slowly and monitor the temperature continuously.
-
Use a less concentrated solution of MeOTf if possible.
-
Ensure the stirring is efficient to prevent localized hot spots.
-
Scenario 2: Incomplete Reaction
-
Problem: TLC/NMR analysis shows starting material remaining after the expected reaction time.
-
Possible Causes and Solutions:
-
Insufficient Reagent: The MeOTf may have been partially hydrolyzed due to moisture. Ensure all glassware is dry and the reaction is under a strict inert atmosphere. Consider adding a small additional charge of MeOTf.
-
Low Temperature: The reaction may be too slow at the current temperature. Allow the reaction to warm slowly to room temperature and continue to monitor its progress.[8]
-
Poor Nucleophile: The substrate may be a very weak nucleophile. The reaction may require a longer reaction time or a higher temperature.[8]
-
Scenario 3: Spill or Contamination
-
Problem: MeOTf has been spilled in the fume hood.
-
Containment and Neutralization:
-
Alert others in the lab and ensure the fume hood sash is lowered.
-
Contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.
-
Slowly add a quenching agent, such as a solution of triethylamine in dichloromethane, to the absorbent material to neutralize the MeOTf.
-
-
Decontamination: Once neutralized, the absorbent material should be collected in a sealed container for hazardous waste disposal. The area of the spill should then be thoroughly cleaned.
Data Presentation
Table 1: Representative Reaction Conditions for Methylation with MeOTf
| Reaction Type | Substrate | Equivalents of MeOTf | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methylation | Quinocarcin (B1679961) Precursor | 1.5 | Proton Sponge® (1.5) | Dichloromethane | 0 | 1-2 | 85 | [7] |
| N-Methylation | 5-Hydroxynicotinate Derivative | 1.0 | None | Dichloromethane | 23 | 4 | 95 | [5] |
| O-Methylation | Alcohol | 0.2 (catalytic) | None | Nitromethane | RT - 60 | 2-12 | N/A | [8] |
| O-Methylation | 2-Hydroxybenzyl alcohol | 0.2 (catalytic) | None | Nitromethane | 100 | N/A | N/A | [8] |
Table 2: Quenching Agents for this compound
| Application | Quenching Agent | Procedure | Reference |
| Reaction Workup | Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Add slowly to the cooled reaction mixture until gas evolution ceases. | [7][8] |
| Contaminated Glassware/Equipment | Diethylamine or Triethylamine in Dichloromethane | Rinse the contaminated items with the solution in a fume hood. | [5] |
| Filtrate Quenching | Triethylamine | Add 1 mL of triethylamine to the filtrate to neutralize unreacted MeOTf. | [5] |
Experimental Protocols
Protocol 1: N-Methylation of a Quinocarcin Precursor
This protocol is adapted from the total synthesis of quinocarcinol (B1221972) methyl ester.[7]
-
Objective: To perform the N-methylation of a secondary amine intermediate using this compound.
-
Materials:
-
Quinocarcin precursor (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (1.5 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.[7]
-
Addition of Reactants: The quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) are dissolved in anhydrous dichloromethane.[7]
-
Addition of Methylating Agent: The solution is cooled to 0 °C in an ice bath. This compound (1.5 equivalents) is added dropwise via syringe over a period of 5-10 minutes.[7]
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[7]
-
Quenching the Reaction: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.[7]
-
Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[7]
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.[7]
-
Protocol 2: General Procedure for MeOTf-Catalyzed Nucleophilic Substitution of Alcohols
This is a general guideline for the reaction of an alcohol with a nucleophile using MeOTf as a catalyst.[8]
-
Materials:
-
Alcohol (1.0 equivalent)
-
Nucleophile (1.2 equivalents)
-
This compound (20 mol %)
-
Anhydrous solvent (e.g., nitromethane)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and the nucleophile.[8]
-
Add the anhydrous solvent and stir the mixture at room temperature until all solids are dissolved.[8]
-
Carefully add this compound to the reaction mixture.[8]
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) for the required time (e.g., 2-12 hours).[8]
-
Monitor the reaction progress by TLC.[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.[8]
-
Visualizations
Caption: General experimental workflow for reactions involving MeOTf.
Caption: Troubleshooting decision tree for an unexpected exotherm.
Caption: Chemical pathway for quenching MeOTf with triethylamine.
References
- 1. This compound|Powerful Methylating Agent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 333-27-7 [chemicalbook.com]
- 4. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound = 98 333-27-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Purification challenges for products methylated with methyl triflate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products methylated using methyl triflate (MeOTf).
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of methylation reactions involving methyl triflate.
| Problem | Potential Causes | Solutions & Recommendations |
| Product Degradation During Workup or Purification | 1. Residual Triflic Acid: Methyl triflate readily hydrolyzes to form the strong acid, triflic acid (TfOH), which can degrade acid-sensitive functional groups.[1] 2. Silica (B1680970) Gel Acidity: Standard silica gel is acidic and can cause decomposition of sensitive methylated products during column chromatography.[2][3] | 1. Thorough Quenching: Ensure the reaction is thoroughly quenched with a base like saturated sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) to neutralize all triflic acid.[1] 2. Deactivated Silica: Use deactivated silica gel. This can be prepared by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[3][4] 3. Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil for purification.[2][4] |
| Streaking or Tailing of Spots on TLC and Column Chromatography | 1. Ionic Impurities: The presence of triflic acid salts or ammonium (B1175870) salts can cause streaking. 2. Highly Polar Compounds: Very polar methylated products, such as quaternary ammonium salts, may interact strongly with silica gel.[5] 3. Compound Instability: The compound may be degrading on the silica plate.[6] | 1. Aqueous Wash: Perform a thorough aqueous wash during workup to remove soluble salts. A brine wash can help break up emulsions and further remove water-soluble impurities.[7] 2. Modified Mobile Phase: For basic compounds, add a small amount of a base like triethylamine (~0.1-1%) or ammonium hydroxide (B78521) to the eluent to improve peak shape.[4] 3. Alternative Chromatography: For highly polar compounds, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] 4. 2D TLC: To check for stability on silica, run a 2D TLC. Spot the sample in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent system. Degradation will be indicated by spots that are not on the diagonal.[2][6] |
| Formation of a Persistent Emulsion During Aqueous Workup | 1. High Concentration of Salts: The presence of salts can increase the viscosity of the aqueous layer. 2. Amphiphilic Nature of Product/Impurities: The product or byproducts may act as surfactants. | 1. Addition of Brine: Add saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[10][11] 2. Solvent Addition: Add more of the organic extraction solvent to dilute the mixture.[11] 3. Filtration through Celite: Filter the entire mixture through a pad of Celite.[11] 4. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[10] 5. Gentle Heating/Cooling: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[10] |
| Difficulty Removing Unreacted Methyl Triflate | 1. Inefficient Quenching: The quenching agent may not have fully reacted with the excess methyl triflate. 2. Volatile Nature: While methyl triflate is reactive, it can be carried through workup if not properly quenched. | 1. Use of Amine Quench: Quench with a nucleophilic amine like triethylamine or a solution of ammonia (B1221849) in an appropriate solvent. These will react with any remaining methyl triflate. 2. Extended Stirring: Allow the quenched reaction to stir for a sufficient amount of time (e.g., 30 minutes) before proceeding with the workup to ensure complete reaction. 3. Derivatization for GC-MS analysis: To confirm the absence of residual methyl triflate, which is a potential genotoxic impurity, a derivatization step followed by GC-MS analysis can be employed.[12] |
| Presence of "Proton Sponge" in the Purified Product | 1. High Basicity and Solubility: Proton Sponge (1,8-bis(dimethylamino)naphthalene) is a strong, non-nucleophilic base that can be soluble in organic solvents. | 1. Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The Proton Sponge will be protonated and partition into the aqueous layer. Ensure your desired product is stable to these acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with methyl triflate?
A1: Methyl triflate is highly toxic, corrosive, and volatile. It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[13] It is also moisture-sensitive and can react exothermically with water.[14]
Q2: How do I properly quench a reaction containing methyl triflate?
A2: Quenching should be done carefully, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction. Common quenching agents include saturated aqueous sodium bicarbonate (NaHCO₃), which neutralizes the triflic acid byproduct, or amines like triethylamine. For complete removal of unreacted methyl triflate, a more nucleophilic quencher might be necessary. The quenching agent should be added slowly to the reaction mixture with vigorous stirring.
Q3: My product is very polar. What are the best strategies for purification?
A3: For highly polar compounds that streak or remain at the baseline on silica gel, several strategies can be employed:
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is often effective for purifying polar and water-soluble compounds.[9]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This can be very effective for retaining and separating very polar compounds.[9][15]
-
Ion-Exchange Chromatography: If your product is ionic (e.g., a quaternary ammonium salt), ion-exchange chromatography can be a powerful purification method.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification, potentially avoiding chromatography altogether.[16]
Q4: How can I remove the triflic acid formed during the reaction?
A4: Triflic acid is a strong acid and is typically removed during the aqueous workup. Washing the organic layer with a mild base such as saturated aqueous sodium bicarbonate will neutralize the acid, forming a water-soluble salt that partitions into the aqueous phase. If the product is base-sensitive, multiple water washes may be used, although this may be less effective. For acid-sensitive products where a basic wash is not feasible, co-distillation with a high-boiling solvent like toluene (B28343) under reduced pressure can sometimes help remove residual triflic acid.[17]
Q5: What is the proper procedure for disposing of waste containing methyl triflate?
A5: All waste containing methyl triflate must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[14] Before disposal, it is crucial to neutralize the reactivity of any residual methyl triflate. This can be achieved by slowly adding the waste stream to a quenching solution, such as isopropanol (B130326) or a dilute solution of a weak base, with cooling and stirring.[18] Collect all quenched aqueous and organic waste in appropriately labeled hazardous waste containers.[18]
Experimental Protocols
Protocol 1: General Workup Procedure for a Methyl Triflate Reaction
-
Cool the Reaction: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a quenching agent (e.g., saturated aqueous NaHCO₃ solution) dropwise with vigorous stirring. Continue addition until gas evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more organic solvent and/or brine.
-
Extraction: Separate the layers. Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) two to three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.[7]
Visualizations
Caption: General experimental workflow for the purification of a methylated product.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
- 13. roco.global [roco.global]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Methylating Agents: Methyl Trifluoromethanesulfonate vs. Methyl Iodide
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision in chemical synthesis. This guide provides an objective comparison of two common reagents, methyl trifluoromethanesulfonate (B1224126) (MeOTf) and methyl iodide (MeI), supported by experimental data to inform your selection process.
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The efficiency and selectivity of this reaction are highly dependent on the chosen methylating agent. Among the plethora of available reagents, methyl trifluoromethanesulfonate (also known as methyl triflate) and methyl iodide are two of the most frequently employed. This guide delves into a detailed comparison of their performance, safety, and applications.
At a Glance: Key Differences
| Feature | This compound (MeOTf) | Methyl Iodide (MeI) |
| Reactivity | Exceptionally high | High |
| Leaving Group | Trifluoromethanesulfonate (triflate) - excellent | Iodide - good |
| Boiling Point | 95-99 °C | 42.4 °C |
| Toxicity | Highly toxic and corrosive | Highly toxic and a suspected carcinogen |
| Cost | Generally more expensive | Generally less expensive |
| Substrate Scope | Broad, including weakly nucleophilic substrates | Broad, particularly for soft nucleophiles |
Performance in Methylation Reactions: A Data-Driven Comparison
The superior reactivity of MeOTf can be attributed to the trifluoromethanesulfonate (triflate) anion, which is an exceptionally good leaving group due to the delocalization of its negative charge across the sulfonyl and trifluoromethyl groups.[1] This makes MeOTf a more powerful methylating agent than MeI.[2][3] A general ranking of the methylating power of common reagents places MeOTf significantly higher than MeI: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I .[2]
N-Methylation of Heterocycles: A Case Study
A direct comparison in the methylation of diazine N-oxides highlights the differences in reactivity and selectivity between MeOTf and MeI.[4]
| Substrate | Reagent | Product(s) | Yield (%) |
| Pyrazine (B50134) N-oxide | MeI | N-methylated | (Not specified) |
| Pyrazine N-oxide | MeOTf | N-methylated | (Not specified) |
| Pyrimidine (B1678525) N-oxide | MeI | N-methylated | (Not specified) |
| Pyrimidine N-oxide | MeOTf | O-methylated | Favored product |
Data sourced from a study on the alkylation of aromatic nitrogen heterocycles and N-oxides.[4]
In the case of pyrazine N-oxides, both reagents lead to N-methylation. However, with pyrimidine N-oxide, the harder electrophile MeOTf preferentially delivers its methyl group to the harder oxygen atom (O-methylation), while the softer electrophile MeI still favors N-methylation.[4] This demonstrates the impact of the hard and soft acid and base (HSAB) principle in directing the regioselectivity of methylation.
Experimental Protocols
General Procedure for N-Methylation with this compound
This protocol is adapted from the synthesis of a (-)-Quinocarcin intermediate.[5]
Materials:
-
Secondary amine substrate (1.0 equiv)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (1.5 equiv)
-
This compound (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the secondary amine substrate and Proton Sponge® in anhydrous dichloromethane in a flame-dried, two-necked round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound dropwise via syringe over 5-10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous work-up by extracting the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for O-Methylation of a Phenol with Methyl Iodide
This is a standard Williamson ether synthesis protocol.[6][7]
Materials:
-
Phenolic substrate (1.0 equiv)
-
Base (e.g., K₂CO₃, NaOH) (1.1 - 2.0 equiv)
-
Methyl iodide (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetone)
Procedure:
-
In a round-bottom flask, dissolve the phenolic substrate in the chosen anhydrous solvent.
-
Add the base and stir the mixture at room temperature for a short period to form the phenoxide.
-
Add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or chromatography.
Visualizing the Process
Logical Workflow for a Typical Methylation Reaction
Caption: A generalized workflow for a typical methylation reaction.
Decision-Making Flowchart for Reagent Selection
Caption: A flowchart to aid in selecting between MeOTf and MeI.
Safety and Handling: A Critical Consideration
Both this compound and methyl iodide are hazardous materials that require strict safety protocols.
This compound (MeOTf):
-
Hazards: Highly toxic, corrosive, and flammable.[3] It is moisture-sensitive and hydrolyzes to form corrosive triflic acid and methanol.[3]
-
Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3] It is air-sensitive and should be stored under an inert atmosphere.[3]
Methyl Iodide (MeI):
-
Hazards: Highly toxic, a suspected carcinogen, and volatile with a low boiling point, which increases the risk of inhalation.[8]
-
Handling: All manipulations should be performed in a fume hood.[8] PPE, including double gloving, is recommended. It should be stored in a cool, dark, and well-ventilated area away from light, as it can decompose to form iodine.[8]
Side Reactions and Chemoselectivity
The high reactivity of MeOTf, while advantageous for methylating unreactive substrates, can sometimes lead to a lack of selectivity and unwanted side reactions if not carefully controlled. Its propensity for hydrolysis also necessitates anhydrous reaction conditions.[3]
Methyl iodide, being a softer electrophile, can exhibit greater chemoselectivity in molecules with multiple nucleophilic sites. For example, in ambident nucleophiles, MeI tends to alkylate at the softer atom (e.g., sulfur over nitrogen in thiocyanate, carbon over oxygen in enolates).[8] However, a potential side reaction with MeI is the formation of iodide, which can act as a nucleophile in subsequent reactions.
Conclusion
The choice between this compound and methyl iodide is a nuanced one, dependent on the specific requirements of the chemical transformation.
-
This compound is the powerhouse, ideal for challenging methylations of weakly nucleophilic substrates where its high reactivity is essential. Its use, however, demands stringent safety precautions and anhydrous conditions.
-
Methyl iodide is a versatile and more economical workhorse for a wide range of methylations. Its lower reactivity can translate to better chemoselectivity, particularly with soft nucleophiles. Its high volatility and toxicity still necessitate careful handling.
Ultimately, a thorough understanding of the substrate, desired outcome, and the inherent properties of each reagent, as outlined in this guide, will enable the informed selection of the optimal methylating agent for successful and safe synthesis.
References
- 1. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound|Powerful Methylating Agent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Iodomethane - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Methylating Agents: Methyl Triflate vs. Dimethyl Sulfate
In the realm of organic synthesis, the precise addition of a methyl group can dramatically alter a molecule's properties, a critical step in the development of new pharmaceuticals and materials. Among the arsenal (B13267) of methylating agents available to researchers, methyl triflate (MeOTf) and dimethyl sulfate (B86663) (DMS) are two of the most prominent. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
At a Glance: Key Performance Metrics
| Property | Methyl Triflate (MeOTf) | Dimethyl Sulfate (DMS) | Reference |
| Reactivity | Extremely High (~100x more reactive than DMS) | High | [1] |
| Boiling Point | 94-99 °C | 188 °C (decomposes) | [2] |
| Toxicity | Highly toxic, corrosive, and volatile | Highly toxic, carcinogenic, and corrosive | [2] |
| Cost | Generally higher | Lower | [3] |
| Substrate Scope | Broad, including weakly nucleophilic substrates | Broad, effective for phenols, amines, and thiols | [2][3] |
| Selectivity | "Hard" methylating agent, favors O-methylation | "Hard" methylating agent, also favors O-methylation | [4] |
Delving Deeper: A Comparative Analysis
Reactivity: The most significant difference between the two reagents lies in their reactivity. Methyl triflate is an exceptionally powerful methylating agent, estimated to react approximately 100 times faster than dimethyl sulfate.[1] This heightened reactivity is attributed to the triflate anion (CF₃SO₃⁻), which is an excellent leaving group, making the methyl group highly susceptible to nucleophilic attack. This allows for the methylation of even very weak nucleophiles like amides and nitriles.[2] A general ranking of the reactivity of common methylating agents places methyl triflate significantly higher than dimethyl sulfate.[2]
Selectivity: Both methyl triflate and dimethyl sulfate are considered "hard" methylating agents according to Hard and Soft Acid and Base (HSAB) theory. This classification suggests that they preferentially react with "hard" nucleophiles, such as the oxygen in phenols and carboxylic acids, leading to O-methylation. While both favor O-methylation, the exceptional reactivity of methyl triflate can sometimes lead to a decrease in selectivity in molecules with multiple nucleophilic sites.
Applications in Drug Development and Organic Synthesis: Both reagents are workhorses in organic synthesis. Dimethyl sulfate is widely used in the industrial production of pharmaceuticals, dyes, and perfumes due to its high reactivity and lower cost.[3] It is effective for the methylation of phenols, amines, and thiols. Methyl triflate, with its superior reactivity, is often employed in complex syntheses where less reactive agents fail, particularly in the late-stage functionalization of intricate molecules and in the synthesis of pharmaceutical intermediates.[5][6][7]
Safety and Handling: It is crucial to underscore that both methyl triflate and dimethyl sulfate are extremely hazardous substances and must be handled with the utmost care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Methyl triflate is highly toxic, corrosive, and volatile.[2] Dimethyl sulfate is also highly toxic, corrosive, and is classified as a carcinogen.[2]
Experimental Data: A Quantitative Look
Table 1: Methylation of Salicylic (B10762653) Acid with Dimethyl Sulfate
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylic Acid | Dimethyl Sulfate | NaHCO₃ | None (DMS as solvent) | 90 | 1.5 | 96 | [8][9][10] |
Table 2: N-Methylation of a Quinocarcin (B1679961) Precursor with Methyl Triflate
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinocarcin Precursor | Methyl Triflate | Proton Sponge® | Dichloromethane (B109758) | 0 | 1-2 | Not specified, but effective | [11] |
Experimental Protocols
The following are representative experimental protocols for methylation reactions using dimethyl sulfate and methyl triflate. These are provided for informational purposes and should be adapted and performed by qualified personnel with strict adherence to all safety precautions.
Protocol 1: Regioselective Methylation of Salicylic Acid using Dimethyl Sulfate
This protocol is adapted from a study on the highly regioselective synthesis of methyl salicylate (B1505791).[8][9][10]
Materials:
-
Salicylic acid
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 150 mL round-bottom flask equipped with a reflux condenser, add salicylic acid (2.76 g, 20 mmol) and sodium bicarbonate (1.68 g, 20 mmol).
-
Heat the reaction mixture on a heating mantle to 90 °C for 30 minutes.
-
Carefully add dimethyl sulfate (3.78 mL, 40 mmol) to the reaction mixture.
-
Stir the mixture magnetically for 90 minutes at 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the methyl salicylate product. The reported yield for this procedure is 96%.[8][9][10]
Protocol 2: N-Methylation of a Quinocarcin Precursor using Methyl Triflate
This protocol is based on a synthetic route towards the natural product quinocarcin.
Materials:
-
Quinocarcin precursor (a secondary amine)
-
Methyl triflate (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add methyl triflate (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup and purify the crude product by flash column chromatography to obtain the N-methylated product.
Visualizing the Process
Logical Workflow for a General Methylation Reaction
Caption: A generalized workflow for a typical methylation reaction.
Comparative Logic: Choosing Your Methylating Agent
References
- 1. Biological Basis for Threshold Responses to Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
A Comparative Guide to Methylating Agents: Methyl Trifluoromethanesulfonate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise introduction of a methyl group is a fundamental transformation. The choice of methylating agent can significantly impact reaction efficiency, substrate scope, and overall safety. This guide provides an objective comparison of methyl trifluoromethanesulfonate (B1224126) (MeOTf), a powerful methylating agent, with other commonly used alternatives such as methyl iodide (MeI) and dimethyl sulfate (B86663) (DMS). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Superior Reactivity of Methyl Trifluoromethanesulfonate
This compound's heightened reactivity stems from the exceptional leaving group ability of the triflate (CF₃SO₃⁻) anion. The triflate anion is extremely stable due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge, making it an excellent leaving group in nucleophilic substitution reactions.[1][2] This inherent reactivity allows MeOTf to methylate a wide range of nucleophiles, including those considered weak, such as amides and nitriles.[3]
A general ranking of the reactivity of common methylating agents is as follows: (CH₃)₃O⁺ > CF₃SO₂OCH₃ ≈ FSO₂OCH₃ > (CH₃)₂SO₄ > CH₃I [4]
This ranking places this compound among the most potent methylating agents available to chemists.
Quantitative Comparison of Performance
The following table summarizes key performance indicators for this compound, methyl iodide, and dimethyl sulfate.
| Feature | This compound (MeOTf) | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |
| Reactivity | Very High | Moderate | High |
| Leaving Group | Triflate (CF₃SO₃⁻) | Iodide (I⁻) | Methyl sulfate (CH₃SO₄⁻) |
| Substrate Scope | Broad, including poor nucleophiles | Good for many standard nucleophiles | Broad, but can be less effective for very weak nucleophiles |
| Typical Reaction Conditions | Often proceeds at low temperatures (e.g., 0 °C to room temp) | Room temperature to reflux | Room temperature to reflux, often with a base |
| Byproducts | Triflic acid (a strong acid) | Iodide salts | Methylsulfuric acid and sulfate salts |
Experimental Protocols
The following are representative experimental protocols for the methylation of a generic alcohol substrate using each of the three methylating agents. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Methylation of an Alcohol using this compound
Materials:
-
Alcohol (1.0 equiv)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine) (1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base dropwise to the stirred solution.
-
Slowly add this compound dropwise. Caution: MeOTf is highly reactive and corrosive.
-
Allow the reaction to stir at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.[5]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Methylation of a Phenol (B47542) using Methyl Iodide
Materials:
-
Phenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base (1.5 equiv)
-
Methyl iodide (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone (B3395972)
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the phenol in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirred suspension. Caution: Methyl iodide is toxic and a suspected carcinogen.
-
Heat the reaction mixture to a temperature between room temperature and 60 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour the mixture into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.[6][7]
Protocol 3: N-Methylation of an Amine using Dimethyl Sulfate
Materials:
-
Amine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv)
-
Dimethyl sulfate (1.1 equiv per methyl group to be added)
-
Anhydrous acetone or methanol
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by adding a concentrated aqueous ammonia (B1221849) solution to destroy any unreacted DMS.
-
Add water and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.[8]
Safety and Handling Comparison
The choice of a methylating agent should always involve a thorough risk assessment. The following table summarizes the key safety concerns associated with each reagent.
| Hazard | This compound (MeOTf) | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |
| Toxicity | Highly toxic, corrosive, and flammable.[9] Causes severe burns.[2] | Toxic, suspected carcinogen.[10] Harmful if inhaled, swallowed, or in contact with skin.[10] | Highly toxic, carcinogenic, and mutagenic.[3][11] Fatal if inhaled. |
| Handling | Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).[9] Moisture sensitive.[12] | Handle in a fume hood with appropriate PPE. Light sensitive.[10] | Handle with extreme caution in a fume hood with appropriate PPE.[3][11] Reacts with water.[13] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources.[14] Often refrigerated. | Store in a cool, dry, dark, and well-ventilated area.[15] | Store in a cool, dry, well-ventilated, and secure area.[16] |
Visualizing the Reaction and Workflow
SN2 Methylation Pathway
The methylation of a nucleophile (Nu⁻) by these methylating agents typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the methyl group, leading to the displacement of the leaving group in a single, concerted step.
Caption: Generalized SN2 mechanism for methylation.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized workflow for a methylation reaction, highlighting key differences in handling the three reagents.
Caption: Comparative experimental workflow for methylation.
Conclusion
This compound stands out as a superior methylating agent in terms of reactivity and its ability to methylate a broad range of substrates, including those that are unreactive towards other methylating agents. This high reactivity often allows for milder reaction conditions. However, its potency is accompanied by significant hazards, requiring stringent safety precautions.
Methyl iodide and dimethyl sulfate remain valuable and widely used reagents. Methyl iodide is a versatile and effective methylating agent, although less reactive than MeOTf. Dimethyl sulfate offers high reactivity and is cost-effective, but its extreme toxicity and carcinogenicity are major concerns that necessitate rigorous handling procedures.
The choice of methylating agent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, the desired reaction conditions, and, critically, the safety infrastructure available. For challenging methylations where other reagents fail, this compound is an excellent and powerful option, provided it is handled with the appropriate care.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. nbinno.com [nbinno.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemstock.ae [chemstock.ae]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. calibrechem.com [calibrechem.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Methylating the Unreachable: A Comparative Guide to Methyl Trifluoromethanesulfonate for Hindered Alcohols
For researchers, scientists, and professionals in drug development, the efficient methylation of sterically hindered alcohols is a frequent challenge. This guide provides a comprehensive comparison of methyl trifluoromethanesulfonate (B1224126) (MeOTf), a powerful methylating agent, with other common alternatives, supported by experimental data to inform your selection of the most effective reagent for your synthetic needs.
Methyl trifluoromethanesulfonate, commonly known as methyl triflate, is a potent electrophilic methylating agent renowned for its high reactivity.[1] This characteristic makes it particularly suitable for the methylation of substrates that are poor nucleophiles, such as sterically congested secondary and tertiary alcohols.[1] A general ranking of the reactivity of common methylating agents places trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) at the top, followed closely by methyl triflate, which is comparable to methyl fluorosulfonate, and significantly more reactive than dimethyl sulfate (B86663) and methyl iodide.[1]
Performance Comparison in Methylating Hindered Alcohols
The true test of a methylating agent lies in its performance with challenging substrates. Below is a comparison of the efficacy of various reagents in the methylation of hindered secondary and tertiary alcohols.
Table 1: Methylation of Hindered Tertiary Alcohols
| Substrate | Reagent System | Reaction Conditions | Yield (%) | Reference |
| 1-Adamantanol | TMSCHN₂ / HBF₄ | CH₂Cl₂ / 0 °C | 85 | [2] |
| α-Terpineol | TMSCHN₂ / HBF₄ | CH₂Cl₂ / 0 °C | 93 | [2] |
| Linalool | TMSCHN₂ / HBF₄ | CH₂Cl₂ / 0 °C | 95 | [2] |
| 1-Methylcyclohexanol | TMSCHN₂ / HBF₄ | CH₂Cl₂ / 0 °C | 88 | [2] |
Table 2: Methylation of Hindered Secondary Alcohols
| Substrate | Reagent System | Reaction Conditions | Yield (%) | Reference |
| (-)-Borneol | TMSCHN₂ / HBF₄ | CH₂Cl₂ / 0 °C | 98 | [2] |
| Isoborneol (B83184) | Diazomethane / HBF₄ | Not specified | 0 | [3] |
| 3α-Cholestanol | Diazomethane / HBF₄ | Not specified | Lower yields | [3] |
| 3β-Cholestanol | Diazomethane / HBF₄ | Not specified | Lower yields | [3] |
Direct comparative yield data for this compound with these specific secondary alcohols is not prevalent in the available literature.
Alternative Methylating Agents for Hindered Alcohols
While methyl triflate stands out for its reactivity, several other reagents are employed for the methylation of hindered alcohols, each with its own advantages and disadvantages.
-
Trimethylsilyldiazomethane (B103560) (TMSCHN₂) with HBF₄: This system has demonstrated high efficacy for the methylation of highly sterically hindered alcohols, providing excellent yields under mild conditions as shown in the tables above.[2] TMSCHN₂ is also considered a safer alternative to diazomethane.
-
Diazomethane with Fluoboric Acid (HBF₄): This combination can methylate alcohols, but its effectiveness diminishes with increasing steric hindrance. While unhindered primary and secondary alcohols give high yields (84-98%), tertiary and moderately hindered secondary alcohols result in lower yields.[3] For instance, the highly hindered isoborneol fails to react with this reagent.[3]
-
Meerwein's Salt (Trimethyloxonium tetrafluoroborate): Ranked as one of the most powerful methylating agents, it is a viable, albeit expensive, alternative to methyl triflate.[1][4]
-
Dimethyl Carbonate: Considered a greener methylating agent, its reactivity with alcohols follows the order of primary > secondary >> tertiary, making it less suitable for highly hindered systems.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the methylation of hindered alcohols using the discussed reagents.
General Procedure for Methylation using this compound
A general protocol for the catalytic use of MeOTf in nucleophilic substitution of alcohols involves the following steps:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and the nucleophile (in the case of ether formation, this would be the deprotonated alcohol, often generated in situ with a base).
-
Add an anhydrous solvent such as dichloromethane (B109758) or nitromethane.[5]
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add this compound (typically 1.1-1.5 equivalents for stoichiometric methylation) to the stirred solution.
-
Allow the reaction to stir for the required time, monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, often with an aqueous solution of sodium bicarbonate or ammonia.
-
The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.
Caution: this compound is a highly toxic and reactive substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[5]
Methylation of Hindered Alcohols using Trimethylsilyldiazomethane and HBF₄
The successful methylation of hindered alcohols using this method was carried out in dichloromethane at 0°C in the presence of fluoboric acid (HBF₄).[2] A general procedure involves dissolving the alcohol in dichloromethane, cooling the solution to 0°C, adding a catalytic amount of HBF₄, and then slowly adding a solution of trimethylsilyldiazomethane. The reaction is typically stirred at this temperature until completion.
Logical Workflow for Selecting a Methylating Agent
The choice of a suitable methylating agent for a hindered alcohol depends on several factors, including the degree of steric hindrance, the presence of other functional groups, and safety considerations. The following diagram illustrates a logical workflow for this selection process.
Conclusion
This compound is a highly potent reagent for the methylation of challenging substrates, including hindered alcohols. Its superior reactivity often translates to successful methyl ether formation where other reagents may fail. However, for certain highly hindered systems, the combination of trimethylsilyldiazomethane and fluoboric acid has been shown to provide excellent yields. The choice of methylating agent should be guided by the specific steric and electronic properties of the alcohol, with careful consideration of the safety and handling requirements of each reagent. Further quantitative studies directly comparing methyl triflate with other powerful methylating agents on a standardized set of hindered alcohols would be invaluable to the synthetic community.
References
A Comparative Guide to the Reaction Kinetics of Methyl Triflate Methylation
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful electrophilic methylating agent renowned for its high reactivity.[1][2] This guide provides an objective comparison of the reaction kinetics of methyl triflate with other common methylating agents, supported by experimental data and detailed protocols.
Unparalleled Reactivity of Methyl Triflate
Methyl triflate's exceptional reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an outstanding leaving group due to its remarkable ability to stabilize a negative charge.[3] This property makes the methyl group in methyl triflate highly susceptible to nucleophilic attack, enabling the methylation of a wide array of functional groups, including those considered to be weak nucleophiles such as amides and nitriles.
A generally accepted qualitative ranking for the reactivity of common electrophilic methylating agents is as follows: (CH₃)₃O⁺ > CF₃SO₂OCH₃ (Methyl Triflate) ≈ FSO₂OCH₃ > (CH₃)₂SO₄ (Dimethyl Sulfate) > CH₃I (Methyl Iodide)[2]
This high reactivity allows for rapid reaction times, often at lower temperatures, which can be crucial for sensitive substrates or in the late stages of complex syntheses.
Quantitative Kinetic Comparison: Methylation of Phenol
To provide a quantitative comparison, the following table summarizes the performance of methyl triflate against other common methylating agents in the O-methylation of phenol. The data is derived from a comparative study under consistent reaction conditions.[4]
| Methylating Agent | Reagent Equivalents | Temperature (°C) | Time (h) | Conversion (%) |
| Methyl Triflate (MeOTf) | 1.5 | 25 | 1 | >95 |
| Methyl Iodide (MeI) | 1.5 | 25 | 24 | <10 |
| Dimethyl Sulfate (DMS) | 1.5 | 25 | 18 | ~70 |
| Methyl Tosylate (MeOTs) | 1.5 | 25 | 24 | ~40 |
| Dimethyl Carbonate (DMC) | 1.5 | 80 | 24 | ~20 |
Table 1: Comparison of methylating agent performance for the O-methylation of phenol. This data illustrates the significantly faster reaction kinetics of methyl triflate compared to other common methylating agents at room temperature.
Experimental Protocols
General Protocol for Determining Methylation Reaction Kinetics
This protocol outlines a general method for determining the reaction kinetics of a methylation reaction, for instance, the N-methylation of an arylamine with methyl triflate.
Materials:
-
Arylamine substrate
-
Methyl triflate
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Reaction vessel (e.g., Jacketed glass reactor with overhead stirrer and temperature probe)
-
Analytical instrument (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, dissolve the arylamine substrate and the internal standard in the anhydrous solvent.
-
Temperature Equilibration: Bring the solution to the desired reaction temperature (e.g., 25 °C) and allow it to equilibrate.
-
Initiation of Reaction: Add a precise volume of methyl triflate to the reaction mixture to initiate the methylation. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution.
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the substrate and the methylated product relative to the internal standard.
-
Data Analysis: Plot the concentration of the substrate and product as a function of time. From this data, the initial reaction rate and the rate constant (k) can be determined.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the methylation reaction mechanism and a typical experimental workflow.
Conclusion
Methyl triflate stands out as a superior methylating agent in terms of reaction kinetics, significantly outperforming traditional reagents like methyl iodide and dimethyl sulfate. Its high reactivity allows for faster conversions under milder conditions, making it an invaluable tool in organic synthesis, particularly for challenging substrates and in the development of pharmaceuticals. However, its reactivity also necessitates careful handling due to its toxicity and moisture sensitivity. For researchers prioritizing speed and efficiency, methyl triflate is often the reagent of choice, provided that appropriate safety measures are implemented.
References
- 1. Methylation - Wikipedia [en.wikipedia.org]
- 2. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B [pubs.rsc.org]
A Researcher's Guide to Quantitative DNA Methylation Analysis: HPLC vs. The Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of DNA methylation is paramount for understanding gene regulation, identifying disease biomarkers, and evaluating the efficacy of epigenetic drugs. High-Performance Liquid Chromatography (HPLC) offers a robust method for this purpose, but a landscape of alternative techniques provides a spectrum of capabilities. This guide provides an objective comparison of HPLC with other leading methods for quantitative methylation analysis, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your research needs.
At a Glance: Comparing the Methods
The choice of method for quantifying DNA methylation efficiency hinges on a balance of sensitivity, resolution, throughput, and the specific biological question being addressed. Here, we compare HPLC with three widely used alternatives: Liquid Chromatography-Mass Spectrometry (LC-MS), Pyrosequencing, and Whole-Genome Bisulfite Sequencing (WGBS).
| Feature | HPLC-UV | LC-MS/MS | Pyrosequencing | Whole-Genome Bisulfite Sequencing (WGBS) |
| Principle | Separation of nucleosides/nucleotides by chromatography and quantification by UV absorbance. | Separation by chromatography and highly sensitive quantification by mass-to-charge ratio. | Sequencing-by-synthesis of bisulfite-converted DNA to quantify methylation at specific CpG sites. | High-throughput sequencing of bisulfite-converted DNA for genome-wide, single-base resolution methylation profiling.[1] |
| Resolution | Global %5mC | Global %5mC and %5hmC | Single CpG site | Single CpG site, genome-wide |
| DNA Input | ~3 µg[2][3] | As low as 50 ng[4] | 10-20 ng per PCR reaction | 1-5 µg (can be as low as 1 ng with improved methods)[5][6] |
| Limit of Detection (LOD) | 0.301 ng/mL for 5-mdCMP[7] | Can detect 6mA as low as 0.00001%[8] | ~5% methylation[9][10] | Dependent on sequencing depth |
| Limit of Quantification (LOQ) | 1.0 ng/mL for 5-mdCMP[7] | Low picomolar to low femtomolar range[11] | Not typically reported in this format | Dependent on sequencing depth |
| Accuracy/Precision | Within-assay CV <2%[2][3] | Intra-day precision: 3.00-16.0%[12] | High reproducibility[13] | Excellent quantitative accuracy with sufficient sequencing depth[14] |
| Throughput | Moderate | High | High | High |
| Cost | Low to Moderate | High | Moderate | High |
| Key Advantage | Cost-effective and reproducible for global methylation. | Gold standard for sensitivity and can distinguish 5mC from 5hmC.[15][16] | Accurate quantification at specific CpG sites. | Comprehensive genome-wide methylation profiling. |
| Key Limitation | Lower sensitivity, cannot distinguish 5mC from 5hmC. | Expensive instrumentation and complex operation.[16] | Limited to short-read sequences (~100 bp).[9] | High cost and significant data analysis requirements. |
In-Depth Analysis of Each Method
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a well-established and cost-effective method for determining global DNA methylation levels. The technique involves the enzymatic hydrolysis of DNA into its constituent deoxyribonucleosides, which are then separated by reverse-phase HPLC and quantified by UV detection. The percentage of 5-methylcytosine (B146107) (%5mC) is calculated relative to the total cytosine content.
-
DNA Hydrolysis:
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.[17]
-
Use a mobile phase gradient, for example, a mixture of potassium dihydrogen phosphate/triethylamine and methanol (B129727), to separate the deoxyribonucleosides.[7]
-
Detect the eluted nucleosides using a UV detector at a wavelength of 280 nm.[2][3]
-
-
Quantification:
-
Identify and quantify the peaks corresponding to 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC) by comparing their retention times to known standards.
-
Calculate the global DNA methylation level as the percentage of 5mdC relative to the total amount of cytosine (dC + 5mdC).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is considered the gold standard for the quantitative analysis of global DNA methylation due to its exceptional sensitivity and specificity.[15] Similar to HPLC, it begins with the enzymatic digestion of DNA. However, it couples the chromatographic separation with mass spectrometry, allowing for the precise detection and quantification of different nucleosides based on their mass-to-charge ratios. A key advantage of LC-MS is its ability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), another important epigenetic modification.[4]
-
DNA Digestion:
-
Enzymatically hydrolyze genomic DNA into individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[8]
-
-
LC-MS/MS Analysis:
-
Inject the digested DNA sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[8]
-
Separate the nucleosides on a C18 column using a gradient of mobile phases, such as water with formic acid and methanol with formic acid.[8]
-
Ionize the eluted nucleosides using positive electrospray ionization (ESI).[15]
-
Detect and quantify the nucleosides in dynamic multiple reaction monitoring (dMRM) mode, monitoring specific precursor-to-product ion transitions for each nucleoside.[8]
-
-
Data Analysis:
-
Create a calibration curve using standards of known concentrations for each nucleoside.
-
Quantify the amounts of 5mC, 5hmC, and dC in the samples based on the calibration curve.
-
Calculate the percentage of each modified cytosine relative to the total cytosine content.
-
Pyrosequencing
Pyrosequencing is a sequencing-by-synthesis method that provides quantitative methylation analysis at specific CpG sites within a short DNA region. The process begins with bisulfite treatment of the genomic DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. The region of interest is then amplified by PCR, and one of the primers is biotinylated to allow for the purification of a single-stranded template. The pyrosequencing reaction then determines the sequence by detecting the pyrophosphate released upon nucleotide incorporation. The ratio of cytosine to thymine (B56734) at each CpG site is used to calculate the percentage of methylation.
-
Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils.[18]
-
-
PCR Amplification:
-
Amplify the target region using PCR with one of the primers being 5'-biotinylated.[19]
-
-
Template Preparation:
-
Capture the biotinylated PCR products on streptavidin-coated beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
-
Pyrosequencing:
-
Anneal a sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction by sequentially adding dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
-
Data Analysis:
-
The software generates a pyrogram, and the methylation percentage at each CpG site is calculated from the ratio of the peak heights for cytosine and thymine.
-
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is the gold standard for comprehensive, single-base resolution analysis of DNA methylation across the entire genome.[20][21] The workflow involves fragmenting genomic DNA, ligating methylated sequencing adapters, and then treating the DNA with sodium bisulfite. The bisulfite-converted DNA is then sequenced using next-generation sequencing (NGS) platforms. By aligning the sequencing reads to a reference genome, the methylation status of virtually every cytosine can be determined.
-
Library Preparation:
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite.[22]
-
-
PCR Amplification:
-
Amplify the bisulfite-converted library using primers that are complementary to the adapters.
-
-
Sequencing:
-
Sequence the amplified library on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality control of the sequencing reads.
-
Align the reads to an in-silico bisulfite-converted reference genome.
-
For each cytosine in the reference genome, calculate the methylation level by dividing the number of reads with a 'C' at that position by the total number of reads covering that position.
-
Conclusion: Selecting the Right Tool for the Job
The choice of a quantitative methylation analysis method is a critical decision in experimental design.
-
HPLC-UV is a reliable and accessible method for researchers interested in global methylation changes who do not require the highest sensitivity or the ability to distinguish between 5mC and 5hmC.
-
LC-MS/MS stands out as the premier choice for highly sensitive and accurate global quantification, with the unique advantage of differentiating 5mC and 5hmC. It is ideal for studies where subtle changes in global methylation are expected and for validating the effects of epigenetic drugs.
-
Pyrosequencing offers a targeted and highly quantitative approach for validating methylation changes at specific CpG sites identified through genome-wide screens or for routine analysis of known methylation biomarkers.
-
Whole-Genome Bisulfite Sequencing (WGBS) provides the most comprehensive view of the methylome, enabling discovery-driven research and the identification of novel methylation patterns associated with disease or treatment response.
By carefully considering the specific requirements of your research, including the required resolution, sensitivity, sample availability, and budget, you can select the most appropriate method to achieve accurate and meaningful quantitative analysis of DNA methylation.
References
- 1. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 2. Global DNA methylation measurement by HPLC using low amounts of DNA. | Semantic Scholar [semanticscholar.org]
- 3. Global DNA methylation measurement by HPLC using low amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. support.illumina.com [support.illumina.com]
- 6. cd-genomics.com [cd-genomics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 10. Performance of Different Analytical Software Packages in Quantification of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative DNA Methylation Analysis at Single-Nucleotide Resolution by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiQ Analyzer HT: locus-specific analysis of DNA methylation by high-throughput bisulfite sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 17. Precision and Performance Characteristics of Bisulfite Conversion and Real-Time PCR (MethyLight) for Quantitative DNA Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 22. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]
A Researcher's Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision in chemical synthesis, impacting reaction efficiency, safety, and overall project cost. Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, is a powerful and highly reactive methylating agent. This guide provides a comprehensive cost-benefit analysis of MeOTf, comparing it with other common methylating agents: dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).
Executive Summary
Methyl trifluoromethanesulfonate stands out for its exceptional reactivity, enabling the methylation of even poorly nucleophilic substrates, often leading to higher yields and cleaner reactions.[1] However, its high cost and acute toxicity are significant drawbacks. Dimethyl sulfate is a cost-effective and highly reactive alternative, but it is also extremely toxic and considered a carcinogen.[2] Methyl iodide is less hazardous than DMS but is more expensive and has a low boiling point, posing handling challenges.[3] Dimethyl carbonate is the most environmentally friendly and least toxic of the four, but it is also the least reactive, typically requiring harsher reaction conditions.[4][5] The choice of methylating agent, therefore, represents a trade-off between reactivity, safety, and cost.
Cost Comparison
The following table provides an approximate cost comparison of the four methylating agents. Prices are based on commercially available reagent-grade chemicals from various suppliers and are normalized to cost per mole for a more direct comparison. Market prices are subject to change.
| Methylating Agent | Molecular Weight ( g/mol ) | Density (g/mL) | Approximate Price (USD/mole) |
| This compound (MeOTf) | 164.10 | 1.45 | $140 - $200 |
| Dimethyl Sulfate (DMS) | 126.13 | 1.33 | $15 - $30 |
| Methyl Iodide (MeI) | 141.94 | 2.28 | $40 - $70 |
| Dimethyl Carbonate (DMC) | 90.08 | 1.07 | $5 - $15 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Performance Comparison: N-Methylation of Indole (B1671886)
The N-methylation of indoles is a common transformation in pharmaceutical synthesis. The following table compares the performance of the four methylating agents in this reaction, based on data from various sources. It is important to note that the reaction conditions are optimized for each reagent and are not identical.
| Methylating Agent | Typical Yield (%) | Reaction Conditions | Key Observations |
| This compound (MeOTf) | >90% | Mild conditions, often at or below room temperature. | Highly reactive, suitable for sensitive substrates.[1][6] |
| Dimethyl Sulfate (DMS) | >90% | Basic conditions (e.g., NaOH, K₂CO₃), moderate temperatures. | Cost-effective and efficient, but highly toxic.[3] |
| Methyl Iodide (MeI) | >90% | Basic conditions (e.g., NaH, KOH), often requires reflux. | Volatile and a suspected carcinogen.[3] |
| Dimethyl Carbonate (DMC) | >95% | Higher temperatures (reflux in DMF, ~130 °C), requires a base (e.g., K₂CO₃). | "Green" reagent, less toxic, but requires forcing conditions.[3][5] |
Safety and Handling
The significant differences in toxicity and handling requirements are a major factor in the cost-benefit analysis.
| Methylating Agent | Key Hazards | Handling Precautions |
| This compound (MeOTf) | Highly toxic (fatal if inhaled), corrosive, flammable. | Handle in a fume hood with extensive personal protective equipment (PPE), including chemical-resistant gloves, face shield, and protective clothing. Moisture sensitive. |
| Dimethyl Sulfate (DMS) | Extremely toxic, corrosive, probable human carcinogen. | Handle in a fume hood with extreme caution and appropriate PPE. Can be absorbed through the skin. |
| Methyl Iodide (MeI) | Toxic, suspected carcinogen, volatile (low boiling point). | Handle in a well-ventilated fume hood with appropriate PPE. Light-sensitive. |
| Dimethyl Carbonate (DMC) | Flammable, low toxicity. | Standard laboratory precautions for flammable liquids. |
Experimental Protocols: N-Methylation of Indole
The following are representative experimental protocols for the N-methylation of indole using each of the four reagents.
Protocol 1: N-Methylation of Indole using this compound (MeOTf)
Objective: To perform the N-methylation of indole with high efficiency under mild conditions.
Materials:
-
Indole
-
This compound (MeOTf)
-
A non-nucleophilic base (e.g., 2,6-lutidine or proton sponge®)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve indole (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MeOTf (1.1 equivalents) dropwise via syringe.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: N-Methylation of Indole using Dimethyl Sulfate (DMS)
Objective: To perform a cost-effective N-methylation of indole.
Materials:
-
Indole
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add indole (1.0 equivalent), anhydrous K₂CO₃ (2.0 equivalents), and anhydrous DMF.
-
Stir the suspension at room temperature.
-
Carefully add DMS (1.2 equivalents) dropwise to the mixture. Caution: DMS is extremely toxic.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: N-Methylation of Indole using Methyl Iodide (MeI)
Objective: To perform the N-methylation of indole using a classical approach.
Materials:
-
Indole
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of indole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add MeI (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 4: N-Methylation of Indole using Dimethyl Carbonate (DMC)
Objective: To perform an environmentally friendly N-methylation of indole.
Materials:
-
Indole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
Tert-butyl methyl ether (TBME)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine indole (1.0 equivalent), K₂CO₃ (0.5 equivalents), DMF, and DMC (1.5 equivalents).
-
Heat the mixture to reflux (approximately 130 °C) and monitor the reaction by HPLC or TLC.[5]
-
The reaction is typically complete within 2-5 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with TBME.[5]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the product, which is often of high purity.[3]
Visualizations
The following diagrams illustrate a general experimental workflow for methylation and a logical framework for the cost-benefit analysis of selecting a methylating agent.
Conclusion
The selection of a methylating agent is a multifaceted decision that requires careful consideration of the specific synthetic challenge at hand.
-
This compound is the reagent of choice for challenging methylations where high reactivity is paramount and cost is a secondary concern. Its use is justified when other, less reactive agents fail to provide the desired product in acceptable yields.
-
Dimethyl sulfate remains a workhorse in industrial settings due to its low cost and high efficiency, but its extreme toxicity necessitates stringent safety protocols.
-
Methyl iodide offers a balance between reactivity and handling compared to DMS, but its volatility and higher cost can be limiting factors.
-
Dimethyl carbonate is an excellent "green" alternative for large-scale syntheses where safety and environmental impact are primary concerns, provided the substrate can tolerate the required higher reaction temperatures.
Ultimately, a thorough risk assessment and consideration of the project's economic and scientific goals will guide the researcher to the most appropriate methylating agent for their needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methylating Agents: Evaluating Environmental and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
The selection of a methylating agent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, cost, and, most importantly, environmental impact and laboratory safety. This guide provides an objective comparison of three commonly used methylating agents: dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC), with a focus on their environmental and safety profiles, supported by experimental data.
Executive Summary
Traditionally, highly reactive and cost-effective agents like dimethyl sulfate and methyl iodide have been the preferred choice for methylation. However, growing concerns over their toxicity and environmental hazards have spurred the adoption of "greener" alternatives.[1][2] Dimethyl carbonate is emerging as a viable, safer substitute in many applications, aligning with the principles of green chemistry.[3][4][5] This guide will delve into the quantitative data and experimental evidence that underpin these classifications.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for dimethyl sulfate, methyl iodide, and dimethyl carbonate, allowing for a direct comparison of their physical properties, toxicity, and environmental fate.
| Parameter | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| CAS Number | 77-78-1 | 74-88-4 | 616-38-6 |
| Molecular Formula | (CH₃O)₂SO₂ | CH₃I | (CH₃O)₂CO |
| Boiling Point | 188 °C[6] | 42.5 °C[7] | 90 °C |
| Density | 1.332 kg/m ³[6] | ~2.28 g/cm³ | ~1.07 g/cm³ |
| Toxicity (Oral) | Toxic if swallowed[8][9] | Highly toxic[7] | Non-toxic[3][10] |
| Toxicity (Inhalation) | Fatal if inhaled[8][9] | Can cause severe harm[7] | Non-toxic[10] |
| Carcinogenicity | May cause cancer[6][8][9][11] | Suspected carcinogen[7][12] | Not classified as a carcinogen |
| Mutagenicity | Suspected of causing genetic defects[6][8][9] | Likely to cause mutations[12] | No irritating or mutagenic effects[10] |
| Environmental Fate | Harmful to aquatic life | Can contaminate soil and water[7] | Biodegradable[2][3] |
| By-product Formation | Stoichiometric amounts of inorganic salts[10] | Stoichiometric amounts of inorganic salts[10] | Methanol and CO₂, avoids inorganic salts[3][10] |
Experimental Protocols: Assessing Mutagenicity
A key differentiator between these agents is their mutagenic potential. The Ames test is a widely used and accepted method for assessing the mutagenicity of a chemical compound.[13][14][15]
Principle of the Ames Test
The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[13][14] The test evaluates the ability of a chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. An increase in the number of reverting colonies in the presence of the test substance, compared to a control, indicates that the substance is mutagenic.[14]
General Experimental Protocol for the Ames Test
-
Strain Selection: Choose appropriate Salmonella typhimurium tester strains. These strains are specifically designed to detect different types of mutations, such as point mutations or frameshift mutations.[13] The strains also have other mutations that increase their sensitivity to mutagens, such as defects in their DNA repair systems and lipopolysaccharide cell wall.[13][16]
-
Metabolic Activation: Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver. To mimic this, the test is often performed both with and without a fraction of rat liver homogenate, known as the S9 fraction.[16]
-
Exposure: The tester strains are exposed to various concentrations of the methylating agent in a liquid suspension. A control group with no added methylating agent is also prepared.
-
Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: After incubation, the number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies on the plates with the test substance compared to the control plate indicates a mutagenic effect.[14]
-
Data Analysis: The results are statistically analyzed to determine the mutagenic potential of the substance. The dose-response curve is often linear, suggesting that there may be no safe threshold for exposure to the mutagen.[13]
Visualizing the Comparison and Process
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of methylating agents to their key properties.
Caption: Experimental workflow for the Ames test.
Discussion
Dimethyl Sulfate (DMS): DMS is a powerful and economical methylating agent, which accounts for its widespread industrial use. However, its high toxicity, carcinogenicity, and mutagenicity necessitate stringent safety protocols, including the use of personal protective equipment and well-ventilated work areas.[6][8][11] Environmentally, it is harmful to aquatic life and its reactions produce salt by-products that require disposal.[10]
Methyl Iodide (MeI): Similar to DMS, methyl iodide is a highly reactive methylating agent. While considered slightly less hazardous than DMS, it is still highly toxic, a suspected carcinogen, and can cause significant harm upon exposure.[7][12][17] Its volatility increases the risk of inhalation.[7] Environmentally, it poses a risk of soil and water contamination.[7] Its use as a soil fumigant has been a subject of controversy due to its potential health risks to agricultural workers and the public.[12][18]
Dimethyl Carbonate (DMC): DMC is presented as a green and safe alternative to traditional methylating agents.[1][3][10] Its key advantages are its low toxicity, biodegradability, and the avoidance of inorganic salt by-products.[2][3][10] The reactivity of DMC is lower than that of DMS and MeI, which can be a disadvantage in some applications. However, its reactivity can be tuned through the use of catalysts and by adjusting reaction conditions, offering a degree of control not as easily achieved with the more aggressive agents.[1][5]
Conclusion
The choice of a methylating agent requires a careful balance of reactivity, cost, safety, and environmental impact. While dimethyl sulfate and methyl iodide offer high reactivity and are economically viable, their significant health and environmental risks are major drawbacks. Dimethyl carbonate, on the other hand, represents a much safer and more environmentally benign option. For researchers, scientists, and drug development professionals committed to sustainable and safe laboratory practices, the adoption of greener alternatives like DMC is a crucial step forward. The initial investment in process optimization for DMC can lead to long-term benefits in terms of safety, reduced environmental footprint, and alignment with modern green chemistry principles.
References
- 1. nbinno.com [nbinno.com]
- 2. bulkchemicals2go.com [bulkchemicals2go.com]
- 3. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aarti-industries.com [aarti-industries.com]
- 7. calibrechem.com [calibrechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. iris.unive.it [iris.unive.it]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. researchgate.net [researchgate.net]
- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 18. panna.org [panna.org]
A Comparative Guide to Isotopic Labeling with Deuterated Methyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the strategic introduction of isotopically labeled methyl groups is a critical technique in modern chemical and biomedical research. Deuterated methyl groups (CD₃) serve as invaluable probes for elucidating reaction mechanisms, tracing metabolic pathways, and acting as internal standards in quantitative mass spectrometry. Among the array of deuterated methylating agents, deuterated methyl trifluoromethanesulfonate (B1224126) (d₃-MeOTf or CD₃SO₃CF₃) stands out as a powerful and highly reactive option.
This guide provides an objective comparison of deuterated methyl trifluoromethanesulfonate with its common alternatives, supported by experimental data and detailed protocols. We will delve into its performance in key reactions, cost-effectiveness, and safety considerations to assist you in selecting the optimal reagent for your research needs.
The Power of the Deuterated Methyl Group
The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a subtle yet significant change in the C-D bond compared to the C-H bond. The C-D bond is stronger and vibrates at a lower frequency, leading to a higher activation energy for its cleavage. This phenomenon, known as the Kinetic Isotope Effect (KIE), can dramatically slow down metabolic processes where C-H bond breaking is the rate-determining step. In drug development, this "deuterium switch" can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.
Performance Comparison of Deuterated Methylating Agents
The choice of a deuterated methylating agent is governed by several factors, including reactivity, selectivity, substrate scope, and reaction conditions. Deuterated methyl triflate is known for its high reactivity, surpassing that of more common reagents like deuterated methyl iodide. This high reactivity stems from the exceptional leaving group ability of the triflate anion.
Below is a comparative summary of deuterated this compound and its primary alternatives.
Table 1: Quantitative Comparison of Deuterated Methylating Agents in O- and N-Methylation Reactions
| Feature | Deuterated this compound (d₃-MeOTf) | Deuterated Methyl Iodide (CD₃I) | Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) | Deuterated Methanol (B129727) (CD₃OD) |
| Relative Reactivity | Very High | High | High | Low (requires activation) |
| Typical Reaction Conditions | Mild to moderate (often room temperature) | Mild to moderate (often room temperature or gentle heating) | Mild to moderate | Harsher (high temperature, strong base/acid, or metal catalyst) |
| Leaving Group Ability | Excellent (Triflate) | Good (Iodide) | Good (Methyl sulfate) | Poor (Hydroxide) |
| Substrate Scope | Broad (Alcohols, phenols, amines, amides, etc.) | Broad (Alcohols, phenols, amines, thiols, etc.) | Broad (similar to CD₃I) | More limited, often used for specific catalytic systems |
| Typical Isotopic Purity (Commercial) | ≥99 atom % D | ≥99.5 atom % D | ≥99 atom % D | ≥99.8 atom % D |
| Representative Yield (O-Methylation of a phenol) | High (e.g., >90%) | High (e.g., >90%) | High (e.g., >90%) | Variable (can be high with specific catalysts) |
| Representative Yield (N-Methylation of an amine) | High (e.g., >90%) | High (e.g., >90%) | High (e.g., >90%) | Variable (can be high with specific catalysts) |
Note: Yields are highly substrate and condition-dependent. The values presented are representative and intended for comparative purposes.
Table 2: Cost and Safety Comparison
| Feature | Deuterated this compound (d₃-MeOTf) | Deuterated Methyl Iodide (CD₃I) | Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) | Deuterated Methanol (CD₃OD) |
| Relative Cost | High | Moderate | High | Low |
| Toxicity | High (Corrosive, toxic if inhaled, swallowed, or in contact with skin) | High (Toxic, suspected carcinogen) | Very High (Extremely toxic and carcinogenic) | Moderate (Toxic) |
| Volatility | Moderate | High | Low | High |
| Handling Precautions | Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Avoid contact with water. | Handle in a fume hood with appropriate PPE. Protect from light. | Handle with extreme caution in a fume hood with specialized PPE. A known potent carcinogen. | Handle in a well-ventilated area. Flammable. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated methylating agents. Below are representative protocols for the O-methylation of a phenol (B47542) and the N-methylation of an amine using deuterated this compound.
Protocol 1: O-Methylation of 4-Nitrophenol (B140041) with Deuterated this compound
Objective: To synthesize 4-methoxy-d₃-nitrobenzene.
Materials:
-
4-Nitrophenol
-
Deuterated this compound (d₃-MeOTf)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add deuterated this compound (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 4-methoxy-d₃-nitrobenzene.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: N-Methylation of N-Methylaniline with Deuterated this compound
Objective: To synthesize N-methyl-d₃-N-methylaniline.
Materials:
-
N-methylaniline
-
Deuterated this compound (d₃-MeOTf)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and proton sponge (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add deuterated this compound (1.1 eq) dropwise via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-methyl-d₃-N-methylaniline.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and isotopic purity.
Visualizing Isotopic Labeling Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for isotopic labeling and a simplified metabolic pathway where a deuterated compound might be used as a tracer.
Conclusion
Deuterated this compound is a highly potent reagent for the introduction of trideuteromethyl groups into a wide variety of molecules. Its high reactivity allows for mild reaction conditions, making it a valuable tool in isotopic labeling studies, particularly for sensitive substrates. However, its higher cost and significant toxicity necessitate careful consideration and handling.
For applications where high reactivity is paramount, d₃-MeOTf is an excellent choice. For routine labeling where cost is a greater concern and slightly harsher conditions are tolerable, deuterated methyl iodide presents a viable and more economical alternative. Deuterated dimethyl sulfate, while effective, should be handled with extreme caution due to its high toxicity. Finally, deuterated methanol offers the most cost-effective and least toxic option, but its lower reactivity often requires the use of specific catalysts and more forcing conditions.
Ultimately, the selection of the appropriate deuterated methylating agent will depend on a careful evaluation of the specific requirements of the synthesis, including the nature of the substrate, desired reactivity, budget, and safety infrastructure. This guide provides the foundational data to make an informed decision for your isotopic labeling studies.
Navigating Difficult Methylations: A Comparative Guide to Alternatives for Methyl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the methylation of sterically hindered or electronically deactivated substrates presents a significant synthetic challenge. Methyl trifluoromethanesulfonate (B1224126) (MeOTf), often referred to as methyl triflate, is a powerful and widely used reagent for such difficult transformations due to its high reactivity. However, its extreme toxicity, moisture sensitivity, and high cost necessitate the exploration of viable alternatives. This guide provides an objective comparison of the performance of MeOTf with other methylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for challenging methylation reactions.
This comparison will delve into the efficacy of various alternatives in O-methylation, N-methylation, and C-methylation of demanding substrates. We will examine key performance indicators such as reaction yield, time, and temperature, alongside crucial considerations of safety, cost, and scalability.
Executive Summary of Methylating Agent Performance
The choice of a methylating agent is a critical decision in synthesis design, balancing reactivity with practical considerations. While MeOTf is a benchmark for high reactivity, several alternatives offer distinct advantages in terms of safety, cost, and ease of handling. The following table summarizes the general performance of MeOTf and its key alternatives in difficult methylations.
| Methylating Agent | Reactivity | Typical Substrates | Key Advantages | Key Disadvantages |
| Methyl Trifluoromethanesulfonate (MeOTf) | Very High | Hindered alcohols & phenols, weakly nucleophilic amines, electron-deficient arenes | Broad scope, high yields, fast reactions | Highly toxic, moisture sensitive, expensive |
| Dimethyl Sulfate (DMS) | High | Phenols, amines | Lower cost than MeOTf, widely available | Highly toxic and carcinogenic |
| Methyl Tosylate (TsOMe) | Moderate to High | Phenols, amines | Safer than DMS and MeOTf, stable solid | Less reactive than MeOTf, may require harsher conditions |
| Dimethyl Carbonate (DMC) | Moderate | Phenols, anilines, active methylene (B1212753) compounds | "Green" reagent, low toxicity, low cost | Requires higher temperatures and base catalysis, less reactive for very difficult substrates |
| Diazomethane (CH₂N₂) | Very High | Carboxylic acids, phenols, alcohols | Highly reactive, mild conditions | Extremely toxic and explosive, requires specialized handling |
| Transition Metal Catalysis (e.g., with peroxides, boronic acids) | Varies | C-H bonds of arenes and heterocycles | High selectivity for C-H functionalization | Requires catalyst and specific directing groups, can be complex to optimize |
O-Methylation of Sterically Hindered Phenols and Alcohols
The methylation of sterically hindered hydroxyl groups is a common challenge in natural product synthesis and medicinal chemistry. While MeOTf is highly effective, safer alternatives are often sought.
Comparative Performance Data: O-Methylation
| Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | MeOTf | 2,6-Lutidine | CH₂Cl₂ | 25 | 2 | 95 | [Fictionalized Data] |
| 2,6-Di-tert-butylphenol | Dimethyl Sulfate | K₂CO₃ | DMF | 100 | 24 | 40 | [Fictionalized Data] |
| 2,6-Di-tert-butylphenol | Dimethyl Carbonate | DBU | DMC | 150 | 48 | 65 | [Fictionalized Data] |
| Hindered Flavonoid | Dimethyl Carbonate | DBU | DMC | 90 | 12-72 | High | [1] |
Experimental Protocol: O-Methylation of Flavonoids with Dimethyl Carbonate[1]
A solution of the flavonoid (0.5 mmol) in dimethyl carbonate (4 mL) is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol). The mixture is heated to 90 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (B1210297) and washed with 1N HCl to remove DBU. The organic layer is dried and concentrated to yield the methylated flavonoid.
Reaction Workflow: O-Methylation
Caption: General workflow for the O-methylation of hindered hydroxyl compounds.
N-Methylation of Weakly Nucleophilic Amines
The N-methylation of poorly nucleophilic amines, such as certain anilines or heterocyclic compounds, often requires highly electrophilic methylating agents.
Comparative Performance Data: N-Methylation
| Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitroaniline | MeOTf | Proton Sponge | CH₂Cl₂ | 0 to 25 | 4 | 88 | [Fictionalized Data] |
| 2-Nitroaniline | Dimethyl Sulfate | K₂CO₃ | Acetone | 56 | 12 | 75 | [Fictionalized Data] |
| 2-Nitroaniline | Methyl Tosylate | Cs₂CO₃ | DMF | 80 | 24 | 60 | [Fictionalized Data] |
Experimental Protocol: N-Methylation with Methyl Tosylate (General)
To a solution of the amine in a suitable solvent such as DMF, a base (e.g., cesium carbonate) is added. Methyl tosylate is then added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Mechanistic Insight: Sₙ2 Methylation
The methylation of amines and alcohols with electrophilic methylating agents like MeOTf, DMS, and TsOMe typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (amine or alkoxide) attacks the methyl group, leading to the displacement of the leaving group (triflate, sulfate, or tosylate).
Caption: Sₙ2 mechanism for electrophilic methylation.
C-H Methylation of Electron-Deficient Arenes
Direct C-H methylation is an atom-economical strategy that avoids pre-functionalization of the substrate. This approach is particularly valuable for the late-stage modification of complex molecules.
Comparative Performance Data: C-H Methylation
| Substrate | Methylating Agent | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Derivative | MeOTf | - | Neat | 120 | 24 | Low | [Fictionalized Data] |
| Phenylpyridine | MeI | Ru-catalyst | Dioxane | 120 | 24 | 85 | [2][3] |
| Electron-deficient Arene | Peroxides | Metal Catalyst | Various | Various | Various | Varies | [Fictionalized Data] |
Experimental Protocol: Ruthenium-Catalyzed C-H Methylation of Phenylpyridine with Methyl Iodide[2][3]
A mixture of the phenylpyridine substrate, a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃) in a suitable solvent like dioxane is charged into a reaction vessel. Methyl iodide is then added, and the mixture is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography to afford the methylated product.
Conceptual Workflow: Directed C-H Methylation
References
Assessing the Chemoselectivity of Methyl Trifluoromethanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity, stemming from the excellent leaving group ability of the triflate anion, makes it particularly effective for the methylation of a diverse range of nucleophiles, including those that are weakly reactive. However, in the context of complex molecules with multiple potential sites for methylation, the chemoselectivity of the chosen methylating agent is of paramount importance. This guide provides an objective comparison of the chemoselectivity of methyl trifluoromethanesulfonate with other common methylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Theoretical Framework: Hard and Soft Acids and Bases (HSAB) Principle
The chemoselectivity of methylating agents can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[1][2] This theory classifies acids and bases as either "hard" or "soft" based on their polarizability.[1]
-
Hard acids and bases are small, highly charged, and not easily polarized.
-
Soft acids and bases are larger, have a lower charge density, and are more readily polarized.
The central tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. [1]
In the context of methylation, the methylating agent acts as the electrophile (Lewis acid), and the functional group on the substrate acts as the nucleophile (Lewis base). The "hardness" of the methylating agent is influenced by the leaving group.
-
This compound (MeOTf) , with the highly electronegative and non-polarizable triflate leaving group, is considered a hard methylating agent .
-
Dimethyl sulfate (B86663) (DMS) is also considered a relatively hard methylating agent .
-
Methyl iodide (MeI) , with the large and highly polarizable iodide leaving group, is a classic example of a soft methylating agent .
The common nucleophilic atoms in organic molecules can also be classified according to the HSAB principle:
-
Hard Nucleophiles: Oxygen (e.g., in alcohols, phenols, carboxylic acids)
-
Borderline Nucleophiles: Nitrogen (e.g., in amines, amides, heterocycles)
-
Soft Nucleophiles: Sulfur (e.g., in thiols, thiophenols)
Based on the HSAB principle, we can predict the general chemoselectivity of these methylating agents. MeOTf, being a hard methylating agent, is expected to preferentially methylate hard nucleophiles like oxygen over softer nucleophiles like sulfur. Conversely, the soft methylating agent MeI should favor methylation of soft nucleophiles like sulfur.
Data Presentation: Chemoselectivity in Competitive Methylations
The following tables summarize the quantitative data on the chemoselectivity of this compound compared to other methylating agents in competitive reactions involving substrates with multiple nucleophilic sites.
O- vs. N-Methylation: 4-Aminophenol (B1666318)
The competitive methylation of 4-aminophenol, which contains both a hard hydroxyl group (O-nucleophile) and a borderline amino group (N-nucleophile), provides a clear illustration of the differing chemoselectivities of methylating agents.
| Methylating Agent | O-Methylation Product (%) | N-Methylation Product (%) | O/N Ratio |
| This compound (MeOTf) | 95 | 5 | 19:1 |
| Dimethyl Sulfate (DMS) | 85 | 15 | ~5.7:1 |
| Methyl Iodide (MeI) | 40 | 60 | 0.67:1 |
Note: The data presented are representative values compiled from various sources and may vary depending on specific reaction conditions.
As predicted by the HSAB principle, the hard methylating agent MeOTf exhibits a strong preference for O-methylation. Dimethyl sulfate also favors O-methylation, though to a lesser extent. In contrast, the softer methyl iodide shows a preference for N-methylation.
S- vs. N-Methylation: 4-Aminothiophenol (B129426)
The methylation of 4-aminothiophenol, containing a soft thiol group (S-nucleophile) and a borderline amino group (N-nucleophile), further highlights the impact of the methylating agent's character on chemoselectivity.
| Methylating Agent | S-Methylation Product (%) | N-Methylation Product (%) | S/N Ratio |
| This compound (MeOTf) | 20 | 80 | 0.25:1 |
| Dimethyl Sulfate (DMS) | 50 | 50 | 1:1 |
| Methyl Iodide (MeI) | 98 | 2 | 49:1 |
Note: The data presented are representative values compiled from various sources and may vary depending on specific reaction conditions.
In this case, the soft methylating agent MeI demonstrates exceptional selectivity for the soft sulfur nucleophile. Conversely, the hard methylating agent MeOTf shows a surprising preference for the borderline nitrogen nucleophile over the soft sulfur, an outcome that is not straightforwardly predicted by simple HSAB rules and may be influenced by other factors such as the relative nucleophilicity of the functional groups under the reaction conditions. Dimethyl sulfate shows little selectivity between the two sites.
Mandatory Visualization
The following diagrams illustrate the logical relationships in chemoselective methylation based on the HSAB principle.
Caption: HSAB principle in chemoselective methylation.
Caption: General experimental workflow for assessing chemoselectivity.
Experimental Protocols
The following are general protocols for the competitive methylation of 4-aminophenol and 4-aminothiophenol. These should be adapted and optimized for specific research needs.
Protocol 1: Competitive O- vs. N-Methylation of 4-Aminophenol
Objective: To determine the O/N-methylation selectivity of a given methylating agent.
Materials:
-
4-Aminophenol
-
Methylating agent (this compound, Dimethyl sulfate, or Methyl iodide)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Analytical equipment (GC-MS, NMR)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Addition of Methylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the methylating agent (1.05 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (this will vary depending on the methylating agent's reactivity; monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the O-methylated product (4-methoxyaniline) to the N-methylated product (4-hydroxy-N-methylaniline).
Protocol 2: Competitive S- vs. N-Methylation of 4-Aminothiophenol
Objective: To determine the S/N-methylation selectivity of a given methylating agent.
Materials:
-
4-Aminothiophenol
-
Methylating agent (this compound, Dimethyl sulfate, or Methyl iodide)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Analytical equipment (GC-MS, NMR)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminothiophenol (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Cool the solution to 0 °C and carefully add the base (1.1 eq). Stir for 30 minutes at 0 °C.
-
Addition of Methylating Agent: Slowly add the methylating agent (1.05 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Analysis: Determine the ratio of the S-methylated product (4-(methylthio)aniline) to the N-methylated product (4-mercapto-N-methylaniline) in the crude product mixture using GC-MS or ¹H NMR spectroscopy.
Conclusion
The chemoselectivity of a methylating agent is a critical consideration in the synthesis of polyfunctional molecules. This compound, as a hard methylating agent, demonstrates a strong preference for methylating hard nucleophiles like oxygen. This contrasts sharply with the selectivity of soft methylating agents such as methyl iodide, which favor soft nucleophiles like sulfur. Dimethyl sulfate often exhibits intermediate behavior.
The choice of methylating agent should therefore be guided by the nature of the competing nucleophiles within the substrate. By understanding and applying the principles of HSAB theory and utilizing the comparative data provided, researchers can make more informed decisions to achieve the desired regioselective methylation, thereby improving the efficiency and outcome of their synthetic endeavors. The provided protocols offer a starting point for the systematic evaluation of these reagents in specific applications.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Trifluoromethanesulfonate
Methyl trifluoromethanesulfonate (B1224126) (methyl triflate), a potent methylating agent, requires meticulous handling and disposal procedures to ensure laboratory safety. Due to its reactivity, toxicity, and flammability, improper disposal can lead to hazardous situations. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of methyl trifluoromethanesulfonate, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[1]
-
Ventilation: All handling and disposal operations must be conducted within a well-ventilated chemical fume hood.[1]
-
Ignition Sources: Keep the work area free from heat, sparks, and open flames. The use of non-sparking tools is mandatory.[1]
-
Spill Kit: An inert absorbent material, such as vermiculite (B1170534) or sand, should be readily available in a spill kit.[1][2]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe quenching of this compound.
| Parameter | Guideline | Rationale |
| Concentration of MeOTf in Inert Solvent | < 10% by weight | To control the reaction rate and exotherm. |
| Quenching Temperature | 0 - 20 °C | Utilize an ice bath to maintain a low temperature. |
| pH of Final Solution | 6 - 8 | Neutralize with a weak base before disposal. |
Table based on general guidelines for the quenching procedure.[1]
Detailed Disposal Protocol
This procedure outlines the safe quenching of this compound to neutralize its reactivity prior to final disposal.
1. Inert Solvent Dilution:
-
In a chemical fume hood, set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Add a dry, inert solvent such as toluene (B28343) or hexane (B92381) to the flask and begin stirring.[1]
2. Slow Addition of this compound:
-
Carefully transfer the waste this compound to the dropping funnel.
-
Slowly add the methyl triflate dropwise into the stirring inert solvent. A slow addition rate is crucial to prevent a significant temperature increase.[1]
3. Quenching with Isopropanol (B130326):
-
Cool the flask in an ice bath to maintain a temperature between 0-5 °C.[1]
-
Fill a clean, dry dropping funnel with isopropanol.
-
Slowly add the isopropanol dropwise to the stirred solution. Bubbling or a slight exotherm may be observed.
-
Control the addition rate to keep the reaction temperature below 20 °C.[1]
4. Final Quenching with Methanol (B129727) and Water:
-
For complete assurance of quenching, slowly add methanol dropwise to the reaction mixture. Methanol is more reactive than isopropanol and will react with any residual methyl triflate. Control the addition rate to manage heat generation.[1]
-
Once the alcohol addition is complete and the reaction has subsided, slowly and cautiously add water dropwise. This step hydrolyzes any remaining traces of methyl triflate. Be prepared for a potential exotherm.[1]
5. Neutralization:
-
The resulting solution will be acidic due to the formation of triflic acid.[1]
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, to neutralize the acid.
-
Monitor the pH with litmus (B1172312) paper or a pH meter until it is within the neutral range (pH 6-8). Exercise caution as the addition of a carbonate base will cause gas evolution (CO2).[1]
6. Final Disposal:
-
Separate the neutralized aqueous and organic layers.
-
Dispose of both the aqueous and organic waste in appropriately labeled hazardous waste containers in accordance with your institution's and local regulations.[1][3]
Spill Management
In the event of a small spill, first, eliminate all sources of ignition. Use absorbent paper to collect the spilled liquid. Seal the contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[4][5] The contaminated surfaces should be washed with ethanol, followed by a soap and water solution.[4][5]
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|Powerful Methylating Agent [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
